Diosgenin
Description
This compound has been reported in Allium cernuum, Dioscorea hispida, and other organisms with data available.
A spirostan found in DIOSCOREA and other plants. The 25S isomer is called yamogenin. Solasodine is a natural derivative formed by replacing the spiro-ring with a nitrogen, which can rearrange to SOLANINE.
Properties
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLVFSAGQJTQCK-VKROHFNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00895074 | |
| Record name | Diosgenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512-04-9 | |
| Record name | Diosgenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosgenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diosgenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00895074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (20R,25R)-spirost-5-en-3β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOSGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K49P2K8WLX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources and Botanical Distribution of Diosgenin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin, is a pivotal precursor in the synthesis of a wide array of steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives. Its intrinsic pharmacological properties, such as anti-inflammatory, anti-cancer, and cholesterol-lowering effects, have also garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the natural sources of this compound, its botanical distribution, quantitative data on its occurrence, and detailed experimental protocols for its extraction and analysis. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for drug discovery and development.
Botanical Distribution and Natural Sources
This compound is primarily found in the plant kingdom, distributed across several families. The most commercially significant sources belong to the genera Dioscorea, Trigonella, Costus, and Smilax.
Primary Botanical Families:
-
Dioscoreaceae (Yam family): This family is the most prominent source of this compound, with over 137 species of the Dioscorea genus reported to contain this compound. Species such as Dioscorea villosa (wild yam), Dioscorea composita, Dioscorea floribunda, and Dioscorea zingiberensis are particularly rich in this compound and have been extensively utilized for its commercial extraction.
-
Fabaceae (Legume family): The seeds of Trigonella foenum-graecum (fenugreek) are a significant and widely available source of this compound.
-
Costaceae (Spiral ginger family): Species like Costus speciosus (crepe ginger) contain notable amounts of this compound in their rhizomes.
-
Smilacaceae (Greenbrier family): Various Smilax species, including Smilax china, are known to contain this compound.
-
Other Families: this compound has also been identified in plants from the Agavaceae, Amaryllidaceae, Liliaceae, Rhamnaceae, Scrophulariaceae, and Solanaceae families.
Quantitative Data on this compound Content
The concentration of this compound varies significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following tables summarize the quantitative data from various studies.
| Plant Species | Family | Plant Part | This compound Content (% dry weight, unless otherwise specified) | Reference(s) |
| Dioscorea alata | Dioscoreaceae | Tuber | Not specified, but present | |
| Dioscorea bulbifera | Dioscoreaceae | Tuber | 0.0021 - 0.0023% | |
| Dioscorea collettii | Dioscoreaceae | Tuber | Present, quantifiable | |
| Dioscorea hispida | Dioscoreaceae | Tuber | ~0.003% | |
| Dioscorea oppositifolia | Dioscoreaceae | Tuber | Negligible | |
| Dioscorea pentaphylla | Dioscoreaceae | Tuber | Negligible | |
| Dioscorea septemloba | Dioscoreaceae | Tuber | 0.78 mg/g | |
| Dioscorea zingiberensis | Dioscoreaceae | Tuber | up to 19.52 mg/g (1.95%) | |
| Trigonella foenum-graecum (Fenugreek) | Fabaceae | Seeds | 0.12 - 0.75% | |
| Costus igneus | Costaceae | Rhizome | 1.17% | |
| Costus pictus | Costaceae | Rhizome | 2.54% | |
| Costus speciosus | Costaceae | Rhizome | 0.002 - 2.15% | |
| Smilax china | Smilacaceae | Rhizome | 0.385% (sapogenins) |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound, which exists in plants as glycosides (saponins). The process involves hydrolysis to cleave the sugar moieties, followed by extraction of the aglycone (this compound).
a) Acid Hydrolysis
-
Sample Preparation: Air-dry the plant material (e.g., tubers, seeds, rhizomes) in the shade and grind it into a fine powder.
-
Hydrolysis:
-
Take a known weight of the powdered plant material (e.g., 10 g).
-
Add 100 mL of 2N hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
-
Reflux the mixture in a water bath at 100°C for 2 to 4 hours.
-
-
Filtration: Cool the mixture and filter it through Whatman No. 1 filter paper.
-
Washing: Wash the residue (marc) with distilled water until the filtrate is neutral to litmus paper.
-
Drying: Dry the marc in an oven at 60-80°C until a constant weight is achieved.
b) Soxhlet Extraction
-
Apparatus Setup: Set up a Soxhlet apparatus with a round-bottom flask, extractor, and condenser.
-
Extraction:
-
Place the dried, hydrolyzed plant material in a thimble and insert it into the Soxhlet extractor.
-
Add a suitable solvent (e.g., n-hexane, petroleum ether, or chloroform) to the round-bottom flask.
-
Heat the flask to allow the solvent to vaporize, condense, and drip onto the plant material, extracting the this compound.
-
Continue the extraction for 4-6 hours.
-
-
Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.
Quantification of this compound
a) High-Performance Thin-Layer Chromatography (HPTLC)
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of standard this compound (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution.
-
Sample: Dissolve a known weight of the crude this compound extract in methanol to a final concentration of 10 mg/mL.
-
-
Chromatography:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (e.g., 6:5:1 v/v/v or 5:4:1 v/v/v) or n-heptane:ethyl acetate (7:3 v/v).
-
Application: Apply the standard and sample solutions as bands on the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
-
Derivatization and Detection:
-
Dry the developed plate.
-
Spray the plate with Anisaldehyde-Sulphuric acid reagent and heat it at 105-110°C for 5-10 minutes.
-
Densitometric Scanning: Scan the plate using a TLC scanner at a suitable wavelength (e.g., 450 nm or 366 nm).
-
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area of the sample with the peak areas of the standard solutions.
b) High-Performance Liquid Chromatography (HPLC)
-
Standard and Sample Preparation:
-
Standard: Prepare a stock solution of standard this compound (e.g., 100 µg/mL) in a suitable solvent like methanol or acetonitrile. Prepare a series of dilutions for the calibration curve.
-
Sample: Dissolve a known weight of the crude extract in the mobile phase, filter through a 0.45 µm membrane filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic system of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm or 210 nm.
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation to calculate the concentration of this compound in the sample.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.
This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The intrinsic pathway, involving the mitochondria, is a key mechanism.
Caption: this compound-induced intrinsic apoptosis pathway.
This compound's Anti-inflammatory Signaling Pathway
This compound exhibits anti-inflammatory properties primarily through the inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
General Experimental Workflow for Phytochemical Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of bioactive compounds like this compound from plant materials.
Caption: General workflow for phytochemical analysis.
Conclusion
This compound remains a compound of significant interest for the pharmaceutical industry due to its role as a precursor for steroidal drugs and its inherent therapeutic potential. This guide has provided a detailed overview of its natural sources and botanical distribution, highlighting the key plant families and species for its isolation. The provided quantitative data and detailed experimental protocols for extraction and analysis offer a practical resource for researchers. Furthermore, the elucidation of its effects on critical signaling pathways, such as apoptosis and inflammation, underscores its potential for the development of novel therapeutics. Further research into optimizing extraction methods, exploring new botanical sources, and fully characterizing its pharmacological activities will continue to be of great value.
Pharmacological Profile of Diosgenin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants like wild yam (Dioscorea villosa) and fenugreek (Trigonella foenum-graecum), has garnered significant attention for its diverse pharmacological activities.[1][2] As a precursor in the synthesis of various steroidal drugs, its therapeutic potential extends to numerous areas, including oncology, inflammation, neuroprotection, and metabolic diseases. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Pharmacological Activities
This compound and its synthesized derivatives exhibit a broad spectrum of pharmacological effects, which have been documented in numerous in vitro and in vivo studies.
Anti-Cancer Activity
This compound has demonstrated potent anti-cancer effects across a variety of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis.[1]
Data Presentation: In Vitro Cytotoxicity of this compound and Its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | MCF-7 | Breast Cancer | 11.03 | [3] |
| This compound | HepG2 | Liver Cancer | 32.62 | [3] |
| This compound | SKOV-3 | Ovarian Cancer | 75.47 (µg/ml) | [4] |
| This compound | PC3 | Prostate Cancer | 14.02 | [5] |
| This compound | DU145 | Prostate Cancer | 23.21 | [5] |
| This compound | LNCaP | Prostate Cancer | 56.12 | [5] |
| This compound | A549 | Lung Cancer | 55.0 | [6] |
| This compound | PC9 | Lung Cancer | 85.8 | [6] |
| This compound | K562 | Leukemia | 30.04 | [7] |
| Derivative 8 | HepG2 | Liver Cancer | 1.9 | [7] |
| Derivative 7g | K562 | Leukemia | 4.41 | [7] |
| Derivative 13 | A549 | Lung Cancer | 0.95 | [8] |
| Derivative 2.2f | Aspc-1 | Pancreatic Cancer | 0.1847 | |
| Derivative a30 | SMMC-7721 | Liver Cancer | 0.21 | |
| FZU-0021-194-P2 | A549 | Lung Cancer | 11.8 | [6] |
| FZU-0021-194-P2 | PC9 | Lung Cancer | 15.2 | [6] |
Anti-Inflammatory Activity
This compound and its derivatives have shown significant anti-inflammatory properties by modulating key inflammatory pathways.
Data Presentation: In Vitro Anti-Inflammatory Activity of this compound Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| This compound | RAW 264.7 | Cytotoxicity | 2.8 | [3] |
| Derivative 4m | RAW 264.7 | NO Production | 0.449 | [9][10] |
Neuroprotective Effects
The neuroprotective potential of this compound and its derivatives has been investigated in various models of neurodegenerative diseases.
Data Presentation: In Vitro Neuroprotective Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | EC50 (µM) | Reference(s) |
| Edaravone (Control) | SH-SY5Y | TBHP-induced neurotoxicity | 21.60 | [11] |
| DG-15 | SH-SY5Y | TBHP-induced neurotoxicity | 6.86 | [11] |
| DG-13 | SH-SY5Y | TBHP-induced neurotoxicity | 7.22 | [11] |
| DG-5 | SH-SY5Y | TBHP-induced neurotoxicity | 9.51 | [11] |
Metabolic Regulation
This compound has been shown to improve hyperglycemia and modulate lipid profiles in animal models of diabetes.[2][12] In streptozotocin-induced diabetic rats, oral administration of this compound (5 or 10 mg/kg) for 30 days significantly reversed elevated levels of blood glucose, HbA1c, and lipids.[1] Another study showed that this compound administration to diabetic rats (15, 30, and 60 mg/kg daily for 45 days) led to a significant decrease in blood glucose levels and an increase in plasma insulin.[5]
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, or 72 hours).
-
After treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 492 nm using a microplate reader.[6]
-
Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a marker of apoptosis when it is on the outer leaflet of the plasma membrane. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, making it a marker for dead cells.
-
Protocol:
-
Treat cells with the desired concentration of this compound for the specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.[4]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB p65, NF-κB p65, p-AMPK, AMPK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system.[13][14]
-
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Principle: Carrageenan-induced paw edema is a widely used animal model for the evaluation of anti-inflammatory drugs. The inflammatory response is quantified by the increase in paw volume.
-
Protocol:
-
Administer this compound or its derivatives orally or intraperitoneally to rats at various doses.
-
After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema compared to the control group.[15][16]
-
In Vivo Neuroprotective Activity (Morris Water Maze)
-
Principle: The Morris water maze is a behavioral test used to study spatial learning and memory in rodents. The test relies on the animal's motivation to escape from the water by finding a hidden platform.
-
Protocol:
-
Induce a neurodegenerative condition in mice or rats (e.g., via D-galactose or Aβ peptide injection).
-
Treat the animals with this compound or its derivatives for a specified period.
-
Conduct the Morris water maze test, which consists of acquisition trials (learning the platform location) and a probe trial (memory retention).
-
Record parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.[4][17]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating the activity of this pro-survival pathway in cancer cells.[9] This leads to the inhibition of downstream targets involved in cell proliferation and survival.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, NF-κB is constitutively active. This compound has been demonstrated to suppress the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, and inhibiting the nuclear translocation of the p65 subunit.[8][18]
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK can lead to beneficial effects in metabolic disorders. This compound has been shown to activate AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and activates carnitine palmitoyltransferase 1 (CPT-1), which is involved in fatty acid oxidation.[13]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives often involves modification at the C-3 hydroxyl group to enhance its pharmacological properties and bioavailability.[11][19] A common strategy is the esterification of the C-3 hydroxyl group with various amino acids or other functional groups.
Conclusion
This compound and its derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their ability to modulate multiple key signaling pathways underscores their potential in the development of novel drugs for the treatment of cancer, inflammatory disorders, neurodegenerative diseases, and metabolic conditions. Further research, particularly well-designed clinical trials, is warranted to fully elucidate their therapeutic efficacy and safety profile in humans. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of these natural compounds.
References
- 1. This compound: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and cytotoxic activity of novel lipophilic cationic derivatives of this compound and sarsasapogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic this compound primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Biological Evaluation of this compound-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Therapeutic Potential of this compound and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute administration of this compound or dioscorea improves hyperglycemia with increases muscular steroidogenesis in STZ-induced type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhanced Neuroprotection by this compound and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
Diosgenin's Mechanism of Action in Steroid Hormone Synthesis: A Technical Guide
Abstract
Diosgenin, a naturally occurring steroidal sapogenin, holds a pivotal position in the landscape of steroid hormone research and pharmaceutical production. This technical guide provides an in-depth exploration of its mechanism of action, delineating its dual roles. Primarily, this compound serves as a crucial exogenous precursor for the industrial semi-synthesis of a wide array of steroid hormones, a process initiated by the groundbreaking Marker Degradation.[1][2] Concurrently, this document examines the physiological effects of this compound, clarifying that while it is not a direct metabolic precursor for endogenous steroid synthesis in humans, it exerts modulatory effects on steroidogenic cells and pathways.[1][3] Through a comprehensive review of in vitro and in vivo studies, this guide details its influence on cholesterol metabolism and direct actions on ovarian and adrenal cells. Quantitative data are presented in structured tables, and key experimental protocols are detailed for researchers. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear, technical resource for researchers, scientists, and drug development professionals.
Introduction
This compound is a phytosteroid sapogenin that is extracted primarily from the tubers of wild yam species (Dioscorea) and other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1][4] Structurally similar to cholesterol, it has been a cornerstone of the pharmaceutical industry since the 1940s. Its historical significance is rooted in its role as a cost-effective starting material for the commercial synthesis of vital steroid hormones, including progesterone, cortisone, and other corticosteroids.[4][5][6] This has made it an indispensable molecule in the production of oral contraceptives and anti-inflammatory drugs.[2][7] While its industrial application is well-established, its direct biological role in modulating the body's own steroid hormone production is more complex and warrants a detailed scientific examination.
This compound as an Exogenous Precursor: The Chemical Semi-Synthesis of Steroids
The primary mechanism by which this compound contributes to steroid hormone availability is not through a physiological pathway in the human body, but as a starting material for chemical synthesis in a laboratory or industrial setting.[1][8]
The Marker Degradation Pathway
In the 1940s, chemist Russell Marker developed a series of chemical reactions, now known as the "Marker Degradation," to efficiently convert this compound into progesterone.[2][9] This multi-step process was a landmark achievement that made large-scale production of steroid hormones economically viable. The process cleaves the spiroketal side chain of this compound to yield a key intermediate, 16-dehydropregnenolone acetate (16-DPA), which can then be readily converted into progesterone and other steroid hormones like testosterone and cortisone.[9][10]
The general steps of the Marker Degradation are as follows:
-
Acetolysis: this compound is treated with acetic anhydride at high temperatures, opening the E and F rings to form a pseudo-sapogenin diacetate.[9]
-
Oxidation: The resulting compound is subjected to chromic acid oxidation, which cleaves the side chain, yielding the critical intermediate, 16-DPA.[9]
-
Conversion to Progesterone: 16-DPA undergoes a series of further reactions, including selective hydrogenation and oxidation, to produce progesterone.[10]
Industrial Applications
The Marker Degradation revolutionized the pharmaceutical industry, enabling the mass production of progesterone, which became the precursor for synthesizing cortisone, corticosteroids, and the first oral contraceptives.[1][2] this compound remains a vital raw material for the synthesis of many steroidal drugs today.[5][6]
The Physiological Role of this compound in Steroidogenesis
While this compound is a cornerstone of industrial steroid synthesis, its role within the body is fundamentally different.
A Critical Distinction: Not a Direct Precursor
It is a critical and widely cited fact that the human body lacks the necessary enzymes to convert this compound from dietary sources into progesterone, estradiol, or other active steroid hormones.[1] Therefore, consuming this compound-containing products like wild yam extract does not directly increase levels of these hormones through metabolic conversion. Its physiological effects are instead modulatory and indirect.
Indirect Mechanisms: Modulation of Cholesterol Metabolism
All endogenous steroid hormone synthesis begins with cholesterol. This compound can indirectly influence steroidogenesis by affecting cholesterol metabolism and transport. Studies have shown that this compound can:
-
Inhibit Cholesterol Absorption: It interferes with the intestinal absorption of cholesterol.[11]
-
Regulate Cholesterol Transport: It can promote the reverse cholesterol transport (RCT) pathway and increase high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol.[11][12]
-
Promote Cholesterol Excretion: It can enhance the conversion of cholesterol into bile acids in the liver, which are then excreted.[11][13]
By influencing the availability and transport of the foundational precursor, cholesterol, this compound can indirectly impact the substrate pool available for steroid hormone synthesis.
Direct Modulatory Effects on Steroidogenic Cells
Despite not being a direct precursor, in vitro and animal studies have demonstrated that this compound can directly interact with and modulate the function of steroid-producing cells. These effects appear to be species-specific and concentration-dependent.[3][14]
For instance, studies on porcine ovarian granulosa cells found that this compound inhibited the release of progesterone while promoting the release of testosterone and estradiol.[14][15] Conversely, in cultured rabbit ovarian fragments, this compound stimulated the release of progesterone.[14] In vivo studies using a middle-aged rat model for menopause found that oral administration of this compound led to a significant increase in serum estradiol and progesterone concentrations.[16] These findings suggest that this compound can modulate the activity of steroidogenic enzymes or signaling pathways that regulate hormone production, rather than acting as a substrate itself.
| Cell Type / Animal Model | Species | This compound Concentration / Dosage | Effect on Progesterone (P4) | Effect on Testosterone (T) / Estradiol (E2) | Citation |
| Ovarian Granulosa Cells | Porcine | 1, 10, 100 µg/mL | Inhibited | Promoted | [14][15] |
| Whole Ovarian Follicles | Porcine | 1, 10, 100 µg/mL | Inhibited | Promoted (T) | [14] |
| Ovarian Fragments | Rabbit | 1, 10, 100 µg/mL | Stimulated | Not Assessed | [14] |
| Middle-Aged Female Rats | Rat | 100 mg/kg/day (4 weeks) | Increased (Serum) | Increased (Serum E2) | [16] |
| High-Cholesterol Fed Rats | Rat | 0.5% of diet (6 weeks) | Not Assessed | Not Assessed | [12] |
Key Experimental Protocols
Investigating the effects of compounds like this compound on steroidogenesis requires robust and validated methodologies.
In Vitro Steroidogenesis Assay using H295R Cells
The human NCI-H295R adrenocortical carcinoma cell line is a widely accepted in vitro model for studying steroidogenesis because it expresses most of the key enzymes required for the synthesis of corticosteroids, mineralocorticoids, and sex steroids.[17][18][19]
-
Cell Culture and Maintenance: H295R cells are typically cultured in a complete medium (e.g., DMEM/F12) supplemented with serum and specific growth factors. It is critical to note that steroid production can be heavily influenced by cell passage number, culture medium composition, and cell strain source.[20]
-
Treatment Protocol: For experiments, cells are seeded in multi-well plates. After reaching a desired confluency, the growth medium is replaced with a serum-free or serum-reduced medium containing the test compound (this compound) at various concentrations and a vehicle control. A positive control, such as forskolin (which stimulates steroidogenesis), is often included.[19] The incubation period is typically 24 to 48 hours.
-
Sample Collection: Following incubation, the cell culture supernatant (medium) is collected. Cell viability assays (e.g., MTT) are performed on the remaining cells to ensure that observed effects on hormone levels are not due to cytotoxicity.[19] The collected supernatant is then stored at -80°C until analysis.
Quantification of Steroid Hormones by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying multiple steroid hormones simultaneously in complex biological matrices like cell culture medium or serum.[21][22]
-
Sample Preparation: Steroids are extracted from the aqueous sample matrix. A common method is liquid-liquid extraction (LLE) using organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate.[23] To account for extraction efficiency and matrix effects, a panel of stable isotope-labeled internal standards is added to each sample prior to extraction.[24] The organic layer is then evaporated to dryness and the residue is reconstituted in a solution compatible with the LC mobile phase.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, typically a reverse-phase C18 column. A gradient of mobile phases (e.g., water and methanol/acetonitrile with additives) is used to separate the different steroid hormones based on their polarity. Proper separation is crucial for distinguishing between structurally similar isomers and isobars.[25]
-
Mass Spectrometric Detection: The separated hormones eluting from the LC column are ionized (e.g., by electrospray ionization - ESI) and enter the mass spectrometer. In a triple quadrupole instrument, specific precursor-to-product ion transitions for each hormone (and its internal standard) are monitored using Multiple Reaction Monitoring (MRM). This provides high specificity and sensitivity, allowing for precise quantification.[22]
Steroidogenic Enzyme Activity Assays
To determine if a compound directly affects a specific enzyme, activity assays are performed using cell lysates or microsomal fractions containing the enzyme of interest.
-
General Principle: The assay measures the conversion of a specific substrate to a product by the enzyme. For example, to measure 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, pregnenolone is used as the substrate, and the formation of progesterone is measured.[26][27]
-
Methodology: A preparation containing the enzyme (e.g., testicular or adrenal microsomes) is incubated with a known concentration of the substrate and necessary cofactors (e.g., NAD+ for 3β-HSD) in the presence and absence of the test compound (this compound). The reaction is stopped after a set time, and the amount of product formed is quantified, typically by LC-MS/MS or radioimmunoassay. The enzyme activity is expressed as the rate of product formation (e.g., pmol/min/mg protein).
Conclusion
The mechanism of action of this compound in steroid hormone synthesis is multifaceted and context-dependent. Its most significant role is as a chemical precursor in the industrial semi-synthesis of progesterone and other critical steroid drugs, a process that does not occur physiologically in humans.[1][2] In a biological context, this compound acts not as a direct building block but as a modulator. It can indirectly influence the substrate pool for steroidogenesis by altering cholesterol metabolism and can exert direct, though species-specific, effects on the function of steroidogenic cells.[11][14] For drug development professionals, understanding this distinction is paramount. While this compound itself is not a prohormone, its modulatory activities on cellular pathways suggest that it and its derivatives may hold therapeutic potential for conditions related to hormonal imbalance or metabolic disorders, warranting further mechanistic investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]
- 3. sciresliterature.org [sciresliterature.org]
- 4. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. thieme-connect.com [thieme-connect.com]
- 10. youtube.com [youtube.com]
- 11. The Effects of this compound on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. The phytoestrogen, this compound, directly stimulates ovarian cell functions in two farm animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Secure Verification [radar.ibiss.bg.ac.rs]
- 17. Disruption of steroidogenesis: Cell models for mechanistic investigations and as screening tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Steroidogenesis in the NCI-H295 Cell Line Model is Strongly Affected By Culture Conditions and Substrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Guide to Steroid Hormone Analysis for Biomedical Research - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. wwwn.cdc.gov [wwwn.cdc.gov]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Steroid Hormone Analysis with Supel™ Swift HLB DPX [sigmaaldrich.com]
- 26. Time-Course Changes of Steroidogenic Gene Expression and Steroidogenesis of Rat Leydig Cells after Acute Immobilization Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early Discovery and Isolation of Diosgenin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed account of the seminal work that led to the discovery and isolation of diosgenin, a pivotal steroidal sapogenin. The methodologies and findings of the pioneering scientists are presented to offer a comprehensive understanding of the compound's origins in the pharmaceutical landscape.
Introduction: The Dawn of a Steroidal Precursor
This compound is a naturally occurring steroidal sapogenin that became the cornerstone of the modern steroid industry.[1] Its significance lies in its role as a crucial starting material for the semi-synthesis of a wide array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2] The journey of this compound from a botanical curiosity to a key industrial precursor is a story of meticulous scientific investigation and discovery. This guide will delve into the foundational research that first identified and extracted this vital compound.
The Initial Discovery: Tsukamoto and Ueno (1936)
The first documented isolation of this compound is credited to Japanese scientists Takeo Tsukamoto and Yoshio Ueno in 1936.[3] They successfully produced the compound through the acid hydrolysis of dioscin, a glycoside obtained from the Japanese yam, Dioscorea tokoro.[3] This initial work laid the chemical foundation for all subsequent research into this class of compounds.
The Marker Revolution: Unlocking Commercial Viability
The full potential of this compound was realized through the tenacious efforts of American chemist Russell Earl Marker in the late 1930s and early 1940s.[4][5] Marker's research was driven by the goal of finding an abundant and inexpensive plant-based precursor for the synthesis of steroid hormones like progesterone.[6][7]
His work can be summarized in two key achievements:
-
Identifying a High-Yield Source: Marker systematically analyzed hundreds of plant species to find an economical source of this compound.[8] His search led him to the Mexican wild yam, Dioscorea composita (cabeza de negro), which contained significantly higher concentrations of the compound than previously studied sources.[8][7]
-
Developing the "Marker Degradation": Marker devised a groundbreaking chemical process to efficiently convert this compound into progesterone.[8][4] This multi-step synthesis was a landmark in steroid chemistry and made the large-scale production of progesterone economically feasible.
Marker's relentless pursuit, which included smuggling yam tubers out of Mexico for analysis and eventually establishing the Syntex corporation in Mexico City, effectively launched the industrial-scale production of steroidal hormones from plant precursors.[8][6][7] In a remarkable feat, Marker and his team produced nearly seven pounds of progesterone, which at the time was valued at approximately $36,000 per pound and represented about half of the world's supply.[5]
Early Isolation and Extraction Protocols
The foundational methods for isolating this compound relied on a multi-stage process involving extraction of the saponin followed by hydrolysis to yield the desired sapogenin. While modern techniques have introduced significant refinements, the core principles remain the same.
4.1 General Experimental Protocol (Reconstructed from early methods)
The following protocol is a generalized representation of the early acid hydrolysis methods used to isolate this compound.
-
Preparation of Plant Material:
-
The tubers of a high-yield Dioscorea species are harvested, washed, and cut into small pieces.
-
The material is then dried thoroughly in an oven at 60-70°C to remove moisture.
-
The dried tubers are ground into a fine powder to maximize surface area for extraction.
-
-
Saponin Extraction (Alcoholic Extraction):
-
The powdered yam is subjected to extraction with an alcohol, typically ethanol or methanol, using a method like hot maceration or Soxhlet extraction for several hours. This step extracts the glycoside (saponin) from the plant matrix.
-
The alcoholic extract is then concentrated under reduced pressure to yield a crude saponin residue.
-
-
Acid Hydrolysis:
-
The crude saponin extract is refluxed with a mineral acid (e.g., 2-4 N hydrochloric acid or sulfuric acid) for several hours. This critical step cleaves the sugar moieties from the saponin, liberating the insoluble aglycone, this compound.
-
The reaction mixture is then cooled.
-
-
Isolation and Purification:
-
The cooled, acidic mixture is neutralized.
-
The precipitated solid, which is the crude this compound, is collected by filtration.
-
The crude product is washed with water to remove any remaining salts and water-soluble impurities.
-
The residue is then dried.
-
Further purification is achieved by recrystallization from a suitable solvent, such as a mixture of chloroform and methanol or petroleum ether, to yield needle-shaped white crystals of pure this compound.[9]
-
4.2 Quantitative Data from Early Investigations
Obtaining precise, tabulated quantitative data from the earliest publications is challenging. However, the focus of Marker's work was on the yield of this compound from various plant sources. Below is a representative table summarizing the type of data sought in these early studies.
| Plant Species | Common Name | Typical this compound Yield (Dry Weight %) | Key Researcher(s) |
| Dioscorea tokoro | Japanese Yam | Low | Tsukamoto & Ueno |
| Dioscorea composita | Cabeza de Negro | 4-6% | Russell Marker |
| Dioscorea villosa | Wild Yam | Variable, generally lower | Various |
| Trigonella foenum-graecum | Fenugreek | Low | Various |
Note: The yields are approximate and can vary significantly based on plant genetics, growing conditions, and extraction efficiency.
Visualizing the Workflow
The logical flow of the early this compound isolation process can be represented as a straightforward experimental workflow.
Caption: Early this compound Isolation Workflow.
Conclusion
The early history of this compound is a testament to the power of phytochemical investigation. The initial discovery by Tsukamoto and Ueno, followed by the groundbreaking process development by Russell Earl Marker, transformed a plant-derived compound into a fundamental building block for the pharmaceutical industry.[3][6][10] The protocols they established, centered on acid hydrolysis of saponin-rich extracts, paved the way for the affordable and large-scale synthesis of essential steroid hormones, fundamentally changing medicine in the 20th century.
References
- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - American Chemical Society [acs.org]
- 4. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. Marker, Russell Earl (1902–1995) - Eponyms and Names in Obstetrics and Gynaecology [cambridge.org]
- 7. Russell Earl Marker | Science History Institute [sciencehistory.org]
- 8. Russell Marker Creation of the Mexican Steroid Hormone Industry - Landmark - American Chemical Society [acs.org]
- 9. jddtonline.info [jddtonline.info]
- 10. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Diosgenin
Introduction
This compound is a naturally occurring steroidal sapogenin, a class of compounds also known as phytosteroids. It is most famously extracted from the tubers of Dioscorea species (wild yam), but is also found in other plants like fenugreek (Trigonella foenum-graecum) and Costus speciosus.[1] this compound is the aglycone (non-sugar) component of the saponin dioscin, from which it is liberated by acid, base, or enzymatic hydrolysis.[1][2] Structurally, it is a C27 triterpenoid and serves as a crucial starting material in the pharmaceutical industry for the semi-synthesis of a vast array of steroidal drugs, including progesterone, cortisone, and oral contraceptives.[2][3][4] Beyond its role as a synthetic precursor, this compound itself exhibits a range of interesting pharmacological activities, making it a subject of ongoing research. This guide provides a detailed examination of its chemical structure and complex stereochemistry.
Chemical Structure
The chemical scaffold of this compound is a spirostan, a tetracyclic steroid system fused to a spiroketal moiety. This hexacyclic structure is rigid and conformationally complex.
2.1. Core Scaffold this compound's structure, with the molecular formula C₂₇H₄₂O₃, is built upon a gonane steroid nucleus (rings A, B, C, and D) fused with a furan ring (E) and a pyran ring (F) that form a spiroketal system at the C-22 position.[3] This arrangement classifies it as a hexacyclic triterpenoid.[3]
2.2. Key Functional Groups The structure is characterized by three key features:
-
A hydroxyl group (-OH) at the C-3 position, oriented in the beta (β) configuration.
-
A double bond between the C-5 and C-6 positions in the B-ring.
-
A spiroketal side chain involving rings E and F, which is the defining feature of the spirostan class.
References
The Semisynthesis of Progesterone from Diosgenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical pathway and methodologies for the semisynthesis of progesterone, a critical steroid hormone, from the plant-derived sapogenin, diosgenin. This process, historically known as the Marker degradation, was a pivotal development in pharmaceutical chemistry, enabling the large-scale, cost-effective production of steroidal drugs.[1] This document outlines the chemical transformations, presents quantitative data on reaction yields, details experimental protocols, and provides visual representations of the synthetic workflow.
Overview of the Synthetic Pathway
The conversion of this compound to progesterone is a multi-step process that can be broadly categorized into three main stages:
-
Extraction and Hydrolysis of this compound: this compound is naturally found in the tubers of yams from the Dioscorea species as a glycoside called dioscin. The initial step involves the extraction and subsequent acid hydrolysis of dioscin to cleave the sugar moieties, yielding the aglycone, this compound.
-
The Marker Degradation: This is the core sequence of reactions that degrades the spiroketal side chain of this compound to form the crucial C21 steroid intermediate, 16-dehydropregnenolone acetate (16-DPA).[1] This stage involves acetolysis, oxidation, and hydrolysis.
-
Conversion of 16-DPA to Progesterone: The final stage involves the chemical modification of 16-DPA to introduce the progesterone structure. This is typically achieved through selective hydrogenation followed by an Oppenauer oxidation.[2]
The overall chemical transformation is depicted in the following diagram.
Quantitative Data Presentation
The efficiency of each synthetic step is critical for the overall viability of the process. The following table summarizes typical yields reported in the literature for each major conversion. It is important to note that yields can vary significantly based on reaction conditions, scale, and purity of reagents.
| Transformation Step | Starting Material | Product | Reported Yield (%) | Reference(s) |
| Marker Degradation | ||||
| 1. Acetolysis | This compound | Pseudothis compound Diacetate | >90 | |
| 2. Oxidation | Pseudothis compound Diacetate | Diosone | 70 - 81 | [3] |
| 3. Hydrolysis | Diosone | 16-DPA | ~94 - Quantitative | [3] |
| Overall (Steps 1-3) | This compound | 16-DPA | ~60 - 75 | [4][5] |
| Final Conversion | ||||
| 4. Hydrogenation | 16-DPA | Pregnenolone Acetate | High (often near quantitative) | [2] |
| 5. Oppenauer Oxidation | Pregnenolone Acetate | Progesterone | High | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of progesterone from this compound. These protocols are synthesized from various literature sources and represent common laboratory procedures.
General Experimental Workflow
The end-to-end process involves a series of reactions, work-up procedures, and purification steps. A typical workflow is outlined below.
Step 1: Acetolysis of this compound
This step converts the spiroketal of this compound into a furostenol derivative.
-
Reagents: this compound, acetic anhydride, non-polar solvent (e.g., xylene, toluene).
-
Procedure:
-
Charge a pressure reactor with this compound, acetic anhydride (e.g., this compound:Ac₂O molar ratio of 1:3.5), and a non-polar solvent like xylene.[7]
-
Seal the reactor and heat the mixture with stirring to approximately 200°C. The internal pressure will rise to 5-6 kg/cm ².
-
Maintain these conditions for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reactor to below 100°C before discharging the contents.
-
Remove the solvent and excess acetic anhydride under reduced pressure to yield crude pseudothis compound diacetate as a gummy residue. This product is often used in the next step without further purification.
-
Step 2: Oxidation of Pseudothis compound Diacetate
This crucial step oxidatively cleaves the C20-C22 double bond of the furostenol intermediate.
-
Reagents: Pseudothis compound diacetate (from Step 1), chromium trioxide (CrO₃), glacial acetic acid, water, and a solvent like dichloromethane or 1,2-dichloroethane.
-
Procedure:
-
Prepare the oxidant solution by dissolving chromium trioxide in a mixture of water and glacial acetic acid. Pre-cool this solution to 0-5°C.
-
Dissolve the crude pseudothis compound diacetate in a mixture of dichloromethane, glacial acetic acid, and water in a separate reaction vessel.
-
Cool the substrate solution to 0-5°C.
-
Add the pre-cooled oxidant solution dropwise to the substrate solution, maintaining the reaction temperature below 7°C.
-
After the addition is complete, stir the mixture for an additional 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a reducing agent (e.g., methanol or sodium bisulfite) to destroy excess oxidant.
-
Perform a liquid-liquid extraction. Separate the organic layer, wash it with water and a mild base (e.g., sodium bicarbonate solution), and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain crude diosone as a gummy residue.
-
Step 3: Hydrolysis and Degradation to 16-DPA
The keto ester intermediate (diosone) is hydrolyzed to yield the final product of the Marker degradation, 16-DPA.
-
Reagents: Crude diosone (from Step 2), glacial acetic acid.
-
Procedure:
-
Add glacial acetic acid to the crude diosone.
-
Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
After the reaction is complete, cool the mixture and remove the acetic acid by distillation under reduced pressure.
-
The residue contains crude 16-DPA. Purify the product by crystallization from a suitable solvent (e.g., petroleum ether or ethanol) to yield crystalline 16-DPA.[3]
-
Step 4: Hydrogenation of 16-DPA
The C16-C17 double bond of 16-DPA is selectively reduced.
-
Reagents: 16-DPA, Palladium on Barium Sulfate catalyst (Pd/BaSO₄), hydrogen gas.
-
Procedure:
-
Dissolve 16-DPA in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/BaSO₄.
-
Pressurize the vessel with hydrogen gas (e.g., 15-50 psi).[8]
-
Agitate the mixture at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to yield pregnenolone acetate.[2]
-
Step 5: Oppenauer Oxidation of Pregnenolone Acetate
This final step involves the saponification of the acetate group, oxidation of the 3β-hydroxyl group, and isomerization of the double bond to form progesterone.
-
Reagents: Pregnenolone acetate, potassium hydroxide (for saponification), aluminum isopropoxide or aluminum tert-butoxide, and a hydrogen acceptor like acetone or cyclohexanone, in a solvent such as toluene.[9][10][11]
-
Procedure:
-
Saponification: First, hydrolyze the 3-acetate group of pregnenolone acetate to the free alcohol (pregnenolone) using a base like potassium hydroxide in methanol.[2]
-
Oxidation: Dissolve the resulting pregnenolone in a mixture of toluene and acetone (or cyclohexanone).
-
Add aluminum isopropoxide and heat the mixture to reflux. The aluminum isopropoxide catalyzes the transfer of a hydride from the steroid's hydroxyl group to the acetone, oxidizing the steroid and reducing the acetone.[11]
-
The reaction simultaneously causes the migration of the double bond from the C5-C6 position to the C4-C5 position, forming the thermodynamically stable α,β-unsaturated ketone system characteristic of progesterone.[11]
-
After the reaction is complete (monitored by TLC), cool the mixture and hydrolyze the aluminum salts with dilute acid.
-
Separate the organic layer, wash, dry, and evaporate the solvent.
-
Purify the crude progesterone by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[9]
-
Analytical Methods for Process Monitoring
Throughout the synthesis, various analytical techniques are employed to monitor reaction progress, identify intermediates, and assess the purity of the final product.
-
Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress by comparing the spot of the reaction mixture to that of the starting material and product standards.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for quantitative analysis of intermediates and the final progesterone product, assessing purity and yield.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for the identification and quantification of volatile derivatives of the steroid compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of intermediates and confirmation of the final progesterone structure.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups (e.g., hydroxyl, carbonyl, C=C double bonds) at different stages of the synthesis.
References
- 1. Marker degradation - Wikipedia [en.wikipedia.org]
- 2. Progesterone | C21H30O2 | CID 5994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6160139A - Process for the oxidation of pseudothis compound diacetate to diosone for the production of 16-dehydropregnenolone acetate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 18-substituted steroids Part II (1). Improvements in the preparation of 18-hydroxyprogesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US5808117A - Process for the production of 16-Dehydropregenolone acetate form this compound - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. CN105777834A - Preparation process of progesterone - Google Patents [patents.google.com]
- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 11. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
A Technical Guide to the Comparative Biological Activities of Diosgenin Glycosides Versus Aglycone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diosgenin, a naturally occurring steroidal sapogenin, and its glycosidic derivatives, such as dioscin, have garnered significant attention in the scientific community for their diverse pharmacological activities. This technical guide provides an in-depth comparison of the biological activities of this compound as an aglycone versus its glycoside counterparts. A critical aspect of their therapeutic potential lies in the structure-activity relationship, where the presence and nature of the sugar moiety significantly influence their efficacy and pharmacokinetic profiles. This document summarizes quantitative data on their anticancer and anti-inflammatory activities, details relevant experimental methodologies, and visualizes key signaling pathways to facilitate a comprehensive understanding for research and development professionals.
Introduction
This compound is a phytosteroid sapogenin that can be isolated from various plants, including those of the Dioscorea (wild yam) and Trigonella (fenugreek) species. It serves as a crucial precursor in the synthesis of several steroid drugs. The attachment of sugar moieties to the this compound aglycone at the C-3 position forms various glycosides, with dioscin being a prominent example. These structural differences between the aglycone and its glycosides lead to notable variations in their biological properties, including anticancer, anti-inflammatory, and immunomodulatory effects. Understanding these differences is paramount for the targeted development of novel therapeutics. A significant challenge in the clinical application of both this compound and its glycosides is their low bioavailability[1][2][3].
Comparative Biological Activities: Quantitative Data
The biological efficacy of this compound and its glycosides is often quantified by their half-maximal inhibitory concentration (IC50) values in various assays. The following tables summarize the available quantitative data for their anticancer and other biological activities.
Table 1: Comparative Anticancer Activity (IC50 Values)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 30.04 | [4] |
| SAS (Oral Squamous Carcinoma) | MTT | 31.7 | ||
| HSC3 (Oral Squamous Carcinoma) | MTT | 61 | ||
| This compound Derivative (7g) | K562 (Chronic Myeloid Leukemia) | Cytotoxicity | 4.41 | [4] |
| This compound Derivative (8) | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 1.9 | [4] |
| Dioscin | MDA-MB-468 (Triple-Negative Breast Cancer) | Cytotoxicity | 1.53 | [5] |
| MCF-7 (ER-Positive Breast Cancer) | Cytotoxicity | 4.79 | [5] | |
| HaCaT (Keratinocytes) | Cytotoxicity | ~100 | [6] | |
| Protodioscin | MDA-MB-468 (Triple-Negative Breast Cancer) | Cytotoxicity | 2.56 | [5] |
| MCF-7 (ER-Positive Breast Cancer) | Cytotoxicity | 6 | [5] |
Table 2: Comparative Enzyme Inhibition
| Compound | Enzyme | IC50 (µM) | Reference |
| This compound | CYP3A4 | 17 | [7] |
| Dioscin | CYP3A4 | 33 | [7] |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Model | Effect | Reference |
| This compound | High-Fat Diet-Induced Obese Mice | Significantly lowered elevated TNF-α and IL-6 levels. | [8] |
| IL-1β-stimulated Human OA Chondrocytes | Inhibited the expression of iNOS and COX-2. | [9] | |
| Dioscin | LPS and Pam3CSK4-stimulated THP-1 Macrophages | Inhibited the expression of inflammatory cytokines via downregulation of the TLR2/MyD88/NF-κB signaling pathway. | [4] |
Table 4: Comparative Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Reference |
| This compound | Oral Bioavailability | ~6% | [10] | |
| Cmax (15 mg/kg, p.o.) | 0.61 µg/mL | Rat | [11] | |
| Tmax (15 mg/kg, p.o.) | 1 h | Rat | [12] | |
| AUC (0-t) (15 mg/kg, p.o.) | 3.19 µg·h/mL | Rat | [11] | |
| Dioscin | Oral Bioavailability | ~0.2% | [10] |
Key Signaling Pathways
This compound and its glycosides exert their biological effects by modulating several critical intracellular signaling pathways, primarily the NF-κB and STAT3 pathways, which are central to inflammation and cancer progression.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. Both this compound and its glycosides have been shown to inhibit the activation of this pathway.
References
- 1. Pharmacokinetic Analysis of this compound in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Pharmacological Activities of Dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Profile and Oral Bioavailability of this compound, Charantin, and Hydroxychalcone From a Polyherbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
Diosgenin: A Comparative Analysis of In Vivo and In Vitro Effects
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Diosgenin, a naturally occurring steroidal sapogenin found in plants such as those of the Dioscorea (wild yam) and Trigonella (fenugreek) species, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Preclinical studies, both in vitro and in vivo, have demonstrated its potential as an anti-cancer, anti-inflammatory, and metabolic-regulating agent.[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth comparison of the observed effects of this compound in cellular (in vitro) and whole-organism (in vivo) models, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers and professionals in the field of drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the concentrations and dosages at which this compound exerts its biological effects.
Table 1: In Vitro Effects of this compound
| Cancer Model | Cell Lines | This compound Dose | Effect | Reference |
| Breast Carcinoma | MCF-7, MDA-MB-231 | 20 µM, 30 µM | Inhibition of cell proliferation, induction of apoptosis | [5] |
| Breast Carcinoma | MDA-MB-231 | 20 µM, 40 µM, 60 µM | Downregulation of Bcl2 | [5] |
| Colon Cancer | HT-29 | Not specified | Sensitization to TRAIL, suppression of p38/MAPK signaling | [5] |
| Prostate Cancer | PC3, DU145, LNCaP | 14.02 µM, 23.21 µM, 56.12 µM (IC50) | Decreased cell viability | [10] |
| Oral Squamous Cell Carcinoma | SAS | 40 µM | Cell cycle arrest at S-phase | [11] |
| Oral Squamous Cell Carcinoma | SAS | 100 µM | >50% cell death | [11] |
| Osteosarcoma | MG-63 | 0.001 µM, 0.01 µM | Increased cell viability | [12] |
| Osteosarcoma | MG-63 | 1 µM | Inhibited cell viability | [12] |
| Inflammation Model | Cell Lines | This compound Dose | Effect | Reference |
| Macrophages | RAW 264.7 | Not specified | Abrogation of TNF-α-induced NF-κB activation | [5] |
| Dendritic Cells | Not specified | Not specified | Inhibition of IL-6 and IL-12 secretion, promotion of IL-10 expression | [6][8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | HUVECs | Not specified | Inhibition of TNF-α induced ICAM-1 and VCAM-1 expression | [6] |
| Metabolism Model | Cell Lines | This compound Dose | Effect | Reference |
| Hepatocellular Carcinoma | HepG2 | 10, 25, 50 µM | Inhibition of triglyceride accumulation | [13] |
| Drug Metabolizing Enzyme Inhibition | Human Liver Microsomes | 17 µM (IC50) | Inhibition of CYP3A4 | [14][15] |
Table 2: In Vivo Effects of this compound
| Animal Model | Disease Model | This compound Dose | Effect | Reference |
| Rat | Colorectal Tumor | 15 mg/kg | Reduced azoxymethane-induced colonic aberrant crypt foci formation | [5] |
| Rat | Atherosclerosis | Not specified | Reduction of MCP-1 expression in the aorta | [6] |
| Mice | Doxorubicin-induced Cardiotoxicity | Not specified | Decreased serum levels of cardiotoxicity markers (LDH, CPK, CK-MB) | [16] |
| Mice | Diabetic | 50 mg/kg, 100 mg/kg | Reduced blood glucose levels | [2] |
| Zebra Fish | Diabetic | 20 mg/kg, 40 mg/kg b.w. | Decreased glucose concentration from 175.87 to 105.68 mg/dL and 82.06 mg/dL respectively | [2] |
| Rat | High-Cholesterol Diet | 0.5% of diet | Decreased plasma and hepatic total cholesterol, increased plasma HDL | [17] |
| Rat | Myocardial Ischemia-Reperfusion | 50 mg/kg, 100 mg/kg | Improved left ventricular function, reduced myocardial infarct size | [18] |
| Rat | Myocardial Infarction | 20, 40, 80 mg/kg | Dose-dependent increase in SOD and GPx serum levels | [19] |
Key Signaling Pathways Modulated by this compound
This compound exerts its pleiotropic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Inhibition of NF-κB and STAT3 Signaling
This compound has been shown to abrogate the activation of NF-κB and STAT3, two critical pathways involved in inflammation and cancer progression.[5]
Modulation of p38/MAPK and JNK Signaling in Myocardial Ischemia-Reperfusion Injury
In the context of myocardial ischemia-reperfusion (I/R) injury, this compound has been found to protect cardiac tissue by inhibiting the p38-MAPK and JNK signaling pathways, which in turn suppresses the inflammatory response.[18]
Regulation of Lipid Metabolism
This compound influences lipid metabolism through multiple mechanisms, including the inhibition of cholesterol absorption and the regulation of key transcription factors.[9][13]
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the literature on this compound.
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.[10]
Western Blot Analysis for Protein Expression
Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways (e.g., Bcl-2, NF-κB, p-p65).
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[5][18]
In Vivo Animal Model of Disease
Objective: To evaluate the therapeutic efficacy of this compound in a whole-organism model. The following is a general protocol for a chemically-induced disease model.
Protocol:
-
Animal Acclimation: House the animals (e.g., male Balb/c mice or F344 rats) under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water for at least one week.[16][20]
-
Disease Induction: Induce the disease model. For example, in a doxorubicin-induced cardiotoxicity model, administer doxorubicin (e.g., via intraperitoneal injection).[16] In a colorectal tumor model, administer a carcinogen like azoxymethane.[5]
-
This compound Administration: Administer this compound to the treatment groups, typically via oral gavage or mixed in the diet, at specified dosages (e.g., 15 mg/kg body weight). The control group receives the vehicle.[5]
-
Monitoring: Monitor the animals for changes in body weight, food and water intake, and clinical signs of disease.
-
Endpoint Analysis: At the end of the experimental period, euthanize the animals and collect blood and tissue samples for analysis.
-
Biochemical and Histological Analysis: Analyze serum for relevant biomarkers (e.g., LDH, CPK).[16] Process tissues for histological examination (e.g., H&E staining) and molecular analysis (e.g., Western blot, qRT-PCR).[18]
ADME Property Characterization (In Vitro)
Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Protocol (Caco-2 Permeability Assay):
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer, which typically takes 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: Add this compound to the apical (A) or basolateral (B) side of the monolayer.
-
Sampling: Collect samples from the receiver compartment at various time points.
-
Quantification: Analyze the concentration of this compound in the samples using UPLC-MS.[14][15]
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the monolayer.
Discussion and Future Directions
The compiled data demonstrates that this compound exhibits a wide range of biological activities both in vitro and in vivo. In vitro studies are crucial for elucidating the molecular mechanisms of action, identifying target proteins, and determining effective concentration ranges. However, the in vivo effects of this compound are influenced by its bioavailability, which has been noted to be relatively low.[21]
A key observation is that the effective concentrations in vitro (often in the micromolar range) may not directly translate to the dosages required for efficacy in vivo. This discrepancy is likely due to the complex processes of absorption, distribution, metabolism, and excretion that occur in a whole organism. For instance, while this compound was stable in human liver microsomes (indicating minimal phase I metabolism), it was rapidly metabolized in S9 fractions, suggesting significant phase II metabolism.[14][15]
Future research should focus on several key areas:
-
Bioavailability Enhancement: The development of novel formulations, such as nanoparticle-based delivery systems, could improve the oral bioavailability of this compound and enhance its therapeutic efficacy.
-
Translational Studies: More well-designed clinical trials are needed to validate the promising preclinical findings in humans and to establish safe and effective dosages for various conditions.[1][22]
-
Toxicity Profile: While generally considered to have low toxicity, comprehensive long-term toxicity studies are necessary to fully understand the safety profile of this compound, especially at higher doses.[23]
-
Synergistic Effects: Investigating the combination of this compound with existing therapeutic agents could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reduced side effects.
Conclusion
This compound is a promising natural compound with multifaceted pharmacological effects demonstrated in both in vitro and in vivo models. This guide provides a consolidated resource of quantitative data, mechanistic pathways, and experimental protocols to facilitate further research and development of this compound as a potential therapeutic agent. A thorough understanding of the differences between its in vitro and in vivo activities is essential for translating preclinical findings into clinical applications.
References
- 1. Anticancer Activity of this compound and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. scielo.br [scielo.br]
- 8. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of this compound on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? | MDPI [mdpi.com]
- 11. journal.waocp.org [journal.waocp.org]
- 12. This compound inhibits Wnt/β-catenin pathway to regulate the proliferation and differentiation of MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of in vitro ADME properties of this compound and dioscin from Dioscorea villosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. This compound Protects Rats from Myocardial Inflammatory Injury Induced by Ischemia-Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biotransformation of Dioscorea nipponica by Rat Intestinal Microflora and Cardioprotective Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound-Rich Yam Extract Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind, Crossover Study of Healthy Adults [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. This compound: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Properties of Diosgenin: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Diosgenin, a naturally occurring steroidal sapogenin found in plants such as Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action, summarizing key quantitative data, and detailing experimental protocols for its evaluation. This compound exerts its anti-inflammatory effects primarily through the modulation of critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This guide aims to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders.[1] Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the search for safer and more effective alternatives.[1] Natural products have long been a valuable source of new therapeutic agents, and this compound has emerged as a promising candidate with potent anti-inflammatory and immunomodulatory properties.[2][3]
Molecular Mechanisms of Anti-inflammatory Action
This compound's anti-inflammatory effects are multi-faceted, primarily involving the inhibition of key pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation.[4] This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of numerous pro-inflammatory genes.[4]
This compound has been shown to inhibit NF-κB activation at multiple levels.[4][5] It can prevent the phosphorylation and degradation of IκBα, thereby retaining NF-κB in the cytoplasm.[6][7] Furthermore, this compound can inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8] This ultimately leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for TNF-α, interleukin-1β (IL-1β), IL-6, COX-2, and iNOS.[1][9]
References
- 1. This compound: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits osteoclastogenesis, invasion, and proliferation through the downregulation of Akt, I kappa B kinase activation and NF-kappa B-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of TNF-α-induced adhesion molecule expression by this compound in mouse vascular smooth muscle cells via downregulation of the MAPK, Akt and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits tumor necrosis factor-induced tissue factor activity and expression in THP-1 cells via down-regulation of the NF-κB, Akt, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
A Technical Guide to the Neuroprotective Effects of Diosgenin in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin is a naturally occurring steroidal sapogenin found abundantly in various medicinal plants, including species of Dioscorea (wild yam) and Trigonella foenum-graecum (fenugreek).[1][2] Historically utilized as a crucial precursor for the synthesis of steroidal drugs, this compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hypolipidemic properties.[1][2] Emerging preclinical evidence has highlighted its potential as a potent neuroprotective agent, demonstrating beneficial effects in a range of models for neurodegenerative diseases such as Alzheimer's disease (AD), Parkinson's disease (PD), and ischemic stroke.[1][2]
This technical guide provides an in-depth overview of the neuroprotective effects of this compound observed in preclinical studies. It summarizes quantitative data from key experiments, details common experimental protocols, and visualizes the complex molecular signaling pathways through which this compound is proposed to exert its therapeutic effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel neurotherapeutics.
Core Mechanisms of Neuroprotection
This compound's neuroprotective properties are attributed to its ability to modulate multiple cellular and molecular pathways simultaneously. Key mechanisms include the mitigation of oxidative stress, suppression of neuroinflammation, inhibition of apoptosis, and promotion of neuronal network integrity. These effects are orchestrated through the regulation of several critical signaling cascades.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. This compound enhances the endogenous antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of various protective genes, including heme oxygenase-1 (HO-1) and other antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3][5][6][7] This cascade effectively reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[3][5]
Promotion of Cell Survival via the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[8][9] Activated Akt, in turn, influences downstream targets to inhibit apoptosis and promote neuronal survival. This includes the phosphorylation and inactivation of pro-apoptotic proteins and the modulation of other survival-related factors.[8][9]
Inhibition of Apoptosis via Bcl-2/Bax Regulation
Apoptosis, or programmed cell death, is a hallmark of neurodegeneration. The Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax, are critical regulators of this process. This compound has been demonstrated to modulate the expression of these proteins, leading to an increased Bcl-2/Bax ratio.[10][11][12] This shift prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases (such as caspase-3 and -9) and ultimately blocking the apoptotic cascade.[10][11][12]
Suppression of Neuroinflammation via TLR4/NF-κB Pathway
Neuroinflammation, often mediated by activated microglia, plays a pivotal role in the progression of neurodegenerative diseases. Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates Toll-like receptor 4 (TLR4), triggering the MyD88-dependent signaling cascade that leads to the activation of nuclear factor-kappa B (NF-κB).[13][14] NF-κB then promotes the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. This compound has been shown to suppress this pathway, inhibiting microglial activation and reducing the production of inflammatory mediators.[13][15]
Promotion of Neuronal Network Integrity via 1,25D3-MARRS
This compound has been identified as an exogenous activator of the 1,25D3-membrane-associated, rapid response steroid-binding protein (1,25D3-MARRS).[8][16] Activation of this receptor pathway is linked to the promotion of axonal growth and the regeneration of neurites.[8] This mechanism is particularly relevant for repairing degenerated axons and presynaptic terminals often found in proximity to amyloid plaques in AD models, thereby helping to reconstruct and reinforce neuronal networks.[8][16]
Preclinical Evidence in Neurodegenerative Models
The neuroprotective effects of this compound have been validated across multiple preclinical models of neurological disorders. The following tables summarize the quantitative outcomes from these key studies.
Table 1: Effects of this compound in Alzheimer's Disease (AD) Models
| Model Type & Animal | This compound Treatment | Key Quantitative Findings | Reference |
| Aβ (1-42) Peptides (ICV Injection) ; Wistar Rats | 100 & 200 mg/kg, p.o. for 28 days | Dose-dependently improved spatial learning and memory in radial arm maze and passive avoidance tasks. Attenuated Aβ-mediated plaque load, oxidative stress, and neuroinflammation. | [17] |
| 5XFAD Transgenic Mice | 10 µmol/kg (approx. 4.14 mg/kg), i.p. | Significantly improved object recognition memory. Reduced amyloid plaques and neurofibrillary tangles in the cortex and hippocampus. Decreased degenerated axons and presynaptic terminals. | [2][8] |
| Normal Mice | 10 µmol/kg (approx. 4.14 mg/kg), i.p. for 7-21 days | Enhanced object recognition memory. Increased spike firing frequencies in the medial prefrontal cortex and hippocampal CA1. | [18] |
Table 2: Effects of this compound in Parkinson's Disease (PD) Models
| Model Type & Animal | This compound Treatment | Key Quantitative Findings | Reference |
| Lipopolysaccharide (LPS) (Intra-striatal Injection) ; Sprague Dawley Rats | 5 & 10 µM/kg | Attenuated motor deficits in stepping, whisker, and cylinder tests. Suppressed the TLR/NF-κB signaling pathway. | [13][19] |
| Lipopolysaccharide (LPS) (Intranigral Injection) ; Rats | 0.1% (w/w) in diet for 4 weeks (pretreatment) | Significantly improved motor dysfunction in the amphetamine-induced rotation test. Reduced the loss of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra. | [15] |
| MPTP-induced Mice | 20, 40, & 80 mg/kg, intragastrically for 21 days | Improved motor behavior in pole and traction tests. | [20] |
Table 3: Effects of this compound in Other Neurological Models
| Model Type & Animal | This compound Treatment | Key Quantitative Findings | Reference |
| D-galactose-induced Senescence ; Mice | 5, 25, & 125 mg/kg, p.o. for 4 weeks | Significantly improved learning and memory in the Morris water maze test. Increased brain SOD and GSH-Px activities; decreased MDA levels. | [5] |
| Diabetic Peripheral Neuropathy (STZ-induced) ; C57 Mice | 50 & 100 mg/kg for 8 weeks | Increased tail withdrawal latency and alleviated mechanical hyperalgesia. Increased expression of Nrf2 and HO-1. | [3][4] |
| Single Prolonged Stress (SPS) for PTSD ; Male Mice | 20, 40, & 60 mg/kg, i.p. | Dose-dependently reversed anxiety- and depression-like behaviors. Restored brain monoamine (serotonin, dopamine) and vitamin C levels. | [21][22] |
| Valproic Acid (VPA)-induced Autism ; Rat Offspring | 40 mg/kg, p.o. for 30 days | Restored behavioral consequences (reduced anxiety, repetitive behaviors). Lowered oxidative stress (MDA) and rescued overly activated ERK1/2 signaling in the prefrontal cortex. | [23] |
| Ischemic Stroke (tMCAO) ; Rats | Not specified (Dioscin) | Inhibited infarct volume and improved neurological scores. Reduced inflammatory responses and suppressed TLR4/MyD88/NF-κB expression. | [14][24] |
Experimental Protocols and Workflows
Reproducibility is paramount in preclinical research. This section details the methodologies commonly employed in the studies cited above, providing a framework for designing future investigations into this compound's neuroprotective effects.
General Experimental Workflow
The preclinical assessment of this compound typically follows a structured workflow, from disease model induction to multi-level analysis.
Detailed Methodologies
A. Alzheimer's Disease Model (Aβ Infusion) [17]
-
Animals: Adult male Wistar rats.
-
Disease Induction: Animals receive a single intracerebroventricular (ICV) injection of aggregated Aβ (1-42) peptide to induce AD-like pathology.
-
Drug Administration: this compound is suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) via gavage at doses of 100 and 200 mg/kg/day for a period of 28 days.
-
Behavioral Testing: Spatial learning and memory are assessed using the radial arm maze (RAM) and passive avoidance tasks.
-
Biochemical Analysis: Following euthanasia, brains are collected. The hippocampus and cortex are dissected and homogenized. Assays are performed to measure Aβ plaque load (e.g., via ELISA or Thioflavin S staining), oxidative stress markers (MDA, SOD, GPx), neuroinflammatory cytokines (TNF-α, IL-1β), and acetylcholinesterase (AChE) activity.
-
Histopathology: Brain sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Cresyl Violet (Nissl staining) to assess neuronal survival and damage in the hippocampus.
B. Parkinson's Disease Model (LPS Induction) [13][15]
-
Animals: Adult male Sprague Dawley rats.
-
Disease Induction: A stereotaxic unilateral injection of lipopolysaccharide (LPS) into the substantia nigra or striatum is performed to induce localized neuroinflammation and dopaminergic neuron loss.
-
Drug Administration:
-
Behavioral Testing: Motor deficits are evaluated using a battery of tests, including the cylinder test (forelimb asymmetry), stepping test (forelimb akinesia), and amphetamine-induced rotation test (dopaminergic imbalance).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Microglial activation can be assessed using an Iba1 antibody.
C. D-galactose-Induced Aging Model [5]
-
Animals: ICR or similar strain of mice.
-
Disease Induction: Mice are subcutaneously injected with D-galactose (e.g., 200 mg/kg) for several weeks (e.g., ten weeks) to induce a state of accelerated senescence characterized by cognitive impairment and increased oxidative stress.
-
Drug Administration: this compound is administered orally (p.o.) at various doses (e.g., 1, 5, 25, 125 mg/kg) for the final weeks of the D-galactose induction period (e.g., four weeks).
-
Behavioral Testing: Cognitive function is primarily assessed using the Morris water maze (MWM) to evaluate spatial learning and memory.
-
Biochemical Analysis: Brain tissue is homogenized to measure the activity of antioxidant enzymes (SOD, GSH-Px) and the level of lipid peroxidation products (MDA).
Conclusion and Future Perspectives
The collective preclinical evidence strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action—combining antioxidant, anti-inflammatory, anti-apoptotic, and neuro-regenerative properties—makes it an attractive candidate for the treatment of complex neurodegenerative diseases. The quantitative data from diverse animal models consistently demonstrate its ability to ameliorate both pathological and behavioral deficits associated with conditions like Alzheimer's and Parkinson's disease.
Despite these promising results, several challenges must be addressed to facilitate clinical translation. This compound's poor water solubility and low oral bioavailability are significant hurdles.[1][15] Future research should focus on the development of novel drug delivery systems, such as nanoformulations or synthetic derivatives, to enhance its pharmacokinetic profile.[1][25] Furthermore, long-term safety and toxicity studies are essential. While current data suggest low toxicity, comprehensive evaluation is required before human trials can be initiated.[1] Continued investigation into its precise molecular targets and downstream signaling effects will further elucidate its therapeutic potential and aid in the design of optimized, this compound-based therapies for debilitating neurological disorders.
References
- 1. Therapeutic Potential of this compound and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of this compound in a mouse model of diabetic peripheral neuropathy involves the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates cognition deficit and attenuates oxidative damage in senescent mice induced by D-galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is an exogenous activator of 1,25D3-MARRS/Pdia3/ERp57 and improves Alzheimer's disease pathologies in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Attenuates Lipopolysaccharide-Induced Parkinson's Disease by Inhibiting the TLR/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dioscin inhibits ischemic stroke‑induced inflammation through inhibition of the TLR4/MyD88/NF‑κB signaling pathway in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Prevents Microglial Activation and Protects Dopaminergic Neurons from Lipopolysaccharide-Induced Neural Damage In Vitro and In Vivo [mdpi.com]
- 16. This compound-Rich Yam Extract Enhances Cognitive Function: A Placebo-Controlled, Randomized, Double-Blind, Crossover Study of Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective role of this compound, a NGF stimulator, against Aβ (1-42) induced neurotoxicity in animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound-induced cognitive enhancement in normal mice is mediated by 1,25D3-MARRS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. This compound normalization of disrupted behavioral and central neurochemical activity after single prolonged stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound normalization of disrupted behavioral and central neurochemical activity after single prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The neuroprotective effect of this compound in the rat Valproic acid model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Diosmin protects against cerebral ischemia/reperfusion injury through activating JAK2/STAT3 signal pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anti-Parkinson's Disease Function of Dioscin-Zein-Carboxymethyl Cellulose Nanocomplex in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
Diosgenin's Impact on Metabolic Syndrome: Mechanisms, Data, and Experimental Insights
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome, a constellation of metabolic dysregulations including insulin resistance, dyslipidemia, obesity, and hypertension, represents a significant global health challenge and a major risk factor for cardiovascular disease and type 2 diabetes.[1] Emerging preclinical evidence highlights diosgenin, a natural steroidal saponin found in plants like fenugreek (Trigonella foenum-graecum) and wild yam (Dioscorea species), as a promising therapeutic agent.[2][3] This document provides a comprehensive technical overview of this compound's multifaceted impact on metabolic syndrome. It consolidates quantitative data from key preclinical studies, details relevant experimental methodologies, and visualizes the complex signaling pathways through which this compound exerts its beneficial effects. The primary focus is on its mechanisms of action related to improving glucose metabolism, normalizing lipid profiles, and attenuating inflammation and oxidative stress.[1][4] While human clinical trial data remains limited, the extensive animal and in-vitro research provides a strong rationale for its further investigation in drug development programs.[2]
Core Mechanisms of Action
This compound's therapeutic potential stems from its ability to modulate multiple key signaling pathways and physiological processes that are dysregulated in metabolic syndrome.
Amelioration of Insulin Resistance and Glucose Dysmetabolism
This compound enhances insulin sensitivity and promotes glucose homeostasis through several mechanisms.[5] It has been shown to improve glucose uptake in peripheral tissues and regulate critical insulin signaling pathways.[6][7]
-
PI3K/Akt Signaling: In high-fat diet (HFD)-induced obese mice, this compound administration significantly improves the expression of key components of the insulin signaling pathway, including insulin receptor (INSR), insulin receptor substrate 1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (Akt).[8][9] This modulation enhances hepatic insulin signaling, leading to reduced hepatic glucose production and improved overall insulin sensitivity.[8]
-
AMPK/SIRT1 Pathway: this compound can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10] Activated AMPK, in turn, can activate Sirtuin 1 (SIRT1), which leads to the downstream inhibition of the pro-inflammatory NF-κB pathway.[11][12] This signaling cascade helps alleviate inflammation-induced insulin resistance.[11]
-
PPARγ Modulation: this compound acts as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[5] PPARγ is a critical regulator of adipogenesis and insulin sensitivity. By activating PPARγ, this compound can promote adipocyte differentiation, reduce adipose tissue inflammation, and improve glucose metabolism.[5][13]
Normalization of Dyslipidemia
This compound favorably modulates lipid profiles by affecting lipid absorption, synthesis, and transport.[3][14]
-
Inhibition of Cholesterol Absorption: this compound reduces intestinal cholesterol absorption by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key cholesterol transporter in the gut.[14][15]
-
Regulation of Endogenous Lipid Synthesis: It suppresses the activity of sterol regulatory element-binding proteins (SREBPs), which are master transcriptional regulators of cholesterol and fatty acid synthesis.[10][14] This leads to decreased hepatic production of cholesterol and triglycerides.
-
Enhancement of Cholesterol Efflux and Excretion: this compound promotes reverse cholesterol transport by upregulating ATP-binding cassette (ABC) transporters ABCA1 and ABCG5/G8.[10][14] ABCA1 facilitates cholesterol efflux from peripheral cells to HDL, while ABCG5/G8 promotes the excretion of cholesterol into bile, ultimately leading to its elimination.[9][14]
Anti-inflammatory and Antioxidant Effects
Chronic low-grade inflammation and oxidative stress are hallmarks of metabolic syndrome. This compound exhibits potent anti-inflammatory and antioxidant properties.
-
Anti-inflammatory Action: this compound significantly decreases the production and expression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein 1 (MCP-1) in adipocytes and macrophages.[5][16][17] It can inhibit the degradation of IκB (inhibitor of kappaB) and the phosphorylation of JNK, thereby suppressing the inflammatory signals in macrophages.[16]
-
Antioxidant Activity: The compound combats oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the total antioxidant capacity (TAC).[17][18] It boosts the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT).[19]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound observed in key animal models of metabolic syndrome.
Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet (HFD) Animal Models
| Parameter | Animal Model | Dosage | Duration | Key Results | Reference |
| Body & Organ Weight | C57BL/6 Mice | 100 & 200 mg/kg/day (oral) | 7 weeks | Significantly suppressed HFD-induced gain in body, liver, and epididymal fat pad weight. | [8][9] |
| HFD-STZ Diabetic Rats | 60 mg/kg/day (oral) | 30 days | Caused a significant decrease in body weight gain compared to diabetic controls. | [20] | |
| Glucose Metabolism | C57BL/6 Mice | 100 & 200 mg/kg/day (oral) | 7 weeks | Significantly improved fasting glucose, insulin levels, and HOMA-IR; improved oral glucose tolerance. | [8][9] |
| HFD-STZ Diabetic Rats | 60 mg/kg/day (oral) | 30 days | Significantly decreased blood glucose, insulin levels, and insulin resistance. | [20] | |
| Lipid Profile | HFD-STZ Diabetic Rats | 60 mg/kg/day (oral) | 30 days | Decreased plasma Cholesterol, Triglycerides, FFA, Phospholipids, VLDL-C, and LDL-C; Increased HDL-C. | [20] |
| NAFLD Rats | 150 & 300 mg/kg/day (oral) | 8 weeks | Significantly reduced serum Total Cholesterol (TC) and Triglycerides (TG). | [21] | |
| High-Cholesterol Fed Rats | 0.5% of diet | 6 weeks | Decreased plasma and hepatic total cholesterol; increased plasma HDL-cholesterol. | [19] | |
| Liver Function | C57BL/6 Mice | 100 & 200 mg/kg/day (oral) | 7 weeks | Dose-dependent preventive effects on HFD-induced elevation of AST and ALT. | [8] |
| Inflammation | C57BL/6 Mice | Not Specified | 6 weeks | Reduced serum TNF-α and IL-6 levels. | [17][18] |
| Oxidative Stress | C57BL/6 Mice | Not Specified | 6 weeks | Increased Total Antioxidant Capacity (TAC) and decreased Malondialdehyde (MDA) levels. | [17][18] |
Table 2: Effects of this compound in Streptozotocin (STZ)-Induced Diabetic Rat Models
| Parameter | Dosage | Duration | Key Results | Reference |
| Pancreatic Function | 10 mg/kg/day (oral) | 30 days | Restored normal pancreas morphology and pancreatic β-cell number. | [5] |
| Blood Glucose | 15, 30, & 60 mg/kg (oral) | 45 days | Restored blood glucose and carbohydrate metabolic enzymes to near-normal concentrations. | [5] |
| Lipid Profile | 10 mg/kg/day (oral) | 30 days | Restored serum LDL, Total Cholesterol (TC), and Triglycerides (TGs) to normal; increased HDL. | [5] |
| Antioxidant Enzymes | 10 mg/kg/day (oral) | 30 days | Increased concentrations of several antioxidant enzymes. | [5] |
Detailed Experimental Protocols & Methodologies
This section outlines the common experimental designs and assays used to evaluate this compound's efficacy.
Animal Models of Metabolic Syndrome
-
High-Fat Diet (HFD)-Induced Obesity Model:
-
Species/Strain: C57BL/6 mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.
-
Protocol: Male mice (typically 6-8 weeks old) are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 7-12 weeks to induce obesity, dyslipidemia, and insulin resistance. A control group is fed a normal chow diet.
-
This compound Administration: this compound, dissolved in a vehicle like saline with 2% Tween 80, is administered daily via oral gavage at specified doses (e.g., 100, 200 mg/kg).[8][21] Treatment typically runs concurrently with the HFD for the final 6-8 weeks of the study.[8][21]
-
Key Assays: Oral Glucose Tolerance Test (OGTT), Insulin Tolerance Test (ITT), measurement of serum lipids, insulin, and inflammatory markers (ELISA), histopathology of liver and adipose tissue, and gene/protein expression analysis (qPCR/Western Blot).
-
-
High-Fat Diet/Streptozotocin (HFD-STZ) Model of Type 2 Diabetes:
-
Species/Strain: Sprague-Dawley or Wistar rats.
-
Protocol: Rats are first fed an HFD for several weeks to induce insulin resistance. Subsequently, a low dose of streptozotocin (STZ, e.g., 30-40 mg/kg, intraperitoneal injection) is administered. STZ is toxic to pancreatic β-cells, and this combination mimics the pathophysiology of type 2 diabetes (initial insulin resistance followed by β-cell dysfunction).[20]
-
This compound Administration: Oral gavage daily for a period of 30-45 days post-diabetes induction.[5][20]
-
Key Assays: Fasting blood glucose, serum insulin, HOMA-IR calculation, lipid profile analysis in plasma and tissues (liver, heart).[20]
-
In-Vitro Cell Culture Models
-
Adipocyte and Macrophage Co-culture:
-
Cell Lines: 3T3-L1 preadipocytes and RAW 264 macrophages.[16]
-
Protocol: 3T3-L1 cells are differentiated into mature adipocytes. A co-culture system is then established with RAW 264 macrophages to mimic the inflammatory environment of obese adipose tissue. This compound is added to the culture medium at various concentrations.
-
Key Assays: Measurement of secreted inflammatory mediators (TNF-α, MCP-1, NO) in the culture medium via ELISA. Western blot analysis to assess inflammatory signaling pathways (e.g., phosphorylation of JNK, degradation of IκB).[5][16]
-
-
High Glucose-Induced Podocyte Injury Model:
-
Cell Line: Immortalized mouse podocyte cell line.
-
Protocol: Podocytes are cultured in a high glucose (HG) medium (e.g., 30 mM D-glucose) to simulate diabetic conditions, leading to inflammation, apoptosis, and insulin resistance. A control group is cultured in normal glucose (5.5 mM). This compound is co-incubated with the HG medium.[11][22]
-
Key Assays: Cell viability (CCK-8 assay), apoptosis (TUNEL assay), glucose uptake (2-deoxy-D-glucose assay), and Western blot for signaling proteins (AMPK, SIRT1, NF-κB).[11][22]
-
Biochemical and Molecular Assays
-
Quantification of Lipids: Serum and tissue levels of total cholesterol, triglycerides, and HDL/LDL are measured using commercially available enzymatic colorimetric assay kits.
-
Assessment of Insulin Resistance: The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated using the formula: [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5.[8]
-
Measurement of Cytokines: Inflammatory cytokines like TNF-α and IL-6 in serum or cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blotting: Used to measure the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-AMPK, AMPK, PPARγ, NF-κB). Tissue or cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
-
Oxidative Stress Markers: Thiobarbituric acid reactive substances (TBARS) assay is used to measure MDA levels. Total antioxidant capacity is determined using TAC assay kits. Activities of antioxidant enzymes (SOD, CAT, GSH-Px) are measured using specific activity assay kits.[19]
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: Key signaling pathways modulated by this compound in metabolic syndrome.
Experimental Workflow Diagram
Caption: Typical experimental workflow for in-vivo studies of this compound.
Conclusion and Future Directions
The body of preclinical evidence strongly supports the potential of this compound as a therapeutic agent for managing metabolic syndrome. Its ability to concurrently improve insulin sensitivity, correct dyslipidemia, and suppress inflammation and oxidative stress through multiple, interconnected signaling pathways makes it an attractive candidate for further development.[5]
However, the transition from preclinical models to clinical application requires further rigorous investigation. Future research should focus on:
-
Human Clinical Trials: Well-designed, randomized controlled trials are essential to confirm the efficacy and safety of this compound in human populations with metabolic syndrome.[2]
-
Pharmacokinetics and Bioavailability: Studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans to establish optimal dosing regimens.
-
Long-Term Safety: Chronic toxicity studies are necessary to ensure the long-term safety of this compound supplementation.
-
Synergistic Formulations: Investigating this compound in combination with other nutraceuticals or existing pharmacological agents could reveal synergistic effects, potentially leading to more effective, lower-dose treatment strategies.
References
- 1. This compound, 4-hydroxyisoleucine, and fiber from fenugreek: mechanisms of actions and potential effects on metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Therapeutic potential and research progress of this compound for lipid metabolism diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 4-Hydroxyisoleucine, and Fiber from Fenugreek: Mechanisms of Actions and Potential Effects on Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
- 9. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound alleviates the inflammatory damage and insulin resistance in high glucose‑induced podocyte cells via the AMPK/SIRT1/NF‑κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates the inflammatory damage and insulin resistance in high glucose‑induced podocyte cells via the AMPK/SIRT1/NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound present in fenugreek improves glucose metabolism by promoting adipocyte differentiation and inhibiting inflammation in adipose tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. This compound attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Modulates Oxidative Stress and Inflammation in High-Fat Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. africaresearchconnects.com [africaresearchconnects.com]
- 19. academic.oup.com [academic.oup.com]
- 20. This compound reorganises hyperglycaemia and distorted tissue lipid profile in high-fat diet-streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound Ameliorates Non-alcoholic Fatty Liver Disease by Modulating the Gut Microbiota and Related Lipid/Amino Acid Metabolism in High Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Dual Nature of Diosgenin: An In-depth Analysis of its Estrogenic and Anti-Estrogenic Effects
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin predominantly extracted from plants of the Dioscorea genus (wild yam), has garnered significant attention in the scientific community for its diverse pharmacological activities. Structurally similar to cholesterol and steroid hormones, this compound serves as a crucial precursor in the synthesis of various steroidal drugs.[1][2] Beyond its role as a synthetic building block, this compound itself exhibits a complex and sometimes contradictory range of biological effects, particularly concerning its interaction with the estrogen signaling pathway. This technical guide provides a comprehensive overview of the estrogenic and anti-estrogenic properties of this compound, presenting key experimental findings, detailed methodologies, and elucidated signaling pathways to aid researchers and drug development professionals in this field.
Estrogenic Effects of this compound
The estrogenic activity of this compound has been investigated in various in vitro and in vivo models, with evidence suggesting a weak estrogen-like effect, often dependent on the dose and the specific biological context.
In Vivo Evidence
Animal models, particularly ovariectomized (OVX) rodents which mimic a postmenopausal state of estrogen deficiency, have been instrumental in demonstrating the potential estrogenic effects of this compound.
Uterotrophic and Systemic Effects in Ovariectomized Rats:
Studies on ovariectomized rats have shown that high-dose this compound treatment can partially mitigate some of the physiological changes associated with estrogen withdrawal. For instance, a 12-week treatment with high-dose this compound was found to prevent the body weight gain and loss of uterine wet weight typically observed in OVX rats.[3]
| Parameter | Model | Treatment | Dosage | Duration | Outcome | Reference |
| Uterine Wet Weight | Ovariectomized Rats | This compound | High Dose (DG-H) | 12 weeks | Mild uterotrophic effect | [3] |
| Body Weight | Ovariectomized Rats | This compound | High Dose (DG-H) | 12 weeks | Inhibited OVX-induced weight gain | [3] |
| Bone Mineral Density (Femur) | Ovariectomized Rats | This compound | High Dose (DG-H) | 12 weeks | Significantly increased compared to untreated OVX rats | [3] |
| Serum Progesterone (P4) | Sham and OVX Rats | This compound | 10, 50, 100 mg/kg/day | 8 weeks | Increased in Sham rats at 100 mg/kg/day; no significant change in OVX rats | [4] |
| Serum Estradiol (E2) | Sham and OVX Rats | This compound | 10, 50, 100 mg/kg/day | 8 weeks | No significant change in either group | [4] |
Mammary Gland Stimulation in Ovariectomized Mice:
In ovariectomized mice, subcutaneous administration of this compound at doses of 20 and 40 mg/kg body weight for 15 days resulted in the stimulation of mammary epithelium growth.[5] This was evidenced by an increase in DNA content, a greater number of ducts, and the appearance of terminal end buds, all characteristic of estrogenic stimulation.[5]
In Vitro Evidence and Receptor Binding
The estrogenic effects of this compound are believed to be mediated, at least in part, through direct interaction with estrogen receptors (ERs).
Estrogen Receptor Binding:
An estrogen receptor binding assay demonstrated that this compound has a strong ability to displace [3H]estradiol bound to the estrogen receptor, with an IC50 of 10 nM.[6] This indicates a direct interaction with the receptor, which can initiate downstream signaling cascades. Molecular docking studies have further supported the potential of this compound to bind to both ERα and ERβ.[7]
Stimulation of Ovarian Cell Functions:
In vitro studies using porcine ovarian granulosa cells have shown that this compound can promote the release of testosterone and estradiol while inhibiting progesterone output.[1][8] In cultured rabbit ovarian fragments, this compound stimulated the release of both progesterone and insulin-like growth factor I (IGF-I).[1][8]
| Cell Type | Treatment | Concentration | Effect on Steroidogenesis | Reference |
| Porcine Ovarian Granulosa Cells | This compound | 1, 10, or 100 µg/mL | Inhibited progesterone, promoted testosterone and estradiol release | [1][8] |
| Rabbit Ovarian Fragments | This compound | 1, 10, or 100 µg/mL | Stimulated progesterone and IGF-I release | [1][8] |
Anti-Estrogenic Effects of this compound
In contrast to its estrogen-like activities, several studies have reported no estrogenic or even anti-estrogenic effects of this compound, particularly in the context of cancer cell proliferation.
Lack of Uterotrophic Effect in Immature Rats
A uterotrophic assay in immature female rats, a standard test for estrogenicity, showed that oral administration of this compound at doses of 20, 100, and 200 mg/kg for three consecutive days did not affect uterine wet weight, epithelial height, or the number of endometrial glands.[9][10] Furthermore, the expression of estrogen receptor alpha (ERα), progesterone receptor (PR), and lactoferrin (a sensitive marker for estrogen action) remained unaltered.[9][10] This suggests that in this specific model and dosing regimen, this compound does not act as an estrogen agonist.[9][10]
Anti-Proliferative Effects in Cancer Cells
This compound has demonstrated anti-proliferative effects in estrogen receptor-positive breast cancer cells, such as MCF-7.[11] It has been shown to inhibit the growth of these cells by activating caspase-3 and upregulating the p53 tumor suppressor gene.[11] This anti-cancer activity points towards an anti-estrogenic mechanism in this context.
Signaling Pathways Modulated by this compound
The dual estrogenic and anti-estrogenic effects of this compound can be attributed to its ability to modulate multiple signaling pathways.
Estrogen Receptor-Mediated Signaling
This compound's interaction with estrogen receptors can trigger a cascade of intracellular events. In osteoblasts, this compound has been shown to up-regulate Vascular Endothelial Growth Factor-A (VEGF-A) and promote angiogenesis through an ER-dependent mechanism involving the activation of Src kinase, phosphatidylinositol 3-kinase (PI3K)/Akt, and p38 mitogen-activated protein kinase (MAPK) pathways.[6] This effect was inhibited by the estrogen receptor antagonists ICI 182,780 and tamoxifen.[6]
Signaling in Cancer Cells
In the context of breast cancer, this compound's mechanism appears to be more complex, involving the modulation of pathways that control cell proliferation, invasion, and apoptosis. It has been shown to act on cell surface proteins like IGF1R and PDGFRB, and cytoplasmic proteins such as MDM2, STAT3, and SRC.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summarized protocols for key experiments used to evaluate the estrogenic and anti-estrogenic effects of this compound.
Uterotrophic Assay in Immature Rats
This assay is a standard in vivo method to assess the estrogenic activity of a compound by measuring the increase in uterine weight.
Protocol Details:
-
Animal Model: Immature female rats (e.g., Wistar strain), approximately 19 days old.[9][10]
-
Groups:
-
Administration: Daily oral gavage for 3 consecutive days.[9][10]
-
Endpoint Measurement: 24 hours after the last dose, animals are euthanized. The uterus is excised, trimmed of fat, and weighed (wet weight).[9][10]
-
Further Analysis: Uterine tissues can be fixed for histological examination (epithelial height, number of glands) and immunohistochemistry for ERα, PR, and lactoferrin expression.[9][10]
Estrogen Receptor Competitive Binding Assay
This in vitro assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.
Protocol Details:
-
Reagents:
-
Source of estrogen receptors (e.g., recombinant human ERα or ERβ, or cytosolic extracts from target tissues).
-
Radiolabeled ligand (e.g., [3H]17β-estradiol).
-
Test compound (this compound) at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
Incubate a fixed amount of ER with a fixed concentration of [3H]17β-estradiol and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the receptor-bound from the free radioligand (e.g., using hydroxylapatite or dextran-coated charcoal).
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Luciferase Reporter Gene Assay for Estrogenic Activity
This cell-based assay measures the ability of a compound to activate gene transcription through an estrogen response element (ERE).
Protocol Details:
-
Cell Line: A suitable cell line expressing estrogen receptors (e.g., MCF-7, T47D) stably transfected with a plasmid containing an ERE linked to a luciferase reporter gene.[12][13][14]
-
Cell Culture: Culture cells in appropriate media, often switching to a phenol red-free medium with charcoal-stripped serum to reduce background estrogenic activity before the experiment.
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
For estrogenic activity, treat cells with various concentrations of this compound.
-
For anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.[12]
-
Include appropriate controls (vehicle, estradiol alone).
-
Incubate for a sufficient time (e.g., 24 hours) to allow for gene transcription and protein expression.
-
-
Luminescence Measurement:
-
Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).
-
Measure the light output using a luminometer.[15]
-
-
Data Analysis:
-
Normalize luciferase activity to a measure of cell viability (e.g., total protein content or a viability assay) to account for cytotoxicity.
-
Express results as fold induction over vehicle control or as a percentage of the maximal response to estradiol.
-
Conclusion and Future Perspectives
The available evidence paints a nuanced picture of this compound's interaction with the estrogen signaling pathway. While some studies demonstrate weak estrogenic effects, particularly at higher doses in vivo, others show a lack of estrogenicity or even anti-estrogenic, anti-proliferative effects in cancer cell lines. This dual nature is likely dependent on the specific cell type, the expression levels of ERα and ERβ, the presence of co-regulators, and the administered dose.
For researchers and drug development professionals, this complexity presents both challenges and opportunities. The potential for this compound to act as a selective estrogen receptor modulator (SERM) warrants further investigation. Future research should focus on:
-
Receptor-Specific Effects: Elucidating the differential effects of this compound on ERα- and ERβ-mediated signaling.
-
Dose-Response Studies: Conducting comprehensive dose-response studies in various in vivo and in vitro models to establish clear thresholds for estrogenic and anti-estrogenic activities.
-
Metabolite Activity: Investigating whether the in vivo effects of this compound are due to the parent compound or its metabolites.
-
Clinical Trials: Well-designed clinical trials are needed to translate the preclinical findings into potential therapeutic applications, for instance, in the management of menopausal symptoms or as an adjunct in cancer therapy.
By continuing to unravel the intricate mechanisms of this compound's actions, the scientific community can better harness its therapeutic potential while ensuring its safe and effective use.
References
- 1. sciresliterature.org [sciresliterature.org]
- 2. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of this compound on Myometrial Matrix Metalloproteinase-2 and -9 Activity and Expression in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound--a growth stimulator of mammary gland of ovariectomized mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A molecular docking study of phytochemical estrogen mimics from dietary herbal supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound does not express estrogenic activity: a uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systems and in vitro pharmacology profiling of this compound against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
Methodological & Application
Application Note: Protocol for Diosgenin Extraction from Dioscorea Tubers Using Acid Hydrolysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosgenin is a vital steroidal sapogenin primarily extracted from the tubers of Dioscorea species (wild yam).[1][2] It serves as a crucial precursor for the semi-synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][3][4] In its natural state within the plant, this compound exists as a glycoside (saponin), most commonly dioscin, where it is bound to sugar moieties.[4][5] To isolate the active aglycone (this compound), these sugar chains must be cleaved. Acid hydrolysis is a widely employed chemical method to achieve this, breaking the glycosidic bonds and liberating the this compound for subsequent extraction with an organic solvent.[1][5][6]
This document provides a detailed protocol for the extraction of this compound from Dioscorea tubers using acid hydrolysis, summarizing various experimental conditions and presenting a generalized, robust methodology.
Quantitative Data Summary
The efficiency of this compound extraction is highly dependent on the Dioscorea species, acid type, concentration, temperature, and hydrolysis time. The following table summarizes quantitative data from various published protocols.
| Dioscorea Species | Acid & Concentration | Temperature & Time | Key Findings & Yield/Purity | Reference |
| D. nipponica | H₂SO₄ (6 μL/mL) in a biphase system (petroleum ether) | 140°C for 2 h (Pressurized) | Achieved a high yield of 1.87%. This pressurized biphase method was 85.1% more effective than conventional methods while reducing H₂SO₄ consumption by 92.5%. | [7] |
| D. nipponica | H₂SO₄ (3 mol/L) | 100°C for 3 h | This "cleaning process" on an intermediate extract resulted in a this compound yield of 31.07% and purity of 72.30%. | [8] |
| D. deltoidea | HCl (10%) | 98°C for 60 min | Optimized conditions (solid:solvent ratio 1:45, particle size 1.25 mm, time 45 min, temp 45°C) yielded a maximum of 1.204% this compound. | [9] |
| Various (D. bulbifera, D. alata, etc.) | Ethanolic H₂SO₄ (1M) | 80°C for 8 h | This compound content in seven species ranged from 0.001% to 0.003% on a dry weight basis. | [3] |
| D. alata | 20% H₂SO₄ in 70% isopropanol | Reflux for 8 h | The this compound content was found to be 0.133% in dried tubers. | [4] |
| Generic Dioscorea | HCl (3N) in a biphase system (xylene) | Reflux for 4 h | A simplified method for direct hydrolysis and extraction into the xylene layer, suitable for GC analysis. | [10] |
| D. zingiberensis | H₂SO₄ (1.0 mol/L) | Pre-fermentation at 40°C for 24h, then hydrolysis for 4h | Fermentative acid hydrolysis method yielded up to 2.402% this compound. | [11] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for this compound extraction using acid hydrolysis.
Caption: Workflow for this compound Extraction via Acid Hydrolysis.
Detailed Experimental Protocol
This protocol is a generalized procedure based on common methodologies.[3][4][9] Researchers should optimize parameters such as acid concentration, temperature, and time based on the specific Dioscorea species and available equipment.
Materials and Reagents
-
Plant Material: Dried tubers of Dioscorea species.
-
Acids: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), analytical grade.
-
Solvents:
-
Neutralizing Agent: 5% Sodium hydroxide (NaOH) or other alkali solution.[3]
-
Standards: this compound standard (≥95% purity) for analytical comparison (e.g., from Sigma-Aldrich).
-
Water: Distilled or deionized water.
Equipment
-
Grinder or mill
-
Horizontal tray dryer or oven
-
Soxhlet extractor (optional, for pre-extraction of saponins)
-
Reflux condenser and heating mantle or high-pressure reaction kettle.[7]
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment (HPTLC, HPLC, or GC system).[3][10][12]
Preparation of Tuber Material
-
Washing and Slicing: Thoroughly wash the fresh Dioscorea tubers to remove soil and debris. Slice them into thin pieces to facilitate drying.
-
Drying: Dry the tuber slices in a horizontal tray dryer or a laboratory oven at a controlled temperature (e.g., 60-80°C) until they are brittle and constant weight is achieved.[3][13]
-
Pulverization: Grind the dried tuber slices into a fine powder using a grinder. Sieve the powder to a uniform particle size (e.g., 40-mesh) for consistent reaction kinetics.[3][9] Store the powder in a dry, airtight container.
Acid Hydrolysis and Extraction Procedure
This procedure directly hydrolyzes the powdered tuber material.
-
Hydrolysis Setup: Place 10 g of the dried tuber powder into a round-bottom flask.[3]
-
Add Hydrolysis Solution: Add 50-100 mL of the acidic solution. Common solutions include:
-
Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture in a water bath or on a heating mantle. Maintain the temperature at 80-100°C and reflux for 4-8 hours.[3][10] Vigorous stirring is recommended if possible. For pressurized hydrolysis, the reaction can be performed at higher temperatures (e.g., 120-140°C) for a shorter duration (1-3 hours) in a sealed reaction kettle.[7][11]
-
Cooling and Filtration: After the hydrolysis period, cool the mixture to room temperature. Filter the hydrolysate through a Buchner funnel. The solid residue contains the liberated this compound (aglycone), while the aqueous filtrate contains sugars and other water-soluble components.
-
Washing Residue: Wash the solid residue on the filter paper with distilled water until the washings are neutral to pH paper. This removes residual acid.
-
Drying Residue: Dry the washed residue in an oven at 60-80°C until completely dry.
Purification and Isolation
-
Solvent Extraction: Transfer the dried residue into a flask or a Soxhlet thimble. Extract the this compound using an organic solvent like n-hexane or chloroform for several hours.[3][9] Typically, 3-5 extraction cycles are performed using 50 mL of solvent each time.
-
Combine and Wash Extracts: Pool the organic extracts into a separatory funnel. Wash the combined extract three times with a 5% alkali solution (e.g., NaOH) to remove any remaining acidic impurities.[3]
-
Water Wash: Subsequently, wash the organic phase with distilled water until the aqueous layer is neutral.[3][4]
-
Drying: Pass the washed organic extract through a column or funnel containing anhydrous sodium sulfate to remove any residual water.[3][4]
-
Concentration: Concentrate the dried extract to dryness using a rotary evaporator at a temperature of approximately 40-50°C.[3][4] The resulting dry residue is the crude this compound extract.
Analysis and Quantification
The this compound content in the crude extract can be determined using various chromatographic techniques.
-
HPTLC: Dissolve the crude extract in methanol or chloroform. Apply the sample to a silica gel HPTLC plate alongside a standard this compound solution. A common mobile phase is a mixture of toluene, ethyl acetate, and formic acid (e.g., 6:5:1 v/v).[3] After development, the plate is sprayed with a derivatizing agent (e.g., anisaldehyde-sulfuric acid) and heated for spot visualization.[3]
-
HPLC-UV: For more precise quantification, HPLC is used. The extract is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and analyzed on a C18 column.[12][14] Detection is typically performed at around 202-205 nm.[12]
-
Gas Chromatography (GC): GC can also be used for quantification, often after derivatization of the sample.[10]
References
- 1. isolation of this compound from dioscorea[5933].pptx [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. tandfonline.com [tandfonline.com]
- 8. Cleaning Process of this compound from Dioscorea nipponica: Ingenta Connect [ingentaconnect.com]
- 9. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simplified method of extraction of this compound from Dioscorea tubers and its determination by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. CN104774240A - Method for extracting this compound through dioscin hydrolysis - Google Patents [patents.google.com]
- 12. Rapid quantitative analysis of this compound in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
High-Yield Diosgenin Isolation and Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced and classical techniques for the high-yield isolation and purification of diosgenin, a critical steroidal sapogenin precursor for the pharmaceutical industry. This document details optimized protocols for various extraction and purification methods, presents comparative quantitative data, and includes visual workflows to guide researchers in selecting and implementing the most suitable procedures for their specific needs.
Introduction
This compound is a naturally occurring steroidal sapogenin found in various plant species, most notably those of the Dioscorea (yam) and Trigonella (fenugreek) genera.[1][2] Its primary importance lies in its role as a key starting material for the synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[3] The efficient extraction and purification of this compound from plant biomass are therefore critical processes in the pharmaceutical industry. This document outlines several high-yield methods, from traditional acid hydrolysis to modern green extraction techniques, providing detailed protocols and comparative data to aid in methodological selection and optimization.
I. High-Yield Isolation Techniques
The isolation of this compound from plant material first requires the hydrolysis of its glycosidic form (saponins like dioscin) to liberate the aglycone (this compound). This is typically followed by extraction with an organic solvent. Several methods have been developed to enhance the efficiency of this process.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which leads to higher extraction yields in shorter times and at lower temperatures compared to conventional methods.[4]
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant matrix, causing cell rupture due to increased internal pressure. This rapid heating leads to a significantly reduced extraction time and solvent consumption.[5][6]
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, most commonly using carbon dioxide (CO₂), is a green extraction technique that offers high selectivity and yields pure extracts without residual organic solvents.[7][8] The properties of supercritical CO₂ can be tuned by modifying pressure and temperature.
Acid Hydrolysis
This is the most traditional and widely used method for liberating this compound from its saponins. It involves heating the plant material in the presence of a strong acid.[9][10] While effective, it can lead to the degradation of the target compound and generates significant acid waste.[11]
Enzymatic and Fermentation-Assisted Hydrolysis
These methods offer a greener alternative to acid hydrolysis, using specific enzymes or microbial fermentation to break the glycosidic bonds of saponins.[12][13] These techniques are highly specific and operate under mild conditions, reducing the risk of this compound degradation and minimizing environmental impact.[11][14]
II. Comparative Data for Isolation Techniques
The following tables summarize quantitative data from various studies to facilitate the comparison of different this compound isolation methods.
Table 1: Comparison of Modern Extraction Techniques for this compound
| Extraction Method | Plant Source | Solvent | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Dioscorea zingiberensis | 70% Ethanol | 100W power, 30 min, 2 cycles | 2.57% | [15] |
| Ultrasound-Assisted Extraction (UAE) | Trigonella foenum-graecum | 80% Ethanol | 60 min | 21.48% (extract), 40.37 mg/100g (this compound) | [16] |
| Microwave-Assisted Extraction (MAE) | Dioscorea zingiberensis | 75% Ethanol | 600W power, 75°C, 6 min, 3 cycles | Not specified for this compound, optimized for total saponins | [6] |
| Microwave-Assisted Extraction (MAE) | Trigonella foenum-graecum | 80% Ethanol | 6 min | 7.83% (extract), 35.50 mg/100g (this compound) | [16] |
| Supercritical Fluid Extraction (SFE) | Dioscorea nipponica | Supercritical CO₂ with 95% Ethanol as entrainer | 35.0 MPa, 45°C, 3 h | Higher than traditional solvent extraction | [8] |
| Supercritical Fluid Extraction (SFE) | Rhizoma dioscoreae | Supercritical CO₂ with 95% Ethanol as modifier | 35 MPa, 65°C, 180 min | Not specified, focused on purification | [17] |
Table 2: Comparison of Hydrolysis Techniques for this compound Extraction
| Hydrolysis Method | Plant Source | Reagent/Enzyme | Key Parameters | Yield | Reference |
| Pressurized Biphase Acid Hydrolysis | Discorea nipponica | H₂SO₄ in H₂O/Petroleum Ether | 140°C, 2 h | 1.87% | [18][19] |
| Fermentation-Acid Hydrolysis | Dioscorea scutellariae | Natural fermentation followed by 1.0M H₂SO₄ | 40°C for 24h (fermentation), 4h hydrolysis | 2.402% | [13] |
| Enzymatic Hydrolysis | Dioscorea zingiberensis | Multienzymatic catalysis | Optimized conditions | >96% purity | [7][12] |
| Acid Hydrolysis with Solid Acid Catalyst | Dioscorea nipponica | Fe₃O₄@SiO₂-Pr-S-Pr-SO₃H | 120°C, 7 h in Ethanol | 24.18% | [10] |
III. Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Dioscorea zingiberensis
Objective: To extract this compound with high efficiency using ultrasonication.
Materials:
-
Dried and powdered rhizome of Dioscorea zingiberensis
-
70% Ethanol
-
Ultrasonic bath or probe sonicator (e.g., 100W)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the powdered plant material.
-
Add the powder to a flask with 100 mL of 70% ethanol (solid-to-solvent ratio of 1:10 g/mL).[15]
-
Place the flask in an ultrasonic bath and sonicate at 100W for 30 minutes.[15]
-
Filter the mixture to separate the extract from the plant residue.
-
Repeat the extraction process on the residue with fresh solvent for another 30 minutes to maximize yield.[15]
-
Combine the extracts from both cycles.
-
Concentrate the combined extract using a rotary evaporator to obtain the crude this compound extract.
-
Proceed with purification steps.
Protocol 2: Pressurized Biphase Acid Hydrolysis and Extraction of this compound
Objective: To achieve a high yield of this compound through a one-step hydrolysis and extraction process with reduced acid consumption.
Materials:
-
Dried and powdered tubers of Discorea nipponica
-
Sulfuric acid (H₂SO₄) solution (6 µL/mL)
-
Petroleum ether (boiling range 90-120°C)
-
Pressurized reaction vessel (autoclave)
-
Heating system
Procedure:
-
Weigh 8 g of the powdered plant material (or an equivalent amount of pre-extracted total saponins).[18][19]
-
Place the material in a pressurized reaction vessel.
-
Add 50 mL of the 6 µL/mL H₂SO₄ solution and 50 mL of petroleum ether to create a biphase system.[18][19]
-
Seal the vessel and heat to 140°C for 2 hours with stirring.[18][19]
-
After cooling, carefully open the vessel and separate the upper petroleum ether layer, which contains the this compound.
-
The petroleum ether phase can be washed, dried, and evaporated to yield crude this compound.
IV. Purification Techniques
Crude this compound extracts require further purification to remove impurities such as fatty acids, pigments, and other lipids.
Recrystallization
A common and effective method for purifying crude this compound is recrystallization from a suitable solvent, such as acetone or ethanol. This process yields high-purity crystalline this compound.
Column Chromatography
Silica gel column chromatography is widely used for the purification of this compound.[20] A solvent system, often a gradient of hexane and ethyl acetate, is used to elute the compounds, with fractions containing this compound being collected and combined.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a support-free liquid-liquid partition chromatography technique that is highly effective for separating and purifying natural products. It has been successfully applied to purify this compound from crude extracts with high purity.[7][17]
Protocol 3: Purification of this compound by Column Chromatography
Objective: To purify crude this compound extract using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (for column chromatography)
-
Solvents: n-hexane, ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard this compound for TLC comparison
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Begin elution with a mobile phase of n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting fractions onto a TLC plate alongside a this compound standard. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Combine the fractions that show a pure spot corresponding to the this compound standard.
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
V. Visual Workflows
The following diagrams illustrate the workflows for the described this compound isolation and purification processes.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. Influence of plant matrix on microwave-assisted extraction process. The case of this compound extracted from fenugreek (Trigonella foenum-graecum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted extraction and a new determination method for total steroid saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcpa.in [ijcpa.in]
- 13. CN104774240A - Method for extracting this compound through dioscin hydrolysis - Google Patents [patents.google.com]
- 14. Cleaning Process of this compound from Dioscorea nipponica: Ingenta Connect [ingentaconnect.com]
- 15. Study on Ultrasound-assisted Extraction of this compound from Dioscorea zingiberensis C.H.Wright [aeeisp.com]
- 16. Comparison of ultrasound and microwave assisted extraction of this compound from Trigonella foenum graceum seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficient protocol for purification of this compound and two fatty acids from Rhizoma dioscoreae by SFE coupled with high-speed counter-current chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
HPLC-DAD method for quantification of diosgenin in plant extracts
An HPLC-DAD method for the quantification of diosgenin in plant extracts is a crucial analytical tool for the pharmaceutical and nutraceutical industries. This compound, a steroidal sapogenin, serves as a vital precursor for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1][2] It is naturally found in various plants, most notably in species of Dioscorea (wild yam), Trigonella foenum-graecum (fenugreek), and Costus.[2][3] Accurate quantification of this compound in plant extracts is essential for quality control, standardization of herbal formulations, and screening for high-yielding plant sources.[4]
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique for this purpose.[3] The method offers high selectivity, sensitivity, and accuracy for separating and quantifying this compound from complex plant matrices.[1][5] Since this compound is present in plants primarily as glycosides (saponins like dioscin), a hydrolysis step is typically required to liberate the aglycone (this compound) before chromatographic analysis.[2][3][6]
Principle of the Method
The method is based on the separation of this compound from other components in the plant extract using reverse-phase HPLC. The separation occurs on a nonpolar stationary phase (typically a C18 or C8 column) with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted. The Diode Array Detector measures the absorbance of the eluate across a range of wavelengths, providing both quantitative data and spectral information to confirm the peak's identity. As this compound lacks a strong chromophore, detection is typically performed at a low UV wavelength, around 203 nm.[7][8][9][10] Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from known concentrations of a certified this compound standard.
Experimental Protocol
This protocol provides a comprehensive procedure for the extraction, hydrolysis, and quantification of this compound from plant materials.
Apparatus and Materials
-
Apparatus :
-
HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance.
-
Soxhlet apparatus or microwave extractor.
-
Reflux condenser and heating mantle.
-
Rotary evaporator.
-
pH meter.
-
Vortex mixer and sonicator.
-
Syringe filters (0.45 µm).
-
Analytical column: Reverse-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
-
Chemicals and Reagents :
Sample Preparation: Extraction and Hydrolysis
-
Drying and Grinding : Dry the plant material (e.g., tubers, seeds, leaves) at 50-60°C until constant weight and grind into a fine powder (40-60 mesh).
-
Defatting (Optional but Recommended) : Extract the powdered plant material (approx. 10 g) with petroleum ether or n-hexane for 6 hours in a Soxhlet apparatus to remove lipids.[11] Air-dry the defatted material.
-
Saponin Extraction : Extract the defatted powder with 80% ethanol or methanol using a suitable method (e.g., reflux for 3 hours or sonication three times for 30 minutes each).[4][11]
-
Concentration : Filter the extract and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Acid Hydrolysis :
-
This compound Isolation (Liquid-Liquid Extraction) :
-
After cooling, filter the hydrolysate.
-
Concentrate the filtrate to remove most of the methanol.
-
Extract the aqueous residue three times with an equal volume of chloroform or n-hexane.[4][13]
-
Combine the organic layers and wash them sequentially with 2N NaOH solution and then with distilled water until the washings are neutral.[11][13]
-
Dry the final organic layer over anhydrous sodium sulfate.[12]
-
-
Final Sample Preparation :
-
Evaporate the dried organic solvent to dryness.
-
Reconstitute the residue in a known volume of methanol or the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
Chromatographic Conditions
-
Column : C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic mixture of acetonitrile and water (90:10 v/v).[7][8][10]
Standard Preparation and Calibration
-
Stock Solution : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1000 µg/mL.
-
Working Standards : Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase.[4]
-
Calibration Curve : Inject each working standard in triplicate and record the peak area. Construct a calibration curve by plotting the average peak area against the concentration. The linearity should be confirmed by a correlation coefficient (r²) value ≥ 0.999.
Method Validation Summary
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[13] Key validation parameters include:
-
Specificity : The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of this compound in a blank sample and by comparing the UV spectrum of the peak in the sample with that of the standard.
-
Linearity : The method's ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a range of concentrations (e.g., 2-100 µg/mL).[10][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ) : The lowest concentration of analyte that can be reliably detected and quantified, respectively.[1][16]
-
Accuracy : Determined by performing recovery studies, where a known amount of standard is added to a pre-analyzed sample. Recoveries are typically expected to be within 90-110%.[13]
-
Precision : Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of a sample. The relative standard deviation (%RSD) should typically be less than 2%.[13]
-
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature.[13]
Quantitative Data Summary
The following table summarizes HPLC-DAD conditions and validation parameters from various studies for the quantification of this compound.
| Plant Matrix | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Trigonella foenum-graecum (Fenugreek) | C18 | Acetonitrile:Water (90:10) | 1.0 | 203 | ~10.5 | 2-10 | - | - | - |
| Chamaecostus cuspidatus | C18 | Acetonitrile:Water | 0.5 | 232 | ~7.09 | - | 0.753 | 2.341 | 91.90 |
| Tribulus terrestris | C8 | Gradient: ACN/MeOH & Buffer | 1.0 | 201 | - | 8.03-160.58 | - | - | - |
| Dioscorea zingiberensis | C18 | Acetonitrile:Water (90:10) | 1.0 | 203 | ~18.06 | 0.0625-1.0 µg (injected) | 0.0372 µg (injected) | 0.1127 µg (injected) | - |
| Fenugreek Varieties | C18 | - | - | 194 | ~14.09 | - | 0.0312 | 0.102 | - |
| Dioscorea polygonoides | C18 | Acetonitrile:Water (90:10) | 1.0 | 194 | ~11.8 | 50-300 | - | - | 97 |
Workflow for this compound Quantification
The entire process, from sample collection to final data analysis, follows a systematic workflow.
References
- 1. phcogres.com [phcogres.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative analysis of this compound in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. academicjournals.org [academicjournals.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. acgpubs.org [acgpubs.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. oaji.net [oaji.net]
- 14. phcogres.com [phcogres.com]
- 15. scielo.br [scielo.br]
- 16. Validation of a method for this compound extraction from fenugreek (Trigonella foenum-graecum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Diosgenin using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Diosgenin, a steroidal sapogenin, is a vital precursor in the pharmaceutical industry for the synthesis of various steroidal drugs, including corticosteroids and sex hormones.[1] It is naturally abundant in plants such as Dioscorea species (wild yam), Trigonella foenum-graecum (fenugreek), and Smilax china.[1] Accurate and reliable quantification of this compound in different matrices, including plant materials and biological samples, is crucial for quality control, pharmacological research, and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[2][3]
This application note provides a comprehensive protocol for the extraction, identification, and quantification of this compound from plant sources using GC-MS.
Principle
In its natural state, this compound primarily exists as glycosides (saponins), which are not volatile enough for GC analysis. The core of the methodology involves the acid hydrolysis of these saponins to cleave the sugar moieties, liberating the free this compound aglycone. The liberated this compound is then extracted using an organic solvent. The extract is subsequently injected into the GC-MS system. In the gas chromatograph, this compound is separated from other components based on its boiling point and interaction with the capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, characterized by a specific fragmentation pattern, serves as a fingerprint for unambiguous identification and quantification. The ion at m/z 139 is a particularly characteristic fragment for spirostanol sapogenins like this compound.[4]
Detailed Experimental Protocol
This protocol is a synthesized methodology based on established procedures for analyzing this compound in plant tubers and seeds.[2][5][6]
1. Sample Preparation and Extraction
-
Drying and Grinding: Dry the plant material (e.g., yam tubers, fenugreek seeds) in an oven at a controlled temperature (e.g., 60-70°C) until a constant weight is achieved.[7] Grind the dried material into a fine powder using a mechanical grinder.
-
Defatting (Optional but Recommended): To remove lipids that can interfere with the analysis, perform a Soxhlet extraction on the powdered sample with a non-polar solvent like petroleum ether for approximately 4-6 hours.[2][7] Discard the solvent and allow the defatted plant material to air dry.
-
Acid Hydrolysis:
-
Weigh approximately 100 mg of the defatted powder into a reaction vial.[2]
-
Add 5 mL of deionized water and 5 mL of 1 M sulfuric acid in 70% aqueous 2-propanol.[2]
-
Seal the vial and heat the mixture in an autoclave or a heating block at 120°C for 2-3 hours to hydrolyze the saponins.[2]
-
Allow the mixture to cool to room temperature.
-
-
Liquid-Liquid Extraction (LLE):
-
Transfer the cooled, hydrolyzed mixture to a centrifuge tube.
-
Add an equal volume of an organic solvent such as cyclohexane or petroleum ether.[2][7]
-
Vortex vigorously for 2 minutes to extract the liberated this compound into the organic phase.
-
Centrifuge the mixture (e.g., at 432 x g for 2 minutes) to achieve a clear separation of the layers.[2]
-
Carefully collect the upper organic layer using a pipette.
-
Repeat the extraction process two more times with fresh solvent to ensure complete recovery.
-
Combine all organic extracts.
-
-
Final Sample Preparation:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[2]
-
Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of cyclohexane or another suitable solvent for GC-MS analysis.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
2. GC-MS Analysis
The following parameters are a robust starting point for the analysis of this compound.[2]
| Parameter | Value |
| Gas Chromatograph | Agilent 6890N or equivalent |
| Mass Spectrometer | Agilent 5975 or equivalent |
| Column | HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[2] |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min[2] |
| Injector | Split mode (e.g., 1:1), Temperature: 250°C, Injection Volume: 1 µL[2] |
| Oven Program | Initial temp 200°C, ramp at 10°C/min to 270°C, then 1°C/min to 286°C, then 10°C/min to 300°C, hold for 5 min[2] |
| MS Transfer Line | 230°C[2] |
| Ion Source Temp. | 230°C (typical) |
| MS Quad Temp. | 150°C (typical) |
| Ionization Mode | Electron Impact (EI) at 70 eV[2] |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Target Ions | Quantifier ion: m/z 139. Qualifier ions can be selected from the full spectrum (e.g., m/z 414 [M]+, 282, 253).[2][4] |
3. Quantification
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in the final sample solvent (e.g., cyclohexane).
-
Calibration Curve: Create a series of calibration standards by performing serial dilutions of the stock solution to cover the expected concentration range of this compound in the samples.
-
Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Calculation: Construct a calibration curve by plotting the peak area of the quantifier ion (m/z 139) against the concentration of the this compound standards. Determine the concentration of this compound in the unknown samples by interpolating their peak areas from this curve. The final content is typically expressed as mg of this compound per kg of dry weight plant material.[2]
Data Presentation
Table 1: Comparative GC-MS Parameters for this compound Analysis
| Parameter | Method 1 (Dioscorea spp.)[2] | Method 2 (Sisal Waste Sapogenins)[4] |
| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Rtx®-5 (30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min | Helium, 0.92 mL/min |
| Injector Temp. | 250°C | 240°C |
| Oven Program | 200°C -> 270°C -> 286°C -> 300°C | Isothermal at 320°C for 20 min |
| MS Ionization | EI, 70 eV | EI, 70 eV |
Table 2: Example Quantitative Results of this compound in Plant Material
| Plant Source | Matrix | This compound Content (dry basis) | Reference |
| Dioscorea spp. | Tuber | 0.02 - 0.16 mg/kg | [2] |
| Paris polyphylla | Rhizome | 17.90% (in ethanolic extract) | [8] |
Visualized Workflow and Pathways
Caption: Workflow for the GC-MS analysis of this compound from plant material.
References
- 1. ijcpa.in [ijcpa.in]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. GC-MS characterisation of sapogenins from sisal waste and a method to isolate pure hecogenin :: BioResources [bioresources.cnr.ncsu.edu]
- 5. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Diosgenin Derivatives for Enhanced Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel diosgenin derivatives with enhanced bioactivity. This compound, a naturally occurring steroidal sapogenin, serves as a versatile scaffold for the development of potent therapeutic agents.[1] However, its clinical application is often limited by moderate potency, poor solubility, and low bioavailability.[1][2] Structural modification of this compound has emerged as a promising strategy to overcome these limitations and unlock its full therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases.[3][4][5][6]
I. Overview of Bioactivities of Synthesized this compound Derivatives
A diverse range of this compound derivatives has been synthesized, demonstrating significant enhancements in bioactivity compared to the parent compound. These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.
Anticancer Activity
Numerous studies have focused on developing this compound derivatives with potent cytotoxic effects against various cancer cell lines. Modifications at the C-3 position of the this compound A ring have been particularly successful in improving anticancer activity.[3] For instance, the introduction of quaternary phosphonium salts and hydroxamic acid moieties has been shown to increase hydrophilicity and enhance antitumor effects.[3] One representative compound, 2.2f, exhibited 7.9–341.7 times greater antiproliferative activity against four cancer cell lines compared to this compound.[3] Another derivative, compound 8, with a succinic acid linker and a piperazinyl amide terminus, displayed potent cytotoxicity against HepG2 cells with an IC50 value of 1.9 μM.[1]
Anti-inflammatory Activity
This compound and its analogues have demonstrated significant anti-inflammatory properties.[4][7][8][9] Analogue 15, an acetylated derivative, effectively inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in a dose-dependent manner without showing cytotoxicity.[4] Furthermore, opening the F-spiroacetal ring of this compound and introducing acetyl groups has led to derivatives with potent anti-inflammatory activity, with compound 4m showing an IC50 value of 0.449 ± 0.050 μM for inhibiting NO production in LPS-activated RAW264.7 cells.[5]
Antimicrobial Activity
The antimicrobial potential of this compound has been enhanced through the synthesis of various derivatives. Triazolyl analogs of this compound, synthesized via click chemistry, have shown notable antifungal activity.[10] Specifically, derivatives Dgn-3 and Dgn-6 were active against Candida albicans, while Dgn-8 and Dgn-9 showed potency against both Candida albicans and Aspergillus fumigatus.[10] Additionally, N-alkylation of diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside has yielded derivatives with significant activity against Gram-positive bacteria and Candida species.[6]
Other Bioactivities
Beyond the major areas above, this compound derivatives have also been explored for other therapeutic applications. For instance, a series of this compound-amino acid derivatives have been synthesized and evaluated for their neuroprotective effects, with compound DG-15 exhibiting superior neuroprotection compared to the positive control, edaravone.[11] Furthermore, novel this compound derivatives have demonstrated significant antioxidant activity, with a p-aminobenzoic derivative showing 61.6% inhibition of induced lipid oxidation.[12]
II. Quantitative Data Summary
The following tables summarize the quantitative bioactivity data for selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives (IC50, µM)
| Compound | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colorectal) | SW620 (Colon) | Aspc-1 (Pancreatic) | H358 (Lung) |
| This compound | >40 | >40 | >40 | - | - | - | - |
| 8 | 5.8 | 3.2 | 1.9 | - | - | - | - |
| 18 | 7.2 | 4.5 | 3.1 | - | - | - | - |
| 26 | 6.5 | 3.8 | 2.5 | - | - | - | - |
| 30 | 8.1 | 5.1 | 4.2 | - | - | - | - |
| 2.2f | - | - | - | 1.58±0.09 | 0.81±0.03 | 0.11±0.01 | 0.28±0.02 |
Data for compounds 8, 18, 26, and 30 are from reference[1]. Data for compound 2.2f is from reference[3].
Table 2: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) |
| 15 | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Mouse peritoneal macrophages | Dose-dependent inhibition |
| 4m | NO production inhibition | RAW264.7 | 0.449 ± 0.050 |
Data for compound 15 is from reference[4]. Data for compound 4m is from reference[5].
Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Compound | Candida albicans | Aspergillus fumigatus |
| Dgn-3 | 12 | - |
| Dgn-6 | 16 | - |
| Dgn-8 | Potent | Potent |
| Dgn-9 | Potent | Potent |
Data for compounds Dgn-3, Dgn-6, Dgn-8, and Dgn-9 are from reference[10].
III. Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives and the protocols for their bioactivity evaluation.
Protocol 1: General Synthesis of this compound-Amino Acid Derivatives (e.g., DG-15)
This protocol describes the esterification of this compound with a protected amino acid followed by deprotection.[11]
Materials:
-
This compound
-
Boc-protected amino acid (e.g., Boc-L-proline for DG-15)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Esterification: a. Dissolve this compound (1 equiv.), Boc-protected amino acid (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous DCM. b. Add EDCI (1.2 equiv.) to the solution. c. Stir the reaction mixture at room temperature for 12 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the protected this compound-amino acid derivative.
-
Deprotection (Boc group removal): a. Dissolve the purified protected derivative (1 equiv.) in dry DCM. b. Add TFA (0.1 equiv.) to the solution in an ice-water bath. c. Stir the reaction for 4 hours at 4°C. d. Evaporate the solvent under vacuum. e. Dilute the residue with DCM and wash with saturated sodium bicarbonate solution and water. f. Dry the organic layer, concentrate, and purify by flash chromatography to yield the final this compound-amino acid derivative.
Protocol 2: Synthesis of Triazolyl Analogs of this compound via Click Chemistry
This protocol outlines the synthesis of 3-O-tethered triazolyl derivatives of this compound.[10]
Materials:
-
This compound
-
Propargyl bromide
-
Sodium hydride (NaH)
-
Organic azides
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) solvent system
-
Ethyl acetate
Procedure:
-
Synthesis of Propargylated this compound: a. To a solution of this compound in dry acetonitrile, add NaH portion-wise and stir. b. Add propargyl bromide and continue stirring at room temperature for 2 hours. c. After reaction completion (monitored by TLC), extract the product with ethyl acetate. d. Purify the crude product by column chromatography.
-
Click Reaction (Huisgen 1,3-dipolar cycloaddition): a. To a solution of propargylated this compound and the desired organic azide in a t-BuOH/H2O (1:1) mixture, add sodium ascorbate. b. Add CuSO4·5H2O to the mixture. c. Stir the reaction at room temperature. d. After completion, extract the product with ethyl acetate. e. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. f. Purify the final triazolyl derivative by column chromatography.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the evaluation of the cytotoxic activity of this compound derivatives against cancer cell lines using the MTT assay.[1][13]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Normal human cell line (e.g., L02) for cytotoxicity comparison
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow attachment.
-
Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours. A vehicle control (DMSO) should be included.
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%).
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to the synthesis and bioactivity of this compound derivatives.
Caption: Experimental workflow for synthesis and bioactivity screening of this compound derivatives.
Caption: Putative signaling pathways modulated by anticancer this compound derivatives.[1]
Caption: Anti-inflammatory mechanism of this compound derivatives in LPS-stimulated cells.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and molecular docking studies of novel this compound derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Diosgenyl 2-amino-2-deoxy-β-D-galactopyranoside: synthesis, derivatives and antimicrobial activity [beilstein-journals.org]
- 7. Synthesis of Anti-Inflammatory Spirostene-Pyrazole Conjugates by a Consecutive Multicomponent Reaction of this compound with Oxalyl Chloride, Arylalkynes and Hydrazines or Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A synthetic this compound primary amine derivative attenuates LPS-stimulated inflammation via inhibition of NF-κB and JNK MAPK signaling in microglial BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis and Biological Evaluation of this compound-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant activity of novel this compound derivatives: Synthesis, biological evaluation, and in silico ADME prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity Study of this compound Derivatives [journal11.magtechjournal.com]
Application Notes: Cell-Based Assays to Evaluate Diosgenin's Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin found in plants like fenugreek and wild yam, has garnered significant interest for its potential anticancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and hinder metastasis.[1][2] The anticancer effects of this compound are attributed to its modulation of various signaling pathways crucial for tumor growth and progression, including the STAT3, NF-κB, and PI3K/Akt/mTOR pathways.[1][2][3][4] These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the anticancer efficacy of this compound in a laboratory setting.
Data Presentation: Summary of this compound's Anticancer Activity
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC3 | Prostate Cancer | 14.02 | 24 | [5][6] |
| DU145 | Prostate Cancer | 23.21 | 24 | [5][6] |
| LNCaP | Prostate Cancer | 56.12 | 24 | [5][6] |
| PNT1A (non-cancerous) | Prostate | 66.10 | 24 | [5][6] |
| AGS | Gastric Cancer | 28.34 | 24 | [7] |
| HeLa | Cervical Cancer | ~30 | Not Specified | [8] |
| CaSki | Cervical Cancer | 13-15 | 24 | [9] |
| Bel-7402 | Hepatocellular Carcinoma | Concentration-dependent | 24 | [10] |
| SMMC-7721 | Hepatocellular Carcinoma | Concentration-dependent | 24 | [10] |
| HepG2 | Hepatocellular Carcinoma | Concentration-dependent | 24 | [10] |
Table 2: Effect of this compound on Apoptosis in Human Cancer Cells
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) | Incubation Time (h) | Reference |
| HeLa | 30 | 26.65 | 12 | [8] |
| HeLa | 30 | 46.43 | 24 | [8] |
| HeLa | 30 | 65.49 | 36 | [8] |
| Bel-7721 | 20 | Increased | 24 | [10] |
| SMMC-7721 | 20 | Increased | 24 | [10] |
| HepG2 | 20 | Increased | 24 | [10] |
Table 3: Effect of this compound on Cell Cycle Distribution in Human Cancer Cells
| Cell Line | this compound Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Incubation Time (h) | Reference | |---|---|---|---|---|---| | Bel-7402 | 20 | Not specified | Not specified | Increased | 24 |[10] | | SMMC-7721 | 20 | Not specified | Not specified | Increased | 24 |[10] | | HepG2 | 20 | Not specified | Not specified | Increased | 24 |[10] | | KB | 63 | Not specified | Not specified | Increased | 24 |[11] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest and wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically represented as a histogram, and the percentage of cells in each phase is quantified using cell cycle analysis software.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.
Protocol:
-
Create a Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create a Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated as: [(Initial wound width - Wound width at time 't') / Initial wound width] x 100.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix.
Protocol:
-
Prepare Transwell Inserts: Coat the upper surface of Transwell inserts (with 8 µm pores) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (pre-starved in serum-free medium) in the upper chamber of the inserts in serum-free medium containing this compound.
-
Add Chemoattractant: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C and 5% CO₂.
-
Remove Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and Stain: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Image and Quantify: Take images of the stained cells and count the number of invading cells in several random fields.
Mandatory Visualizations
Signaling Pathways Modulated by this compound
References
- 1. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review of Molecular Mechanisms Implicated with the Anticancer Potential of this compound and Its Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the anti-gastric cancer mechanisms of this compound through integrated network analysis, bioinformatics, single-cell sequencing, and cell experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacological Studies of Diosgenin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants like fenugreek and wild yam, has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4][5] Preclinical in vivo studies have demonstrated its potential therapeutic effects in a range of diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[1][2][3][4][6][7][8] These application notes provide a comprehensive guide to designing and conducting in vivo experiments to investigate the pharmacological properties of this compound. The protocols outlined below are based on established methodologies from various preclinical studies.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize quantitative data from various in vivo studies, showcasing the therapeutic potential of this compound in different disease models.
Table 1: Neuroprotective Effects of this compound
| Animal Model | Disease | This compound Dosage & Route | Duration | Key Findings | Reference |
| Wistar Rats | Alzheimer's Disease (Aβ (1-42) induced) | 100 & 200 mg/kg/day, p.o. | 28 days | Improved spatial learning and memory; reduced plaque load, oxidative stress, and neuroinflammation.[6] | [6] |
| 5XFAD Mice | Alzheimer's Disease | Not specified | Not specified | Improved object recognition memory; reduced amyloid plaques and neurofibrillary tangles.[9] | [9] |
| Sprague Dawley Rats | Parkinson's Disease (LPS-induced) | Not specified | Not specified | Attenuated motor deficits; reduced inflammatory and oxidative stress responses.[8] | [8] |
| C57 Male Mice | Diabetic Peripheral Neuropathy (STZ-induced) | 50 & 100 mg/kg/day, p.o. | 8 weeks | Reduced blood glucose levels and increased body weight.[4] | [4] |
Table 2: Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | This compound Dosage & Route | Duration | Key Findings | Reference |
| Rats | Colon Cancer (AOM-induced) | 15 mg/kg, route not specified | Not specified | Suppressed incidence and invasive potential of colon adenocarcinoma by 60% and 68%, respectively.[2] | [2] |
| Hamster | Oral Cancer (DMBA-induced) | 80 mg/kg, p.o. | Not specified | Inhibited the growth of oral tumors.[2] | [2] |
| T739 Mice | Lung Adenocarcinoma | Not specified | Not specified | Inhibited tumor growth by 33.94%.[2] | [2] |
| Rats | Mammary Carcinoma (DMBA-induced) | 10 mg/kg/day, p.o. | Post-tumor onset | Reverted levels of lipid peroxidation markers and detoxification enzymes towards normal.[7] | [7] |
Table 3: Metabolic and Cardioprotective Effects of this compound
| Animal Model | Condition | This compound Dosage & Route | Duration | Key Findings | Reference |
| +Leprdb/+Leprdb Mice | Type 2 Diabetes & Diabetic Retinopathy | 5.0 mg/kg/day, p.o. | 24 weeks | Alleviated diabetic retinopathy pathology; reduced body weight.[1][10] | [1][10] |
| Sprague Dawley Rats | Type 2 Diabetes & Nonalcoholic Fatty Liver Disease (HFD/STZ-induced) | Not specified | 8 weeks | Reduced insulin resistance, improved dyslipidemia, and relieved pancreatic damage.[11] | [11] |
| Mice | Doxorubicin-induced Cardiotoxicity | Not specified | Not specified | Decreased serum levels of cardiotoxicity markers and cardiac oxidative stress.[12] | [12] |
| Rats | Myocardial Ischemia (Isoprenaline-induced) | 20, 40, & 80 mg/kg/day, p.o. | 3 days | Increased serum levels of antioxidant enzymes (SOD, GPx) and reduced MDA levels.[13] | [13] |
Experimental Protocols
Protocol 1: Induction of Alzheimer's Disease Model and this compound Treatment in Rats
Objective: To evaluate the neuroprotective effects of this compound in an amyloid-beta (Aβ)-induced rat model of Alzheimer's disease.[6]
Materials:
-
Wistar rats (male, 200-250g)
-
Amyloid-beta (1-42) peptide
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Behavioral testing apparatus (e.g., Radial Arm Maze, Passive Avoidance Task)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).
-
Grouping: Divide animals into the following groups (n=8-10/group):
-
Sham Control (Vehicle only)
-
Aβ (1-42) Control (Vehicle + Aβ injection)
-
This compound Treatment (e.g., 100 mg/kg) + Aβ injection
-
This compound Treatment (e.g., 200 mg/kg) + Aβ injection
-
-
This compound Administration: Administer this compound or vehicle orally (p.o.) via gavage daily for 28 consecutive days.[6]
-
Aβ (1-42) Infusion: On day 21 of this compound treatment, induce neurotoxicity by intracerebroventricular (ICV) injection of Aβ (1-42) peptide.
-
Anesthetize the rats (e.g., ketamine/xylazine cocktail, i.p.).
-
Mount the animal in a stereotaxic apparatus.
-
Inject Aβ (1-42) (e.g., 10 µg in 10 µl of sterile saline) into the lateral ventricles using a Hamilton syringe.
-
-
Behavioral Assessment: Following the treatment period, assess cognitive function using tests like the Radial Arm Maze and Passive Avoidance Task.[6]
-
Sample Collection and Analysis:
Protocol 2: Induction of Mammary Carcinoma and this compound Treatment in Rats
Objective: To assess the anti-cancer potential of this compound in a chemically-induced model of breast cancer.[7]
Materials:
-
Female Sprague-Dawley rats (50-60 days old)
-
7,12-Dimethylbenz(a)anthracene (DMBA)
-
This compound
-
Vehicle (e.g., olive oil)
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping:
-
Control
-
DMBA Control
-
DMBA + this compound (e.g., 10 mg/kg)
-
DMBA + Nano-formulated this compound (optional)
-
-
Tumor Induction: Induce mammary carcinoma with a single oral or intraperitoneal dose of DMBA (e.g., 25 mg/kg body weight).[7]
-
This compound Administration: Once tumors are palpable, begin oral administration of this compound or vehicle daily for a specified period (e.g., 14 weeks).[14]
-
Monitoring: Monitor tumor incidence, volume, and body weight regularly.
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the animals and collect mammary tissue and blood samples.
-
Perform biochemical analysis on tissue homogenates to assess markers of oxidative stress (lipid peroxidation) and detoxification enzymes.[7]
-
Conduct histopathological analysis (e.g., PAS staining) and immunohistochemistry for relevant markers like AhR and Nrf-2.[7]
-
Protocol 3: Induction of Type 2 Diabetes and this compound Treatment in Mice
Objective: To investigate the effects of this compound on diabetic complications, such as diabetic retinopathy, in a genetic model of type 2 diabetes.[1][10]
Materials:
-
+Leprdb/+Leprdb mice (or other suitable diabetic models like STZ-induced)
-
This compound
-
Vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Glucometer
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping:
-
Diabetic Control (e.g., +Leprdb/+Leprdb mice + PBS)
-
Diabetic + this compound (e.g., +Leprdb/+Leprdb mice + 5.0 mg/kg this compound)
-
Non-diabetic Control
-
-
This compound Administration: Administer this compound or PBS via oral gavage daily for an extended period (e.g., 24 weeks).[1][10]
-
Monitoring: Monitor body weight and blood glucose levels regularly.
-
Sample Collection and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect eye tissues for histopathological evaluation of the retina (e.g., H&E staining to measure retinal thickness).[1][10]
-
Perform Western blotting on retinal tissue to assess apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).[1][10]
-
Analyze serum for lipid profiles (HDL-C, LDL-C).[1]
-
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#4285F4"]; tnfa [label="TNF-α", fillcolor="#EA4335"]; il6 [label="IL-6", fillcolor="#EA4335"]; nfkb [label="NF-κB", fillcolor="#FBBC05"]; stat3 [label="STAT3", fillcolor="#FBBC05"]; pi3k_akt [label="PI3K/Akt", fillcolor="#FBBC05"]; mapk [label="MAPK (p38)", fillcolor="#FBBC05"]; proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853"]; invasion [label="Invasion", shape=ellipse, fillcolor="#34A853"]; angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853"]; apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853"]; inflammation [label="Inflammation", shape=ellipse, fillcolor="#34A853"];
// Edges this compound -> nfkb [label="Inhibits", color="#EA4335"]; this compound -> stat3 [label="Inhibits", color="#EA4335"]; this compound -> pi3k_akt [label="Inhibits", color="#EA4335"]; this compound -> mapk [label="Inhibits", color="#EA4335"]; tnfa -> nfkb [label="Activates"]; il6 -> stat3 [label="Activates"]; nfkb -> proliferation; nfkb -> invasion; nfkb -> angiogenesis; nfkb -> inflammation; stat3 -> proliferation; stat3 -> invasion; pi3k_akt -> proliferation; mapk -> inflammation; mapk -> apoptosis [label="Promotes"]; this compound -> apoptosis [label="Induces", color="#34A853"]; } dot Caption: this compound's modulation of key signaling pathways.
Experimental Workflow
References
- 1. This compound, a Natural Steroidal Sapogenin, Alleviates the Progression of Diabetic Retinopathy in Diabetic Mice | In Vivo [iv.iiarjournals.org]
- 2. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of this compound and Its Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective role of this compound, a NGF stimulator, against Aβ (1-42) induced neurotoxicity in animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. This compound Attenuates Lipopolysaccharide-Induced Parkinson's Disease by Inhibiting the TLR/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is an exogenous activator of 1,25D3-MARRS/Pdia3/ERp57 and improves Alzheimer's disease pathologies in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Natural Steroidal Sapogenin, Alleviates the Progression of Diabetic Retinopathy in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Ameliorated Type II Diabetes-Associated Nonalcoholic Fatty Liver Disease through Inhibiting De Novo Lipogenesis and Improving Fatty Acid Oxidation and Mitochondrial Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biotransformation of Dioscorea nipponica by Rat Intestinal Microflora and Cardioprotective Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ejmo.org [ejmo.org]
Enhancing the Oral Bioavailability of Diosgenin: Application Notes and Protocols for Researchers
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants like Dioscorea villosa (wild yam), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2] However, its therapeutic potential is significantly hampered by its poor aqueous solubility and low oral bioavailability.[3][4] This document provides detailed application notes and experimental protocols for various formulation strategies aimed at improving the oral bioavailability of this compound. The methodologies discussed include cyclodextrin complexation, nanocrystal formulation, amorphous solid dispersions, and liposomal delivery systems. These approaches are designed to be accessible to researchers, scientists, and drug development professionals in a pharmaceutical research setting.
Formulation Strategies and Comparative Data
Several advanced formulation techniques have been successfully employed to overcome the biopharmaceutical challenges associated with this compound. The primary goal of these strategies is to enhance the dissolution rate and/or intestinal permeability, thereby increasing the systemic exposure of this compound upon oral administration. A summary of the key quantitative data from various formulation approaches is presented below for easy comparison.
Table of Physicochemical and Pharmacokinetic Parameters
| Formulation Type | Key Excipients/Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Fold Increase in AUC vs. Unformulated this compound | Fold Increase in Cmax vs. Unformulated this compound | Reference(s) |
| Nanocrystals | Media Milling with Pluronic F127 and Sodium Dodecyl Sulfate | 229.0 ± 3.7 | 0.163 ± 0.064 | - | - | - | ~2.55 | ~2.01 | [3][5] |
| Amorphous Solid Dispersion (ASD) | Soluplus (Co-precipitation method) | - | - | - | - | - | ~5 | - | [6][7][8] |
| Cyclodextrin Complex | β-Cyclodextrin (β-CD) | - | - | - | - | - | 4 to 11 | - | [9][10][11][12] |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | - | - | - | - | - | ~11.3 | - | [10] |
| Liposomes | DSPC, this compound, DSPE-mPEG2000 | 99.4 ± 6.2 | - | -33.3 ± 2.5 | 87.75 ± 2.93 (Dios) | - | - | - | [13] |
| PLGA Nanoparticles | Poly(lactic-co-glycolic acid) | 200-270 | - | Negative | - | - | Significantly Altered Pharmacokinetics | - | [14] |
Note: "-" indicates data not specified in the cited sources. AUC (Area Under the Curve) and Cmax (Maximum Concentration) are key pharmacokinetic parameters indicating total drug exposure and peak drug concentration, respectively.
Experimental Protocols
The following section provides detailed methodologies for the preparation and characterization of various this compound formulations.
Protocol for this compound-Loaded Nanocrystals
Objective: To prepare a stable nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
-
Pluronic F127
-
Sodium dodecyl sulfate (SDS)
-
Purified water
-
Yttria-stabilized zirconia beads (0.5 mm diameter)
Equipment:
-
Planetary ball mill or similar media mill
-
Particle size analyzer (e.g., Malvern Zetasizer)
-
High-performance liquid chromatography (HPLC) system
-
Freeze-dryer
Procedure:
-
Preparation of Suspension: Prepare an aqueous solution containing Pluronic F127 and SDS as stabilizers.
-
Disperse the coarse this compound powder in the stabilizer solution to form a presuspension. A typical ratio would be 5% w/v this compound, 1% w/v Pluronic F127, and 0.05% w/v SDS.
-
Milling: Transfer the presuspension into a milling chamber containing yttria-stabilized zirconia beads. The bead-to-suspension ratio should be optimized but a 1:1 volume ratio is a good starting point.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined duration (e.g., 2-4 hours). The milling process should be carried out in a temperature-controlled environment to prevent drug degradation.
-
Periodically withdraw samples to monitor the particle size distribution until the desired nanometer range is achieved (e.g., <300 nm).
-
Separation: Separate the nanocrystal suspension from the milling beads.
-
Lyophilization (Optional): For a stable powder form, the nanocrystal suspension can be freeze-dried. A cryoprotectant (e.g., mannitol) may be added before freezing.
-
Characterization:
-
Particle Size and PDI: Determine using dynamic light scattering.
-
Crystalline State: Analyze using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that this compound has not converted to an amorphous state.[3]
-
Dissolution Rate: Perform in-vitro dissolution studies in a relevant medium (e.g., simulated gastric or intestinal fluid).
-
Protocol for this compound Amorphous Solid Dispersion (ASD)
Objective: To improve the solubility and dissolution of this compound by converting it from a crystalline to an amorphous state within a hydrophilic polymer matrix.
Method: Co-precipitation with Soluplus®[1][6]
Materials:
-
This compound powder
-
Soluplus® (polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer)
-
Anhydrous ethanol
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Vacuum oven
-
Dissolution testing apparatus
-
PXRD and DSC instruments
Procedure:
-
Dissolution: Dissolve this compound and Soluplus® in anhydrous ethanol at a specific weight ratio (e.g., 1:10 drug-to-polymer).[1] Ensure complete dissolution with the aid of gentle heating and stirring.
-
Solvent Evaporation: Remove the ethanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). This will result in the formation of a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization:
-
Amorphous State Confirmation: Use PXRD and DSC to confirm the absence of crystalline this compound peaks.
-
Solubility and Dissolution: Determine the aqueous solubility and perform in-vitro dissolution tests. The dissolution of ASDs often exhibits a "spring and parachute" effect, where a supersaturated concentration is initially achieved (the "spring") followed by a gradual decrease as the drug precipitates (the "parachute").[6]
-
Morphology: Examine the particle morphology using Scanning Electron Microscopy (SEM).
-
Protocol for this compound-β-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by encapsulating it within the hydrophobic cavity of a cyclodextrin molecule.
Method: Kneading Method[15]
Materials:
-
This compound powder
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture
Equipment:
-
Mortar and pestle
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
DSC instrument
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (typically 1:1).
-
Paste Formation: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a thick paste.
-
Incorporation of this compound: Gradually add the this compound powder to the paste and knead thoroughly for a specified period (e.g., 60 minutes).
-
Drying: Dry the resulting product in a vacuum oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Washing and Final Drying: Wash the dried powder with a small amount of a suitable solvent (e.g., cold ethanol) to remove any uncomplexed this compound from the surface, followed by a final drying step.
-
Characterization:
-
Complex Formation: Confirm the formation of the inclusion complex using FTIR, DSC, and PXRD. Changes in the characteristic peaks of this compound indicate successful complexation.[9][12]
-
Solubility Studies: Determine the apparent solubility of the complex in water and compare it to that of pure this compound.
-
Protocol for this compound-Liposome Formulation
Objective: To encapsulate this compound within lipid vesicles to improve its stability and facilitate its transport across the intestinal membrane.
Method: Thin-Film Hydration[13][16][17]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-mPEG2000)
-
Chloroform
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Particle size analyzer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Lipid Dissolution: Dissolve DSPC, this compound, and DSPE-mPEG2000 in chloroform in a round-bottom flask. A typical molar ratio would be 56:39:5 (DSPC:this compound:DSPE-mPEG2000).[13]
-
Film Formation: Evaporate the chloroform using a rotary evaporator at a temperature above the lipid phase transition temperature (for DSPC, Tc ≈ 55°C) to form a thin, uniform lipid film on the flask wall.
-
Drying: Place the flask under high vacuum for at least 2 hours to ensure complete removal of the organic solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator.
-
Extrusion: For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's Tc.
-
Purification: Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
Characterization:
-
Particle Size, PDI, and Zeta Potential: Measure using a particle size analyzer.
-
Morphology: Visualize the liposomes using TEM.
-
Encapsulation Efficiency: Determine the amount of this compound encapsulated within the liposomes using HPLC after separating the free drug.
-
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the preparation of this compound formulations and the signaling pathways modulated by this compound.
Diagram: Workflow for this compound Nanocrystal Preparation
References
- 1. Soluplus-Mediated this compound Amorphous Solid Dispersion with High Solubility and High Stability: Development, Characterization and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. oatext.com [oatext.com]
- 16. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Corticosteroids from Diosgenin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of corticosteroids using diosgenin as a starting material. This process is a cornerstone of the pharmaceutical industry, enabling the production of a wide range of essential steroid hormones.
Introduction
This compound, a steroidal sapogenin extracted from yams of the Dioscorea genus, is a critical precursor for the semi-synthesis of numerous steroidal drugs, including corticosteroids.[1][2] Its readily available and complex steroidal skeleton makes it an ideal and cost-effective starting point for producing high-value pharmaceuticals like cortisone, hydrocortisone, prednisone, and dexamethasone.[3]
The overall synthetic strategy involves two main stages:
-
Degradation of the this compound side chain to produce a key C21 intermediate, 16-dehydropregnenolone acetate (16-DPA). This is famously achieved through the Marker degradation process.[4][5]
-
Functionalization of the steroid nucleus and side chain of 16-DPA to introduce the necessary hydroxyl and ketone groups, as well as the characteristic dihydroxyacetone side chain of corticosteroids. This often involves a combination of chemical reactions and highly specific microbial biotransformations.[3][6]
This compound Biosynthesis Pathway
Understanding the biosynthesis of this compound in plants can provide insights into optimizing its production and exploring metabolic engineering approaches. The pathway begins with acetyl-CoA and proceeds through the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways to produce isopentenyl pyrophosphate (IPP), the basic building block of all isoprenoids. A series of enzymatic steps then leads to cholesterol, which is subsequently converted to this compound.[7][8][9] The regulation of this pathway involves a complex interplay of various transcription factors.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Production of 14α-Hydroxy Progesterone Using a Steroidal Hydroxylase from Cochliobolus lunatus Expressed in Escherichia coli [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Marker degradation - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application of Diosgenin in the Development of Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found predominantly in plants of the Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its potential application in the development of functional foods and nutraceuticals.[1][2] This interest stems from its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and metabolic-regulating properties. As a bioactive compound, this compound presents a promising avenue for the creation of food products designed to offer health benefits beyond basic nutrition.
This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in functional food development. It summarizes key quantitative data, outlines methodologies for extraction and bioactivity assessment, and illustrates the molecular pathways through which this compound exerts its effects.
Biological Activities and Potential Applications
This compound exhibits a wide range of biological effects that are relevant to the development of functional foods targeting various health concerns.
-
Antioxidant Activity: this compound has demonstrated significant free radical scavenging capabilities, which can help mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3]
-
Anti-inflammatory Effects: By modulating key inflammatory pathways, this compound can help to control inflammation, making it a valuable ingredient for functional foods aimed at managing inflammatory conditions.[4][5]
-
Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting its potential as a chemopreventive agent in functional foods.[6]
-
Metabolic Regulation: this compound has been shown to positively influence glucose and lipid metabolism, indicating its potential use in functional foods designed to support metabolic health and manage conditions like type 2 diabetes and hyperlipidemia.[6][7]
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the quantitative data on the biological activities of this compound from various in vitro and in vivo studies.
Table 1: Antioxidant Activity of this compound
| Assay | IC50 Value (µg/mL) | Reference Standard | IC50 Value of Standard (µg/mL) |
| DPPH Radical Scavenging | 46.14 | Ascorbic Acid | 39.27 |
| ABTS Radical Scavenging | 35.17 | Ascorbic Acid | 39.14 |
| Hydroxyl Radical Scavenging | 34.21 | Ascorbic Acid | 38.24 |
| Superoxide Radical Scavenging | 29.17 | Ascorbic Acid | 34.19 |
| Hydrogen Peroxide Scavenging | 32.12 | Ascorbic Acid | 36.17 |
| Nitric Oxide Radical Scavenging | 35.19 | Ascorbic Acid | 39.14 |
Source: In vitro antioxidant and free radical scavenging activity of this compound.[3]
Table 2: Anticancer Activity of this compound
| Cell Line | Cancer Type | IC50 Value |
| HepG2 | Human Liver Cancer | 32.62 µg/mL |
| MCF-7 | Human Breast Cancer | 11.03 µg/mL |
| HCT-116 | Human Colon Cancer | ~35 µM (~14.5 µg/mL) |
| SW620 | Human Colon Adenocarcinoma | >50 µM |
| H358 | Human Non-small Cell Lung Cancer | >50 µM |
| Aspc-1 | Human Pancreatic Cancer | >50 µM |
Sources: Anticancer and apoptotic effects on cell proliferation of this compound.[6] Fenugreek derived this compound as an emerging source for diabetic therapy.[8] Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives.
Table 3: Anti-inflammatory and Metabolic Effects of this compound
| Parameter | Model | Dosage | Effect |
| Nitric Oxide (NO) Production | LPS-induced RAW 264.7 macrophages | 0.01, 0.02, 0.04 µM | No significant effect on NO production at these concentrations. |
| Phagocytic Activity | LPS-induced RAW 264.7 macrophages | 0.01, 0.02, 0.04 µM | Significant, dose-dependent reduction in phagocytic activity. |
| Blood Glucose | Streptozotocin-induced diabetic rats | 60 mg/kg BW | Significant reduction in blood glucose from 506.94 ± 7.06 mg/dL to 218.32 ± 37.9 mg/dL. |
| α-amylase Inhibition | In vitro | IC50 = 370.5 µg/mL (defatted extract) | Potent inhibition of α-amylase. |
| Pancreatic Lipase Inhibition | In vitro | IC50 = 497.6 µg/mL (defatted extract) | Moderate inhibition of pancreatic lipase. |
Sources: ANTI-INFLAMMATORY ACTIVITY AND CYTOTOXICITY OF this compound ON LIPOPOLYSACCHARIDES INDUCED RAW 264.7 CELLS.[5] Fenugreek derived this compound as an emerging source for diabetic therapy.[3] Extraction of this compound from Fenugreek and evaluation of its pharmacological role in alleviating Metabolic Syndrome in vitro.[9]
Experimental Protocols
This section provides detailed protocols for the extraction of this compound and the evaluation of its key biological activities.
Protocol for Extraction of this compound from Dioscorea Tubers
Objective: To extract and isolate this compound from dried tuber powder of Dioscorea species.
Materials:
-
Dried tuber powder of Dioscorea species
-
1M Ethanolic Sulfuric Acid
-
Hexane
-
5% Potassium Hydroxide (alkali) solution
-
Distilled water
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reflux apparatus
-
Filtration system (e.g., Whatman No. 1 filter paper)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Acid Hydrolysis:
-
Weigh 10 g of dried Dioscorea tuber powder.
-
Add 50 mL of 1M ethanolic sulfuric acid to the powder in a round-bottom flask.
-
Reflux the mixture at 80°C for 8 hours to hydrolyze the saponins and release the aglycone, this compound.[1]
-
-
Extraction:
-
After cooling, filter the hydrolyzed mixture.
-
Transfer the filtrate to a separatory funnel and extract it three times with 50 mL of hexane each time.[1]
-
Pool the three hexane extracts.
-
-
Washing and Drying:
-
Wash the pooled hexane extract three times with a 5% alkali solution to remove acidic impurities.[1]
-
Subsequently, wash the extract with distilled water until the aqueous layer is neutral.
-
Pass the washed hexane extract through a column containing anhydrous sodium sulfate to remove any residual water.[1]
-
-
Concentration and Isolation:
-
Concentrate the dried hexane extract using a rotary evaporator to obtain the crude this compound.
-
Further purification can be achieved using column chromatography with a suitable adsorbent (e.g., silica gel) and eluent system.
-
Protocol for In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the free radical scavenging activity of this compound using the DPPH assay.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (absolute)
-
Ascorbic acid (positive control)
-
Spectrophotometer or microplate reader
-
96-well microplate
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare a series of dilutions of the this compound sample in methanol (e.g., 10 to 50 µg/mL).[3]
-
Prepare a similar series of dilutions of ascorbic acid to serve as a positive control.
-
-
Assay:
-
To a 96-well microplate, add a specific volume of the this compound dilutions to the wells.
-
Add the same volume of the DPPH solution to each well.
-
Include a blank control (methanol only) and a positive control (ascorbic acid dilutions).
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a spectrophotometer or microplate reader.[3]
-
The discoloration of the DPPH solution (from purple to yellow) indicates the scavenging of free radicals.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.
-
Protocol for In Vitro Anticancer Activity (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound.
-
Include a control group with medium only (no this compound).
-
Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).[2]
-
-
MTT Addition:
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
Calculate the cell viability as a percentage of the control group.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualization of Molecular Mechanisms
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Experimental Workflow for Functional Food Development
Caption: General workflow for developing functional foods with this compound.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway, reducing inflammation.
This compound's Modulation of the PI3K/Akt Signaling Pathway
Caption: this compound modulates the PI3K/Akt pathway, affecting cell survival.
This compound's Inhibition of the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 pathway, impacting gene expression.
Conclusion
This compound holds considerable promise as a bioactive ingredient in the development of functional foods. Its well-documented antioxidant, anti-inflammatory, anticancer, and metabolic-regulating properties provide a strong scientific basis for its use in products aimed at promoting health and preventing chronic diseases. The protocols and data presented in this document offer a foundational resource for researchers and professionals to further explore and harness the potential of this compound in the functional food sector. Further preclinical and clinical studies are warranted to substantiate the health claims and ensure the safety and efficacy of this compound-fortified food products.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Exerts Antitumor Activity via Downregulation of Skp2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenugreek derived this compound as an emerging source for diabetic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound attenuates inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Fenugreek derived this compound as an emerging source for diabetic therapy [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Diosgenin's Impact on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a naturally occurring steroidal saponin found in plants like yams and fenugreek, has garnered significant attention for its diverse pharmacological activities.[1][2] Emerging evidence highlights its profound impact on mitochondrial function, positioning it as a molecule of interest for therapeutic development in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[3][4] These application notes provide a comprehensive overview of the key mitochondrial parameters affected by this compound and detailed protocols for their assessment.
Application Notes: Key Mitochondrial Functions Modulated by this compound
This compound's influence on cellular health is significantly mediated through its effects on mitochondria. It can modulate several critical aspects of mitochondrial biology:
-
Mitochondrial Biogenesis and Bioenergetics: this compound and its derivatives have been shown to enhance mitochondrial biogenesis, the process of generating new mitochondria. This is often mediated through the activation of the 5'-AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[3] Activation of this pathway can lead to the restoration of ATP levels, indicating an improvement in cellular energy status.[3]
-
Mitochondrial Apoptosis Pathway: this compound can induce apoptosis (programmed cell death) in cancer cells by targeting the mitochondrial pathway.[1][5] This involves altering the expression of Bcl-2 family proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][6] This shift disrupts the mitochondrial outer membrane, causing the release of cytochrome c into the cytosol, which in turn activates caspases (like caspase-9 and caspase-3) and leads to cell death.[5][6][7]
-
Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). This compound has been observed to cause a reduction in ΔΨm in cancer cells, which is a critical step in the induction of apoptosis.[5][8] Conversely, in models of cellular stress, this compound can help restore MMP.[3][9]
-
Reactive Oxygen Species (ROS) Homeostasis: this compound exhibits a dual role in regulating mitochondrial ROS. In cancer cells, it can induce apoptosis by increasing the generation of ROS.[1][6] In contrast, under conditions of oxidative stress, this compound can act as an antioxidant, reducing the production of mitochondrial ROS and protecting cells from damage.[10][11]
-
Mitochondrial Respiratory Chain (MRC): this compound can restore the function of mitochondrial respiratory chain complexes (I-V) under pathological conditions, such as diabetic nephropathy.[12][13] This helps to maintain efficient electron transport and ATP production.
-
Mitochondrial Dynamics: The balance between mitochondrial fusion (regulated by proteins like Mfn1, Mfn2, and Opa1) and fission (regulated by Fis1 and Drp1) is crucial for maintaining a healthy mitochondrial network. A derivative of this compound has been shown to restore this balance in a model of Parkinson's disease.[3]
Summary of Quantitative Data
The following tables summarize the reported effects of this compound on various mitochondrial parameters from the cited literature.
Table 1: Effect of this compound on Cell Viability and Apoptosis Markers
| Cell Line | This compound Conc. | Effect | Reference |
| HepG2 | 40 µM | Increased apoptosis, activation of caspase-3, -8, -9.[1][6] | [1][6] |
| HeLa | 30 µmol/L | Induced apoptosis, activated caspase-9 and -3.[5] | [5] |
| K562 | 4.41 µM (derivative 7g) | Induced apoptosis, increased Bax/Bcl-2 ratio.[14] | [14] |
| SH-SY5Y | 0.1 µM (derivative ML5) | Increased cell viability in an MPP+ induced model.[3] | [3] |
| HK-2 | 1, 2, 4 µM | Restored cell viability under high glucose conditions.[12] | [12] |
Table 2: Effect of this compound on Mitochondrial Function Parameters
| Model System | This compound Conc. | Parameter | Effect Observed | Reference |
| MPP+-induced SH-SY5Y cells | 0.1 µM (ML5 derivative) | Mitochondrial Membrane Potential | Elevated/Restored | [3] |
| MPP+-induced SH-SY5Y cells | 0.01-0.1 µM (ML5 derivative) | ROS Production | Alleviated oxidative stress | [3] |
| H2O2-treated C2C12 myoblasts | 1-20 µM | Mitochondrial ROS (mtROS) | Attenuated mtROS generation | [10] |
| HepG2 cells | 20-40 µM | ROS Production | Increased ROS generation | [6] |
| Diabetic Nephropathy Rats | 10, 20 mg/kg | MRC Complexes I-V | Restored expression | [12] |
| Methotrexate-induced rat testis | 50 mg/kg | Mitochondrial Membrane Potential | Significantly increased | [9] |
Experimental Protocols
Here are detailed protocols for assessing the key mitochondrial functions affected by this compound.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, HeLa) in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture dishes) at a density that allows for logarithmic growth during the experiment.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in a suitable solvent like DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1-50 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Isolation of Mitochondria from Cultured Cells
This protocol is adapted from standard cell fractionation procedures.[15][16][17]
-
Cell Harvesting: After this compound treatment, harvest the cells by trypsinization or scraping. Collect the cells in a pre-chilled centrifuge tube.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS) by centrifuging at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in ice-cold mitochondria isolation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EGTA, with freshly added protease inhibitors).
-
Cell Lysis: Homogenize the cells on ice using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). The efficiency of cell lysis should be monitored under a microscope.
-
Differential Centrifugation:
-
Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Centrifuge the supernatant at 10,000-12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
-
Washing Mitochondria: Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial fraction. Resuspend it in a minimal volume of a suitable buffer for downstream applications (e.g., respiration buffer or storage buffer). Determine the protein concentration using a BCA or Bradford assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The JC-1 dye is a ratiometric dye commonly used to measure ΔΨm.[3]
-
Cell Preparation: Plate and treat cells with this compound in a 96-well black, clear-bottom plate.
-
JC-1 Staining:
-
Prepare a 5 µg/mL JC-1 staining solution in a pre-warmed culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing: Remove the staining solution and wash the cells twice with PBS or an assay buffer.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader.
-
Red Fluorescence (J-aggregates in healthy mitochondria): Excitation ~560 nm, Emission ~595 nm.
-
Green Fluorescence (J-monomers in cytoplasm after mitochondrial depolarization): Excitation ~485 nm, Emission ~535 nm.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Measurement of Mitochondrial Reactive Oxygen Species (mtROS)
MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and detects superoxide.[10][11]
-
Cell Preparation: Plate and treat cells with this compound as required for the experiment.
-
MitoSOX Staining:
-
Prepare a 5 µM MitoSOX™ Red working solution in warm HBSS or PBS.
-
Remove the culture medium, wash the cells once with warm PBS.
-
Add the MitoSOX™ working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope using a rhodamine filter set.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer (Excitation: 510 nm, Emission: 580 nm).
-
-
Data Interpretation: An increase in red fluorescence indicates an increase in mitochondrial superoxide production.
Measurement of Cellular ATP Levels
Commercially available luciferin/luciferase-based ATP assay kits provide a highly sensitive method.
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them according to the manufacturer's protocol of the ATP assay kit. This typically involves a specific lysis buffer that inactivates ATPases.
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet any debris.
-
Assay Reaction:
-
Add a small volume of the cell lysate to a luminometer-compatible plate (e.g., white 96-well plate).
-
Add the luciferase reagent provided in the kit. The enzyme will catalyze the oxidation of luciferin in the presence of ATP, producing light.
-
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Quantification: Generate a standard curve using known concentrations of ATP. Use this curve to determine the ATP concentration in the samples. Normalize the ATP levels to the total protein concentration of the lysate.
Measurement of Oxygen Consumption Rate (OCR)
OCR is a key indicator of mitochondrial respiration and can be measured using extracellular flux analyzers (e.g., Seahorse XF Analyzer).[18][19]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
This compound Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation:
-
One day prior, hydrate the sensor cartridge of the Seahorse XF Analyzer with the provided calibrant solution and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, remove the treatment medium, wash the cells with the Seahorse assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine, pH 7.4), and add fresh assay medium to each well.
-
Place the cells in a non-CO2 incubator at 37°C for 1 hour to allow them to equilibrate.
-
-
Mitochondrial Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (an uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and start the measurement protocol. The instrument will measure basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity).
-
Data Analysis: The Seahorse software will calculate the OCR values. Normalize the data to cell number or protein content per well.
Western Blotting for Key Signaling Proteins
This protocol is for analyzing the expression of proteins involved in apoptosis and biogenesis pathways.[3][12]
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., AMPK, p-AMPK, PGC-1α, Bax, Bcl-2, Cleaved Caspase-3, Cytochrome c, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound-activated AMPK/PGC-1α signaling pathway leading to mitochondrial biogenesis.
Caption: this compound induces apoptosis via the intrinsic mitochondrial pathway.
Caption: General experimental workflow for assessing this compound's mitochondrial effects.
References
- 1. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound derivative ML5 attenuates MPTP-induced neuronal impairment via regulating AMPK/PGC-1α-mediated mitochondrial biogenesis and fusion/fission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. researchgate.net [researchgate.net]
- 7. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound on mitochondrial membrane potential and neutrophil infiltration in methotrexate-induced testicular injury in rats [daneshvarmed.shahed.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Inhibits ROS Generation by Modulating NOX4 and Mitochondrial Respiratory Chain and Suppresses Apoptosis in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Inhibits ROS Generation by Modulating NOX4 and Mitochondrial Respiratory Chain and Suppresses Apoptosis in Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of this compound derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Guidelines for the measurement of oxygen consumption rate in Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Interaction of Diosgenin with Cellular Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosgenin, a naturally occurring steroidal sapogenin found in plants such as wild yam and fenugreek, has garnered significant scientific interest due to its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, and neuroprotective effects. The therapeutic potential of this compound is attributed to its ability to interact with various cellular receptors, thereby modulating key signaling pathways. Understanding the specifics of these interactions is crucial for elucidating its mechanisms of action and for the development of novel therapeutics.
These application notes provide a comprehensive overview of the methods used to study the interaction of this compound with its known cellular receptors. We present detailed protocols for key experiments, a summary of quantitative interaction data, and visual representations of associated signaling pathways and experimental workflows.
Identified Cellular Receptors for this compound
This compound has been shown to interact with a range of cellular receptors, including:
-
Nuclear Receptors:
-
Membrane Receptors:
-
Ion Channels:
Quantitative Interaction Data
The following table summarizes the available quantitative data for the interaction of this compound with its cellular receptors. It is important to note that most of the available data are in the form of IC50 values obtained from cell-based functional assays or competitive binding assays, which may not directly reflect the binding affinity (Kd).
| Receptor Target | Parameter | Value | Assay Type | Cell Line/System | Reference |
| Estrogen Receptor (ER) | IC50 | 10 nM | Competitive Radioligand Binding Assay | Not Specified | [1] |
| RORα | IC50 | 2.17 µM | Luciferase Reporter Assay (Inverse Agonist) | HEK293 | [3] |
| RORγ | IC50 | 1.73 µM | Luciferase Reporter Assay (Gal4-fusion) | HEK293 | [3] |
| RORγ | IC50 | 2.19 µM | Luciferase Reporter Assay (Full-length) | HEK293 | [10] |
| GPER (mediated effect) | IC50 | 14.02 µM | Cell Viability (MTT) Assay | PC3 (Prostate Cancer) | [5][6] |
| GPER (mediated effect) | IC50 | 23.21 µM | Cell Viability (MTT) Assay | DU145 (Prostate Cancer) | [5][6] |
| GPER (mediated effect) | IC50 | 56.12 µM | Cell Viability (MTT) Assay | LNCaP (Prostate Cancer) | [5][6] |
| TRPV1 | - | Dose-dependent reduction of capsaicin-induced Ca2+ currents | Calcium Imaging | Mouse DRG and CHO cells | [7][8][9] |
Experimental Protocols
Competitive Radioligand Binding Assay for Estrogen Receptor
Application: To determine the ability of this compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
Principle: This assay measures the displacement of a radiolabeled estrogen (e.g., [3H]estradiol) from the estrogen receptor by unlabeled this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined.
Protocol:
-
Preparation of Uterine Cytosol:
-
Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Centrifuge the homogenate at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.
-
Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 minutes at 4°C.
-
The resulting supernatant is the uterine cytosol containing the estrogen receptor. Determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add uterine cytosol (50-100 µg of protein per well).
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of [3H]estradiol (e.g., 0.5-1.0 nM).
-
For non-specific binding control wells, add a 100-fold excess of unlabeled estradiol.
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal to each well to adsorb the unbound radioligand.
-
Incubate for 15 minutes at 4°C with gentle agitation.
-
Centrifuge the plate at 2,500 x g for 10 minutes at 4°C.
-
-
Quantification:
-
Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each this compound concentration.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
-
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining this compound's ER binding.
Luciferase Reporter Assay for RORγ Activity
Application: To assess the functional effect of this compound on the transcriptional activity of RORγ.
Principle: This assay utilizes a reporter gene (luciferase) under the control of a promoter containing ROR response elements (ROREs). A decrease in luciferase expression in the presence of this compound indicates an inverse agonist activity.
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with a RORγ expression vector and a luciferase reporter vector containing ROREs. A Renilla luciferase vector can be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer.
-
-
Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Add the firefly luciferase substrate to the cell lysate and measure the luminescence.
-
Add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in luciferase activity relative to the vehicle control.
-
Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 value for inverse agonism.[10]
-
Experimental Workflow for Luciferase Reporter Assay
Caption: Workflow for assessing RORγ activity with this compound.
Calcium Imaging for TRPV1 Channel Modulation
Application: To visualize and quantify the effect of this compound on calcium influx through the TRPV1 ion channel.
Principle: This method uses a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) to measure changes in intracellular calcium concentration upon channel activation. A reduction in the capsaicin-induced calcium influx in the presence of this compound suggests an antagonistic effect.[8][9]
Protocol:
-
Cell Preparation:
-
Culture dorsal root ganglion (DRG) neurons or CHO cells stably expressing TRPV1 on glass coverslips.
-
Load the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Imaging Setup:
-
Mount the coverslip on the stage of a fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with the physiological buffer.
-
-
Data Acquisition:
-
Establish a baseline fluorescence reading.
-
Perfuse the cells with a solution containing this compound for a few minutes.
-
Apply a TRPV1 agonist (e.g., 100 nM capsaicin) in the continued presence of this compound.
-
Record the changes in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to obtain ΔF/F0.
-
Compare the peak ΔF/F0 in the presence and absence of this compound to determine the percentage of inhibition.[7]
-
Experimental Workflow for Calcium Imaging
Caption: Workflow for TRPV1 modulation by this compound.
Signaling Pathways Modulated by this compound-Receptor Interactions
The interaction of this compound with its cellular receptors triggers a cascade of downstream signaling events. The following diagrams illustrate some of the key pathways affected.
This compound Interaction with Estrogen Receptor and Downstream Signaling
Caption: this compound-ER interaction leading to angiogenesis.[1]
This compound Interaction with RORγ and Modulation of Target Gene Expression
Caption: this compound's inverse agonism on RORγ.[3][4]
Conclusion
The study of this compound's interaction with cellular receptors is a rapidly evolving field. The methods and protocols outlined in these application notes provide a robust framework for researchers to investigate these interactions in detail. By employing a combination of binding assays, functional reporter assays, and live-cell imaging, a comprehensive understanding of this compound's molecular mechanisms can be achieved. This knowledge is essential for the continued development of this compound and its derivatives as potential therapeutic agents for a variety of diseases.
References
- 1. This compound induces hypoxia-inducible factor-1 activation and angiogenesis through estrogen receptor-related phosphatidylinositol 3-kinase/Akt and p38 mitogen-activated protein kinase pathways in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti- trachea inflammatory effects of this compound from Dioscorea nipponica through interactions with glucocorticoid receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the Natural Steroid Sapogenin this compound as a Direct Dual-Specific RORα/γ Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Natural Steroid Sapogenin this compound as a Direct Dual-Specific RORα/γ Inverse Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Exerts Analgesic Effects by Antagonizing the Selective Inhibition of Transient Receptor Potential Vanilloid 1 in a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Analgesic Effects by Antagonizing the Selective Inhibition of Transient Receptor Potential Vanilloid 1 in a Mouse Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of Diosgenin in Traditional and Modern Medicine
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
Diosgenin is a naturally occurring steroidal sapogenin found abundantly in various plants, including yams (Dioscorea species), fenugreek (Trigonella foenum-graecum), and Smilax China.[1] Historically, it has been a cornerstone of traditional medicine and serves as a vital precursor for the synthesis of steroidal drugs in the modern pharmaceutical industry.[1][2][3]
1.1 Traditional Medicine Applications In traditional practices, plants rich in this compound have been used to manage a variety of ailments. These include inflammatory conditions like rheumatism and arthritis, as well as regulating menstrual flow.[3][4][5] Fenugreek seeds, for instance, have a long history of use in treating diabetes, high cholesterol, and gastrointestinal disorders.[6][7]
1.2 Modern Pharmacological Significance Modern research has validated and expanded upon these traditional uses, identifying this compound as a bioactive molecule with a wide spectrum of pharmacological activities.[2][8] Its therapeutic potential has been investigated in numerous preclinical studies for cancer, metabolic diseases, neurodegenerative disorders, and cardiovascular conditions.[5][8] A primary advantage of this compound is its low toxicity compared to synthetic drugs like glucocorticoids for inflammatory disorders.[4][9] However, its clinical application is sometimes limited by poor aqueous solubility and low bioavailability.[1][10]
Application Notes: Key Therapeutic Areas
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway.[4][9][11] By inhibiting this pathway, this compound suppresses the expression of downstream inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][9][11][12] This mechanism makes it a promising candidate for managing chronic inflammatory diseases.[4]
dot
Caption: this compound inhibits the NF-κB signaling pathway.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer potential across various cancer cell lines, including breast, colon, lung, and hepatocellular carcinoma.[13][14][15] Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation, invasion, and angiogenesis.[14][15][16] Key signaling pathways modulated by this compound in cancer include PI3K-Akt-mTOR, MAPK, and STAT3.[13][15] It can induce apoptosis by upregulating pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2.[14][15]
dot
Caption: this compound modulates multiple signaling pathways in cancer.
Neuroprotective Effects
This compound is recognized for its neuroprotective capabilities, showing potential in models of Alzheimer's disease, Parkinson's disease, and diabetic peripheral neuropathy.[1][2][17] It can reduce the accumulation of Aβ plaques and neurofibrillary tangles associated with Alzheimer's disease.[1] One of its key mechanisms is the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and protect neurons from damage.[17] It also stimulates Nerve Growth Factor (NGF), which is crucial for neuronal survival and function.[18][19]
Management of Metabolic Disorders
This compound has shown promise in addressing metabolic diseases like diabetes, obesity, and hyperlipidemia.[2][20][21] It can improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism.[8][21] In diabetic animal models, this compound administration has been shown to decrease hyperglycemia and hypercholesterolemia while improving the levels of antioxidant enzymes.[2] Its effects on lipid metabolism are partly due to the inhibition of intestinal cholesterol absorption.[22]
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Citation(s) |
| HepG2 | Hepatocellular Carcinoma | Compound 8 (derivative) | - | [13] |
| A549 | Lung Cancer | Compounds 11, 14, 15 | 5.5 - 7.6 | [13] |
| MCF-7 | Breast Cancer | Compound 13 (derivative) | 2.3 | [13] |
| SAS | Oral Squamous Cell Carcinoma | This compound | 31.7 | [23] |
| HSC3 | Oral Squamous Cell Carcinoma | This compound | 61 | [23] |
Table 2: In Vivo Efficacy and Dosing in Animal Models
| Animal Model | Condition | Dosing Regimen | Key Outcomes | Citation(s) |
| Wistar Rats | Alzheimer's Disease (Aβ induced) | 100 & 200 mg/kg/p.o. for 28 days | Improved spatial learning and memory; reduced plaque load and oxidative stress. | [24] |
| Diabetic Mice | Diabetic Peripheral Neuropathy | 50 & 100 mg/kg | Reduced blood glucose; alleviated hyperalgesia; increased Nrf2/HO-1 expression. | [8][17] |
| Zebra Fish | Type II Diabetes (Streptozotocin induced) | 20 & 40 mg/kg b.w. for 28 days | Significantly decreased glucose concentration from 175.87 to ~82-105 mg/dL. | [8] |
| Mice | Doxorubicin-induced Cardiotoxicity | - | Lowered ROS and MDA levels; recovered cardiac GPx and SOD activities. | [25] |
Experimental Protocols
dot
Caption: A typical workflow for this compound research.
Protocol 1: Extraction and Quantification of this compound from Plant Material
This protocol describes a common acid hydrolysis and solvent extraction method, followed by HPTLC for quantification.[26]
A. Acid Hydrolysis and Extraction
-
Preparation: Dry the plant material (e.g., Dioscorea deltoidea tubers) and grind it into a coarse powder.
-
Extraction: Perform a solvent extraction using a specified solid-to-solvent ratio (e.g., 1:45 g/mL) with an ethanol-water mixture for a set time and temperature (e.g., 45 minutes at 45°C).[26]
-
Concentration: Filter the extract and concentrate it to dryness using a rotary evaporator at 40°C.
-
Hydrolysis: Add 20 mL of 10% HCl to the dried residue. Heat the mixture in a water bath at 98°C for 60-120 minutes to hydrolyze the saponins into the aglycone (this compound).[26][27]
-
Solvent Partitioning: After cooling, wash the solution twice with 15 mL of chloroform. Collect the lower chloroform layer. Perform a final extraction of the remaining aqueous layer with 20 mL of chloroform.
-
Final Preparation: Combine all chloroform layers and concentrate to dryness. Re-dissolve the final residue in a known volume of methanol and filter through a 0.45µm membrane filter before analysis.[26]
B. HPTLC Quantification
-
Stationary Phase: Use precoated silica gel 60 F254 TLC plates (20 x 10 cm).
-
Sample Application: Apply samples and a this compound standard as 6mm-wide bands onto the plate.
-
Mobile Phase: Develop the plate in a twin-trough chamber saturated with a mobile phase of toluene: chloroform: acetone (2:8:2 v/v/v).[26]
-
Derivatization: After development, dry the plate and spray with anisaldehyde reagent (1 mL anisaldehyde, 20 mL glacial acetic acid, 170 mL methanol, 10 mL conc. sulfuric acid).[26]
-
Detection: Heat the plate for 5 minutes at 100°C. Perform densitometric scanning and quantify the this compound content by comparing the peak area of the sample to that of the standard.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[23]
-
Cell Seeding: Seed cancer cells (e.g., SAS oral cancer cells) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the this compound-containing medium and incubate for 24-48 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by viable cells to form purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell proliferation relative to the untreated control. The IC50 value is determined by plotting the percentage of proliferation against the log of this compound concentration.
Protocol 3: In Vivo Cardioprotection Study
This protocol outlines an in vivo experiment to assess the protective effects of this compound against doxorubicin (DOX)-induced cardiotoxicity.[25]
-
Animal Model: Use male ICR mice (or a similar strain), weighing 25-30 g. Acclimatize the animals for at least one week.
-
Grouping and Dosing: Divide the mice into groups:
-
Control Group: Receives vehicle only.
-
DOX Group: Receives a single intraperitoneal (i.p.) injection of DOX (e.g., 15 mg/kg).
-
This compound + DOX Group: Receives this compound (e.g., via oral gavage) for a set number of days before and/or after the DOX injection.
-
-
Monitoring: Monitor the animals for body weight changes and mortality throughout the study period (e.g., 5-7 days).
-
Sample Collection: At the end of the experiment, euthanize the animals. Collect blood samples for cardiac enzyme analysis (e.g., CK-MB, LDH). Harvest the hearts for histopathological examination and biochemical analysis.
-
Biochemical Analysis: Homogenize a portion of the heart tissue to measure markers of oxidative stress, including:
-
Lipid peroxidation (TBARS/MDA assay).
-
Reactive Oxygen Species (ROS) levels.
-
Glutathione (GSH) content.
-
Superoxide dismutase (SOD) and Glutathione Peroxidase (GPx) enzyme activities.[25]
-
-
Histopathology: Fix the remaining heart tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue damage, inflammation, and necrosis.
-
Data Analysis: Analyze the data using appropriate statistical tests (e.g., ANOVA) to determine if this compound treatment significantly mitigated the cardiotoxic effects of DOX.
References
- 1. Therapeutic Potential of this compound and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Mechanistic Insights on its Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. researchgate.net [researchgate.net]
- 12. This compound: Mechanistic Insights on its Anti-inflammatory Effects | Bentham Science [benthamscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pharmascholars.com [pharmascholars.com]
- 16. researchgate.net [researchgate.net]
- 17. Neuroprotective effect of this compound in a mouse model of diabetic peripheral neuropathy involves the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Neuroprotective role of this compound, a NGF stimulator, against Aβ (1–42) induced neurotoxicity in animal model of Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 19. Beneficial effect of this compound as a stimulator of NGF on the brain with neuronal damage induced by Aβ-42 accumulation and neurotoxicant injection - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. caringsunshine.com [caringsunshine.com]
- 22. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journal.waocp.org [journal.waocp.org]
- 24. researchgate.net [researchgate.net]
- 25. In Vivo Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isolation and characterization of this compound from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of Diosgenin in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diosgenin, a steroidal sapogenin found in various plants, is a crucial precursor for the synthesis of several steroidal drugs and has demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2][3] Accurate and sensitive detection of this compound in biological matrices is paramount for pharmacokinetic studies, metabolic profiling, and clinical investigations. These application notes provide detailed protocols for the primary analytical methods used to quantify this compound in biological samples, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Sample Preparation: A Critical First Step
The accurate analysis of this compound in biological samples begins with meticulous sample preparation. This compound is often present in a glycosylated form (dioscin) and requires hydrolysis to liberate the aglycone for analysis.[1][4] Furthermore, the complex nature of biological matrices necessitates efficient extraction and purification to minimize interference and enhance detection sensitivity.
General Workflow for Sample Preparation
Caption: General workflow for preparing biological samples for this compound analysis.
A common procedure for plasma samples involves protein precipitation followed by extraction. For instance, a single-step protein precipitation can be achieved using methanol-acetonitrile.[5] For plant materials and some biological samples, acid hydrolysis is a standard procedure to convert dioscin to this compound.[1][4] This is often followed by liquid-liquid extraction with solvents like petroleum ether or solid-phase extraction for purification.[1]
Analytical Methods for this compound Quantification
Several analytical techniques have been developed and validated for the detection and quantification of this compound. The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is one of the most widely used techniques for this compound quantification due to its robustness and versatility.[1][2]
Protocol: HPLC-UV Analysis of this compound in Plasma
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., sarsasapogenin).
-
Perform protein precipitation by adding 3 mL of methanol-acetonitrile (50:50, v/v).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Conditions:
Quantitative Data Summary for HPLC Methods
| Parameter | Value | Reference |
| Linearity Range | 2-10 µg/mL | [6][7] |
| Limit of Detection (LOD) | 0.0372 µg - 0.753 µg/mL | [1][7][8] |
| Limit of Quantification (LOQ) | 0.1127 µg - 2.341 µg/mL | [1][7][8] |
| Recovery | 91.90% - 97% | [7][9] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for detecting low concentrations of this compound in complex biological matrices.[10]
Protocol: UPLC-MS/MS Analysis of this compound in Rat Plasma [5][10]
-
Sample Preparation:
-
UPLC Conditions:
-
MS/MS Conditions:
Quantitative Data Summary for LC-MS/MS Methods
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 1,500 ng/mL | [5][10] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [5][10] |
| Intra-day Precision | 1.42% - 6.91% | [5][10] |
| Inter-day Precision | 1.25% - 3.68% | [5][10] |
| Accuracy | -6.54% to 4.71% | [5][10] |
| Recovery | 85.81% - 100.27% | [5][10] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of this compound, particularly after derivatization to increase its volatility.
Protocol: GC-MS Analysis of this compound in Biological Samples [1]
-
Sample Preparation and Derivatization:
-
Perform hydrolysis and liquid-liquid extraction as previously described.
-
Evaporate the extract to dryness.
-
Derivatize the residue with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 30 minutes to form trimethylsilyl (TMS) ethers.
-
-
GC-MS Conditions:
-
Column: Capillary column suitable for steroid analysis (e.g., HP-5MS).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 280°C at 10°C/min, hold for 10 min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the this compound-TMS derivative.
-
-
Quantitative Data Summary for GC-MS Methods
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 13 ng/mL | [1] |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA offers a high-throughput and sensitive method for the quantification of this compound, particularly for screening large numbers of samples.[12][13]
Protocol: Indirect Competitive ELISA for this compound [13]
-
Antigen Coating: Coat microtiter plates with a this compound-protein conjugate (e.g., this compound-BSA) and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition: Add a mixture of the sample (or this compound standard) and a specific polyclonal antibody against this compound to the wells and incubate.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Detection: Measure the absorbance at the appropriate wavelength (e.g., 450 nm). The concentration of this compound is inversely proportional to the signal.
Quantitative Data Summary for ELISA
| Parameter | Value | Reference |
| Sensitivity | High | [12][13] |
| Specificity | High | [12][13] |
This compound and Cellular Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Understanding these interactions is crucial for drug development.
This compound and the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.[1][14]
This compound has been demonstrated to inhibit both constitutive and inducible activation of STAT3.[14] It can suppress the activation of upstream kinases like JAK1 and JAK2 and induce the expression of protein tyrosine phosphatase SH-PTP2, which dephosphorylates and inactivates STAT3.[14] This leads to the downregulation of STAT3-regulated gene products involved in cell proliferation and survival.[14]
This compound and the Wnt/β-catenin Signaling Pathway
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.[15]
Low concentrations of this compound have been shown to inhibit the Wnt/β-catenin signaling pathway.[15] It can suppress the expression of β-catenin, a key component of this pathway.[15] This inhibition can promote the proliferation and differentiation of osteoblasts, suggesting a potential therapeutic role in bone formation.[15]
Conclusion
The analytical methods detailed in these application notes provide robust and reliable frameworks for the quantification of this compound in biological samples. The choice of methodology will be dictated by the specific research question, the nature of the sample, and the required sensitivity. Proper sample preparation is a critical prerequisite for accurate analysis. Furthermore, a deeper understanding of this compound's interaction with cellular signaling pathways will continue to drive its investigation as a promising therapeutic agent.
References
- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Pharmacokinetic Analysis of this compound in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcpa.in [ijcpa.in]
- 12. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 13. Determination of this compound content in medicinal plants with enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits Wnt/β-catenin pathway to regulate the proliferation and differentiation of MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming challenges in the purification of crude diosgenin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude diosgenin extracts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | Incomplete hydrolysis of saponins.[1][2] | - Optimize acid concentration, temperature, and reaction time. For instance, hydrolysis with 3 mol/L sulfuric acid at 100°C for 3 hours has been shown to be effective.[3] - Consider enzymatic hydrolysis as a milder alternative to acid hydrolysis.[4] - Ensure proper particle size of the plant material for efficient extraction.[5] |
| Inefficient extraction of this compound from the hydrolyzed mixture. | - Select an appropriate solvent. Petroleum ether and n-hexane are commonly used.[6][7] - Optimize the solid-to-solvent ratio and number of extraction cycles.[5] | |
| Degradation of this compound during processing.[8] | - Avoid excessively high temperatures and prolonged exposure to strong acids.[1] | |
| Presence of Impurities in Final Product | Incomplete removal of other steroidal sapogenins, fatty acids, or plant pigments.[9] | - Employ column chromatography for purification. Silica gel is a common stationary phase.[10][11] - Perform recrystallization from a suitable solvent such as ethanol or acetone.[6][12] |
| Co-precipitation of impurities during crystallization. | - Optimize the crystallization conditions, including solvent system, temperature, and cooling rate. | |
| Difficulty in Crystallization | Presence of impurities inhibiting crystal formation. | - Further purify the extract using chromatographic techniques before attempting crystallization.[11] |
| Inappropriate solvent system. | - Experiment with different solvent systems. A mixture of a solvent in which this compound is soluble at high temperatures and poorly soluble at low temperatures is ideal. Ethanol and acetone are good starting points.[6][12] | |
| Supersaturation not achieved or lost too quickly. | - Slowly cool the saturated solution to promote the formation of well-defined crystals. Seeding with a small crystal of pure this compound can also initiate crystallization. |
Frequently Asked Questions (FAQs)
1. What is the most critical step in maximizing this compound yield?
The hydrolysis of steroidal saponins to liberate this compound is a critical step that significantly impacts the overall yield.[1][2] Incomplete hydrolysis will result in a lower yield of the desired product. Therefore, optimizing the hydrolysis conditions (acid/enzyme concentration, temperature, and reaction time) is crucial for success.
2. How can I assess the purity of my this compound extract?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the purity of this compound extracts.[7][13] Other techniques such as Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) can also be employed for qualitative and quantitative analysis.[8][14]
3. What are some common impurities found in crude this compound extracts?
Crude extracts often contain other structurally similar steroidal sapogenins, fatty acids, and plant pigments that need to be removed during purification.[9]
4. Can I use an alternative to acid hydrolysis for a greener process?
Yes, enzymatic hydrolysis and microbial transformation are considered more environmentally friendly alternatives to traditional acid hydrolysis, as they operate under milder conditions and reduce the generation of acidic waste.[4][10]
Experimental Protocols
Protocol 1: Acid Hydrolysis of Dioscorea Tubers
This protocol outlines a standard procedure for the acid hydrolysis of Dioscorea tubers to liberate this compound.
Materials:
-
Dried and powdered Dioscorea tubers
-
2N Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)[14]
-
Methanol
-
Reflux apparatus
-
Filtration system
-
Rotary evaporator
Procedure:
-
Accurately weigh the powdered Dioscorea tubers.
-
In a round-bottom flask, add the powdered tubers and 2N mineral acid. A solid-to-solvent ratio of 1:10 (w/v) is a good starting point.
-
After reflux, cool the mixture and filter to separate the solid residue (mare) from the acidic aqueous layer.
-
Wash the mare with water until the filtrate is neutral.
-
Dry the mare completely.
-
Extract the dried mare with methanol for 6 hours using a Soxhlet apparatus.[14]
-
Filter the methanol extract and evaporate the solvent using a rotary evaporator until the volume is reduced to about one-fourth of the original.
-
Store the concentrated extract at a low temperature (e.g., in a refrigerator) for at least 2 hours to allow for the crystallization of crude this compound.[14]
-
Collect the crystals by filtration.
Protocol 2: Purification of Crude this compound by Recrystallization
This protocol describes the purification of crude this compound using recrystallization.
Materials:
-
Crude this compound extract
-
Beaker or Erlenmeyer flask
-
Heating plate
-
Filtration system
Procedure:
-
Place the crude this compound extract in a beaker or Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (ethanol or acetone) to dissolve the crude extract completely with gentle heating.
-
Once dissolved, allow the solution to cool down slowly to room temperature.
-
For further crystallization, place the solution in an ice bath or refrigerator.
-
Well-formed crystals of purified this compound should precipitate out of the solution.
-
Collect the purified crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals completely.
Process Visualizations
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
Caption: A logical flowchart for troubleshooting low this compound yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cleaning Process of this compound from Dioscorea nipponica: Ingenta Connect [ingentaconnect.com]
- 4. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103319565B - Clean and efficient production process of this compound - Google Patents [patents.google.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A simplified method of extraction of this compound from Dioscorea tubers and its determination by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Quality control and identification of steroid saponins in crude extracts from Dioscorea zingiberensis C. H. Wright by fingerprint with HPLC-ELSD and HPLC-ESI-Quadrupole/Time-of-fight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Preparative isolation and purification of five steroid saponins from Dioscorea zingiberensis C.H.Wright by high-speed counter-current chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN1418888A - Novel process for preparing this compound - Google Patents [patents.google.com]
- 13. Isolation and characterization of this compound from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. course.cutm.ac.in [course.cutm.ac.in]
Improving the solubility of diosgenin for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for working with diosgenin in in vitro experiments, focusing on overcoming its inherent low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge in in vitro experiments?
A1: this compound is a natural steroidal sapogenin found abundantly in plants like wild yam (Dioscorea species) and fenugreek (Trigonella foenum-graecum).[1] It serves as a crucial precursor for the synthesis of various steroidal drugs and exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cardioprotective effects.[1][2][3] Its highly lipophilic and hydrophobic structure leads to poor aqueous solubility, making it difficult to achieve desired concentrations in cell culture media without precipitation, which can lead to inconsistent experimental results and cellular toxicity.[4][5]
Q2: What are the most common solvents for preparing this compound stock solutions?
A2: Due to its poor water solubility, this compound is typically dissolved in organic solvents to create a concentrated stock solution, which is then diluted into the aqueous culture medium. Common solvents include Dimethylformamide (DMF), Chloroform, Ethanol, and Dimethyl Sulfoxide (DMSO).[3][6] However, DMSO is often reported as a poor solvent for this compound.[6] The final concentration of the organic solvent in the culture medium should be kept to a minimum (typically <0.1% v/v) to avoid solvent-induced cytotoxicity.
Q3: My this compound precipitated after I added it to my cell culture medium. What went wrong?
A3: Precipitation upon dilution of the organic stock solution into aqueous media is the most common issue. This can happen for several reasons:
-
High Final Concentration: The final concentration of this compound in your medium may exceed its solubility limit in the aqueous environment.
-
Inadequate Mixing: Rapidly adding the stock solution without immediate and thorough mixing can cause localized high concentrations, leading to precipitation.
-
Temperature Changes: Shifting from room temperature stock solution to a refrigerated or 37°C medium can affect solubility.[7]
-
Media Components: Components in the serum or media can interact with this compound, reducing its solubility.
Q4: Are there methods to improve the solubility of this compound in culture media beyond using organic solvents?
A4: Yes, several formulation strategies can enhance the aqueous solubility and bioavailability of this compound:
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.[1][4] Hydroxypropyl-β-cyclodextrin (HPβCD) has been successfully used for this purpose.[4]
-
Lipid-Based Delivery Systems: Formulations such as liposomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS) can encapsulate this compound, improving its stability and delivery to cells in culture.[2]
-
Nanocrystals: Preparing this compound nanocrystals can increase the compound's surface area, leading to improved dissolution rates and oral bioavailability, a principle that also aids in in vitro dissolution.[5]
Q5: Which cellular signaling pathways are known to be modulated by this compound?
A5: this compound exerts its biological effects by modulating multiple cellular signaling pathways. Key pathways identified in various cancer cell lines include the inhibition of NF-κB and STAT3 signaling, which are crucial for cell proliferation, survival, and inflammation.[1][8] It can also induce apoptosis through the mitochondrial/caspase-3 dependent pathway and modulate the cholesterol biosynthetic pathway.[1][9]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various organic solvents. It is critical to note that these values can vary slightly between different batches of the compound.[6]
| Solvent | Solubility (approx.) | Molar Equivalent (at 414.62 g/mol ) | Source |
| Chloroform | 30 mg/mL | 72.35 mM | [3] |
| Ethanol | 3 mg/mL | 7.23 mM | [6] |
| Dimethylformamide (DMF) | 1 mg/mL | 2.41 mM | [3] |
| Acetonitrile | 1 mg/mL (stock prep) | 2.41 mM | [10] |
| Methanol | Varies with temp. | Varies with temp. | [11] |
| Isopropanol | Varies with temp. | Varies with temp. | [11] |
| Acetone | Varies with temp. | Varies with temp. | [11] |
| DMSO | Insoluble / <1 mg/mL | <2.41 mM | [6] |
| Water | Insoluble / <1 mg/mL | <2.41 mM | [6] |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in ethanol.
Materials:
-
This compound powder (MW: 414.62 g/mol )
-
Anhydrous Ethanol (≥99.5%)
-
Sterile microcentrifuge tubes or glass vial
-
Vortex mixer
Methodology:
-
Weigh this compound: Accurately weigh 4.15 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous ethanol to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.
-
Storage: Store the stock solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, which can promote precipitation.[7]
Protocol 2: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol is adapted from methodologies used to improve the solubility of hydrophobic compounds for in vitro assays.[4]
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol
-
Sterile Phosphate-Buffered Saline (PBS) or desired culture buffer
-
Heated magnetic stirrer
Methodology:
-
Prepare HPβCD Solution: Prepare a 1% (w/v) HPβCD solution in your desired aqueous buffer (e.g., PBS). Stir until fully dissolved.
-
Prepare this compound Premix: In a separate glass vial, dissolve the required amount of this compound in a minimal volume of ethanol (e.g., 20-50 µL).
-
Form the Complex: While vigorously stirring the HPβCD solution on a magnetic stirrer, slowly add the this compound-ethanol premix dropwise.
-
Equilibrate: Cover the vial and allow the mixture to stir for 1-2 hours at room temperature to facilitate the formation of the inclusion complex.
-
Final Preparation: The resulting solution contains the more soluble this compound-HPβCD complex. This solution can be sterile-filtered and then diluted into the final cell culture medium. Note that all experimental controls should also contain the same final concentration of 1% HPβCD.[4]
Mandatory Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Troubleshooting Guide
Q: I see a fine, crystalline precipitate in my medium immediately after adding the this compound stock. What should I do?
A: This indicates the this compound has crashed out of solution.
-
Root Cause: The final concentration is too high for the aqueous medium, or mixing was insufficient.
-
Immediate Action: Do not use this medium for your experiment. The actual concentration of soluble this compound is unknown and the precipitate can cause physical stress to the cells.
-
Solution:
-
Lower the Concentration: Try preparing a more dilute final concentration.
-
Improve Dilution Technique: Pre-warm the culture medium to 37°C. When adding the stock solution, vortex or swirl the medium gently to ensure rapid and even dispersal. Do not add the stock directly onto the cells.
-
Increase Solvent (with caution): If you must use a high concentration, you may need to slightly increase the final solvent percentage (e.g., from 0.1% to 0.2%), but you MUST run a solvent-only control to ensure the solvent itself is not causing toxicity.
-
Use an Alternative Method: Consider the cyclodextrin protocol (Protocol 2) to enhance solubility.[4]
-
Q: My cells look stressed or are dying at a rate higher than expected, even at low this compound concentrations.
A: This could be due to solvent toxicity or issues with the this compound stock.
-
Root Cause: The final concentration of your organic solvent (e.g., ethanol, DMF) might be too high for your specific cell line, or your stock solution may have degraded.
-
Solution:
-
Run a Solvent Control: Always include a control group treated with the highest concentration of the solvent used in your experiment. This will differentiate between compound toxicity and solvent toxicity.
-
Check Stock Concentration: Ensure your stock solution is not too concentrated, which would require a larger volume to be added to the media. A 10 mM stock is standard; if you are using a 100 mM stock, the final solvent concentration will be 10x higher for the same final this compound concentration.
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing the stock can cause the compound to precipitate out of the solvent, leading to inaccurate concentrations.[7] Use aliquots for single experiments.
-
Q: I am observing significant variability in my results between experiments.
A: Inconsistent results are often linked to the challenges of working with poorly soluble compounds.
-
Root Cause: Inconsistent preparation of the final working solution, leading to different effective concentrations in each experiment.
-
Solution:
-
Standardize Protocol: Ensure every step of the protocol, from weighing the powder to diluting the stock into the final medium, is performed identically each time.
-
Prepare Fresh Dilutions: Always prepare the final working solution (this compound diluted in medium) fresh for each experiment. Do not store it.
-
Visually Inspect: Before treating cells, hold the flask or plate up to the light to check for any visible precipitate. If any is observed, discard the medium and prepare it again.
-
Consider Solubility Enhancers: For long-term or highly sensitive studies, using a method like cyclodextrin complexation can provide a more stable and reproducible solution.[1][4]
-
References
- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 8. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Isolation and characterization of this compound from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Diosgenin stability issues in different solvents and pH conditions
Welcome to the technical support center for diosgenin stability. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the stability of this compound in various solvents and pH conditions. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues researchers face with this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to degradation under certain pH conditions and, to a lesser extent, exposure to UV light. This compound is a steroidal sapogenin that is relatively stable to heat and ambient light[1][2]. However, its spiroketal structure can be compromised under harsh chemical conditions, particularly strong acids or bases, which are often used during its extraction from saponin precursors like dioscin[3][4]. While generally stable, slow degradation can occur under prolonged UV exposure[5].
Q2: How does pH affect the stability of this compound?
A2: this compound's stability is significantly influenced by pH, especially at elevated temperatures. It is most stable under neutral conditions. Strong alkaline conditions are particularly detrimental, causing rapid degradation. Strong acidic conditions, while often used for hydrolysis of its glycoside precursor (dioscin), can also degrade this compound itself, though typically at a slower rate than strong bases[2][5].
The following table summarizes the results of a forced degradation study conducted at 90°C.
Table 1: Effect of pH on this compound Degradation at 90°C
| Condition | Exposure Time | Approximate Degradation | Degradation Products Observed (TLC RF) | Reference |
|---|---|---|---|---|
| 1 M HCl (Acidic) | 4 hours | Significant | 0.62 | [5] |
| Neutral Hydrolysis | Not specified | No significant change | - | [5] |
| 1 M NaOH (Alkaline) | 5 minutes | ~90% | 0.67, 0.83 |[5] |
Q3: Which solvents are recommended for dissolving and storing this compound solutions?
A3: Due to its hydrophobic nature, this compound is practically insoluble in water and aqueous buffers at various pH levels[1]. For experimental and storage purposes, organic solvents are necessary. This compound is highly soluble in nonpolar and partially polar organic solvents.
For short-term use, solvents like methanol, ethanol, acetone, and ethyl acetate are suitable[1][6]. For long-term storage, it is crucial to use anhydrous (water-free) solvents and store solutions at -20°C or -80°C in tightly sealed containers to prevent solvent evaporation and moisture absorption. While specific long-term stability data in various solvents is limited in publicly available literature, DMSO is commonly used for creating stock solutions of hydrophobic compounds for biological assays. However, repeated freeze-thaw cycles should be avoided.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Solubility | Reference |
|---|---|---|---|
| Chloroform | Nonpolar | Highly Soluble | [1] |
| Ethyl Acetate | Nonpolar | Highly Soluble | [1][6] |
| Acetone | Partially Polar | Soluble | [1][6] |
| Methanol | Polar | Soluble | [1][6] |
| Ethanol (95%) | Polar | Soluble | [1][6] |
| Isopropanol | Polar | Soluble | [6] |
| Water | Highly Polar | Practically Insoluble (0.7 ng/mL) |[1] |
Troubleshooting Guide
This guide addresses common issues related to unexpected experimental results involving this compound.
Issue: Low yield or lower-than-expected concentration of this compound in my sample.
This is a frequent problem that can often be traced back to unintended degradation. Use the following flowchart to diagnose the potential cause.
Caption: Troubleshooting flowchart for low this compound recovery.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a typical forced degradation (stress testing) study to determine the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically HPLC[7][8].
References
- 1. researchgate.net [researchgate.net]
- 2. ijcpa.in [ijcpa.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of this compound in different solvents [inis.iaea.org]
- 7. asianjpr.com [asianjpr.com]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Diosgenin Extraction via Acid Hydrolysis
Welcome to the technical support center for diosgenin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during acid hydrolysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your extraction process.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of this compound precursors.
| Problem | Possible Causes | Recommended Solutions |
| Low this compound Yield | 1. Incomplete Hydrolysis: Insufficient acid concentration, temperature, or reaction time.[1] 2. This compound Degradation: Excessive acid concentration, high temperature, or prolonged hydrolysis time.[2][3] 3. Suboptimal Solid-to-Solvent Ratio: An incorrect ratio can lead to incomplete extraction or degradation.[4] 4. Improper Sample Preparation: Large particle size can hinder efficient extraction.[4] | 1. Optimize Hydrolysis Conditions: Systematically vary acid concentration, temperature, and time. For example, for Dioscorea zingiberensis, a maximum yield was achieved with 0.8M sulfuric acid at 120°C for 6 hours.[3] 2. Employ Protective Strategies: Consider pressurized biphasic acid hydrolysis (PBAH) to continuously remove this compound from the acidic aqueous phase into an organic solvent, thus preventing degradation.[2][5] 3. Adjust Ratios: An optimal solid-to-solvent ratio of 1:45 has been reported for Dioscorea deltoidea.[4] 4. Reduce Particle Size: A particle size of 1.25 mm was found to be effective for this compound extraction.[4] |
| High Levels of Impurities or Degradation Products | 1. Harsh Hydrolysis Conditions: High temperatures and strong acid concentrations can lead to the formation of byproducts like 25-spirosta-3, 5-dienes.[3] 2. Presence of Interfering Substances: Other compounds in the plant matrix may react under acidic conditions. | 1. Milder Hydrolysis Conditions: Use the lowest effective acid concentration and temperature. Microwave-assisted acid hydrolysis can shorten reaction times and potentially reduce degradation.[6] 2. Consider Alternative Methods: Enzymatic hydrolysis using cellulase or naringinase can be a milder alternative to acid hydrolysis, reducing degradation and artifact formation.[7][8] 3. Purification: Implement appropriate chromatographic purification steps post-hydrolysis. |
| Inconsistent Results | 1. Variability in Plant Material: this compound content can vary based on the plant species, geographical source, and harvest time.[9] 2. Lack of Precise Control Over Reaction Parameters: Fluctuations in temperature or inaccurate measurement of reagents. | 1. Standardize Starting Material: Use plant material from a consistent source and batch if possible. 2. Ensure Precise Control: Use calibrated equipment and carefully control reaction parameters. Employ response surface methodology (RSM) to systematically optimize and standardize your protocol.[2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing this compound degradation during acid hydrolysis?
A1: The primary factors are high acid concentration, elevated temperatures, and extended reaction times.[2][3] High temperatures can destroy the chemical structure of this compound, and prolonged exposure to strong acids can lead to dehydration and the formation of byproducts.[2][3]
Q2: What is the optimal temperature for acid hydrolysis to maximize this compound yield?
A2: The optimal temperature can vary depending on the specific protocol and plant source. For instance, in a pressurized biphasic acid hydrolysis system for Discorea nipponica Makino, the highest yield was achieved at 140°C.[2] However, for conventional hydrolysis of Dioscorea zingiberensis, 120°C was found to be optimal.[3] It is crucial to optimize this parameter for your specific experimental setup.
Q3: Which acid and concentration are best for this compound extraction?
A3: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[2][10] The optimal concentration depends on the method. For conventional hydrolysis, concentrations around 0.8M to 1.5M H₂SO₄ have been reported.[3][11] In pressurized biphasic systems, much lower concentrations, such as 6 μL/mL H₂SO₄, have proven effective, significantly reducing acid consumption.[2]
Q4: How can I reduce the environmental impact of acid hydrolysis?
A4: Several greener approaches have been developed. Pressurized biphasic acid hydrolysis (PBAH) can reduce sulfuric acid consumption by over 90%.[1][2] Using solid acid catalysts or acid-functionalized ionic liquids can also offer a more environmentally friendly alternative with potential for catalyst recycling.[11][12] Additionally, biotransformation using microorganisms presents a promising, pollution-free alternative to traditional acid hydrolysis.[10]
Q5: Are there alternatives to acid hydrolysis for this compound extraction?
A5: Yes, enzymatic hydrolysis is a milder alternative that can significantly reduce this compound degradation.[8] Enzymes like cellulase can break down plant cell walls, releasing the saponins for subsequent hydrolysis by other enzymes or milder acid treatment.[7] Biotransformation, using microorganisms like Penicillium dioscin, is another effective and environmentally friendly method.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate comparison of different hydrolysis conditions and their outcomes.
Table 1: Comparison of Optimal Conditions for Acid Hydrolysis of this compound Precursors
| Plant Source | Method | Acid | Acid Concentration | Temperature (°C) | Time (h) | Max. This compound Yield (%) | Reference |
| Discorea nipponica Makino | Pressurized Biphasic Acid Hydrolysis | H₂SO₄ | 6 μL/mL | 140 | 2 | 1.87 | [2] |
| Dioscorea zingiberensis | Conventional Acid Hydrolysis | H₂SO₄ | 0.8 M | 120 | 6 | 2.5 | [3] |
| Dioscorea deltoidea | Heat Reflux Extraction followed by Hydrolysis | HCl | 10% | 98 (hydrolysis step) | 1 (hydrolysis step) | 1.204 | [4] |
| Dioscorea zingiberensis | Microwave-Assisted Hydrolysis | Acid-functionalized ionic liquid | Not specified | 100 | 0.33 | Not directly comparable, but 96% of this compound obtained | [6][12] |
| Fenugreek Extract | Microwave-Assisted Acid Hydrolysis | Not specified | Not specified | 140 | 0.5 | 34 g/100 g extract | [6] |
Experimental Protocols
Protocol 1: Pressurized Biphasic Acid Hydrolysis (PBAH) of Discorea nipponica Makino Tubers
Adapted from Yang et al. (2019)[2]
-
Preparation of Saponin Solution: Extract total saponins from dried and powdered Discorea nipponica Makino tubers using a Soxhlet extractor with an appropriate solvent. Concentrate the extract to obtain a dioscin solution.
-
Hydrolysis Setup: In a high-pressure reaction kettle, combine 30 mL of the dioscin solution (equivalent to 8 g of dry tubers), 20 mL of H₂O, 200 μL of H₂SO₄, and 50 mL of petroleum ether (90–120°C).
-
Reaction: Heat the mixture to 140°C and maintain for 2 hours with constant stirring at 100 rpm. The internal pressure will be approximately 0.5 MPa.
-
Extraction: After hydrolysis, cool the reaction kettle to room temperature. Transfer the biphasic system to a separation funnel and separate the petroleum ether (upper) phase.
-
Quantification: Analyze the this compound content in the petroleum ether phase using HPLC.
Protocol 2: Conventional Acid Hydrolysis of Dioscorea zingiberensis
Adapted from Peng et al. (2011)[3]
-
Sample Preparation: Prepare a sample of Dioscorea zingiberensis containing its natural steroidal saponins.
-
Hydrolysis: In a suitable reaction vessel, add the sample to a 0.8M sulfuric acid solution.
-
Reaction: Heat the mixture at 120°C for 6 hours.
-
Extraction and Analysis: After the reaction, cool the mixture and extract the this compound using an appropriate organic solvent. Analyze the yield and purity of this compound. This study noted that after 6 hours, the this compound yield began to decrease due to degradation.
Visualizations
Caption: General workflow for this compound extraction via acid hydrolysis.
Caption: Simplified pathway of this compound formation and degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103694305A - Method for extracting this compound by pressurization two-phase acid hydrolysis method - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting poor resolution in HPLC analysis of diosgenin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with poor resolution during the HPLC analysis of diosgenin.
Troubleshooting Guides & FAQs
This section addresses common problems encountered during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Frequently Asked Questions (FAQs):
Peak Tailing
-
Q1: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for this compound, a steroidal sapogenin, can arise from several factors. A primary cause is secondary interactions between the analyte and active sites on the HPLC column, particularly with residual silanol groups on silica-based C18 columns.[1] To address this, consider the following:
-
Mobile Phase pH: While this compound itself lacks strongly ionizable groups, the pH of your mobile phase can influence the ionization state of silanol groups on the column. Operating at a lower pH (around 3-4) can suppress the ionization of silanols and reduce these secondary interactions.
-
Column Choice: If tailing persists, consider using a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Column Contamination: Contaminants from the sample matrix, especially in crude plant extracts, can accumulate on the column and cause peak tailing. Ensure your sample preparation is adequate and consider using a guard column.
-
Peak Fronting
-
Q2: I am observing peak fronting for my this compound standard. What could be the reason?
A2: Peak fronting is less common than tailing but can indicate specific problems with your method. Potential causes include:
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to a fronting peak. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Similar to peak tailing, injecting a highly concentrated sample can lead to peak fronting.[2] Try diluting your sample.
-
Column Collapse: Though less likely with modern, robust columns, operating outside the recommended pH or temperature range for your column can lead to a collapse of the stationary phase bed, which can manifest as peak fronting.
-
Broad Peaks
-
Q3: My this compound peak is broad, resulting in poor resolution. How can I improve it?
A3: Broad peaks can be caused by a variety of factors related to the column, mobile phase, and system setup.
-
Low Flow Rate: An excessively low flow rate can lead to band broadening due to diffusion. Ensure your flow rate is optimal for your column dimensions.
-
Column Degradation: Over time, column performance can degrade, leading to broader peaks. If the column is old or has been used extensively with complex matrices, consider replacing it.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening. Use tubing with a small internal diameter and keep the length to a minimum.
-
Temperature Fluctuations: Inconsistent column temperature can affect retention times and peak shape. Using a column oven will provide a stable temperature environment.
-
Poor Resolution/Co-elution
-
Q4: I am having trouble separating this compound from other components in my plant extract. What steps can I take to improve resolution?
A4: Achieving good resolution in complex matrices like plant extracts is a common challenge.[3] Here are some strategies to improve the separation of this compound:
-
Optimize Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile or methanol) to water in your mobile phase is a critical factor affecting resolution. A systematic approach to varying the organic content, either through isocratic runs at different compositions or by developing a gradient elution method, can significantly improve separation.[2]
-
Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of your separation, potentially resolving co-eluting peaks.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Column Chemistry: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. While C18 is common, a C8 or a phenyl-hexyl column might offer different selectivity for steroidal saponins and related compounds.
-
Sample Preparation: The complexity of plant extracts is a major contributor to poor resolution.[3] Implementing a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), can remove many interfering compounds before HPLC analysis.
-
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of this compound, compiled from various validated methods.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Welchrom 5 µm-C18[4] | RP C18 ODS Hypersil (150 x 4.6 mm, 5µm)[5] | Inertsil ODS-3V-C18 (250 x 4.6 mm, 5µm)[6] | Agilent TC-C18 (250 x 4.6 mm)[7] |
| Mobile Phase | Not Specified | Acetonitrile: Water (90:10 v/v)[5] | Methanol: Water (95:5 v/v)[6] | Acetonitrile: Water (90:10 v/v)[7] |
| Flow Rate | 0.5 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 232 nm[4] | 203 nm[5] | 211 nm[6] | 210 nm[7] |
| Column Temperature | 25°C[4] | Not Specified | Not Specified | 30°C[7] |
| Injection Volume | 10 µL[4] | Not Specified | Not Specified | Not Specified |
| Retention Time | 7.086 min[4] | 10.5 min[5] | 8.51 min[6] | Not Specified |
Detailed Experimental Protocol: HPLC Quantification of this compound in Trigonella foenum-graecum (Fenugreek) Seeds
This protocol is adapted from a validated method for the quantification of this compound in fenugreek seeds.[8]
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (analytical grade)
-
Petroleum ether (analytical grade)
-
Sulfuric acid (analytical grade)
-
Fenugreek seed powder
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in methanol.
-
From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 50, 100 ppm) by diluting with the mobile phase.
3. Sample Preparation (including hydrolysis)
-
Defatting: Defat the fenugreek seed powder with petroleum ether.
-
Extraction: Prepare an aqueous or methanolic extract of the defatted seed powder. For example, agitate 1 g of powder in 20 mL of the chosen solvent for 24 hours at room temperature.
-
Centrifugation: Centrifuge the extract (e.g., at 9000 rpm for 10 minutes) and collect the supernatant.
-
Acid Hydrolysis: Mix the supernatant with 2 M sulfuric acid and reflux at 70°C for one hour to hydrolyze the saponins to this compound.
-
Final Preparation: After cooling, centrifuge the hydrolyzed mixture. The resulting sample can be reconstituted in methanol and filtered through a 0.22 µm filter before injection into the HPLC system.
4. HPLC Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 33°C.[8]
-
Detection: UV detector at 203 nm.[8]
-
Injection Volume: 20 µL.
5. Analysis
-
Inject the prepared standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for diagnosing and resolving poor resolution in HPLC analysis of this compound.
References
- 1. agilent.com [agilent.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 4. phcogres.com [phcogres.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. plantarchives.org [plantarchives.org]
- 8. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Optimizing Diosgenin Analysis and Overcoming Batch-to-Batch Variability
Welcome to the technical support center for diosgenin analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the extraction, quantification, and batch-to-batch variability of this compound from plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a naturally occurring steroidal sapogenin found in a variety of plants, such as those from the Dioscorea (wild yam), Trigonella (fenugreek), and Costus species.[1][2] It serves as a crucial precursor for the synthesis of various steroidal drugs, including corticosteroids, sex hormones like progesterone, and oral contraceptives.[3][4] Its wide range of therapeutic properties, such as anticancer, anti-inflammatory, and antidiabetic effects, also make it a subject of significant pharmacological interest.[5]
Q2: Which plant species and parts are the best sources of this compound?
A2: Dioscorea species, particularly Dioscorea zingiberensis, are traditionally significant sources of this compound.[6][7] Fenugreek (Trigonella foenum-graecum) is another well-known source.[1][4] The concentration of this compound can vary significantly between different plant parts. For instance, in fenugreek, tender leaves have been shown to contain higher levels of this compound compared to seeds and sprouts.[8] In Dioscorea species, the rhizomes or tubers are typically the primary source.
Q3: What are the main factors contributing to batch-to-batch variability in this compound content?
A3: Batch-to-batch variability in this compound content can be attributed to several factors:
-
Genetic Variation: Different plant varieties or genotypes can have inherently different capacities for this compound production.[9]
-
Environmental Conditions: Climate, fertilization methods, and harvest time can all influence the biosynthesis and accumulation of secondary metabolites like this compound.[10]
-
Plant Development Stage: The concentration of this compound can change as the plant grows and develops.[8][11]
-
Post-Harvest Handling and Storage: Improper storage conditions can lead to degradation of this compound.[10]
-
Extraction and Analytical Procedures: Inconsistencies in experimental protocols, such as solvent purity, extraction time, and temperature, can introduce significant variability.[12][13]
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | This compound is typically present in plants as a glycoside (dioscin) and requires acid hydrolysis to yield the aglycone (this compound).[1] Ensure that the acid concentration, temperature, and hydrolysis time are optimized. Hydrochloric acid is often preferred due to its volatility.[7] |
| Inefficient Extraction | The choice of extraction solvent is critical. n-Hexane and chloroform are commonly used.[4][7] Ensure a sufficient solvent-to-sample ratio and consider using techniques like Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction to improve efficiency.[2][14] |
| Improper Plant Material | Verify that the correct plant species and part with the highest expected this compound content are being used. The developmental stage of the plant at harvest can also significantly impact yield.[8][11] |
| Degradation of this compound | Avoid excessive heat and exposure to strong acids or bases for prolonged periods, as this can lead to degradation. |
Issue 2: High Variability in Quantitative Results Between Batches
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Standardize the entire sample preparation workflow, from grinding the plant material to the final extraction.[12][13] Use a consistent particle size for the plant powder. |
| Instrumental Fluctuation | Run quality control (QC) samples at regular intervals throughout the analytical run to monitor and correct for instrument drift.[15][16] A QC sample can be a pooled mixture of all samples in the batch. |
| Batch Effects | If possible, process all samples in a single batch.[15] If multiple batches are necessary, randomize the injection order of samples from different experimental groups across all batches.[15] Include technical replicates from previous batches in subsequent ones to aid in data normalization.[15] |
| Operator-Induced Variability | Ensure all personnel are following the same standardized operating procedures (SOPs). Multivariate data analysis can sometimes help identify variations caused by different operators.[10] |
Issue 3: Poor Peak Resolution or Shape in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. A common mobile phase for this compound analysis is a mixture of acetonitrile and water (e.g., 90:10 v/v).[3][4] |
| Column Issues | Ensure the column is properly conditioned and has not degraded. A C18 column is frequently used for this compound separation.[3][7][17] |
| Sample Overload | Inject a smaller volume or dilute the sample to avoid overloading the column. |
| Co-eluting Impurities | Improve the sample clean-up procedure before HPLC analysis. This may involve an additional solid-phase extraction (SPE) step. |
Data Presentation
Table 1: Comparison of this compound Content in Different Fenugreek (Trigonella foenum-graecum) Varieties and Plant Parts.
| Variety | Plant Part | This compound Content (mg/100g FW) |
| Kasuri methi (KS) | Tender Leaf | 466.89 ± 0.32 |
| Pusa Early Bunching (PEB) | Tender Leaf | 444.18 ± 0.36 |
| Early Bunching (EB) | Tender Leaf | 409.45 ± 0.42 |
| LA-1 | Tender Leaf | 187.33 ± 0.54 |
| Data adapted from a 2021 study on Indian fenugreek varieties.[8] |
Table 2: Analytical Methods for this compound Quantification.
| Analytical Method | Common Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | UV/DAD, ELSD, MS | 0.0312 µg | 0.102 µg | [4] |
| Microplate Spectrophotometry | - | 0.6111 µg | 1.8518 µg | [3] |
| Densitometric-TLC | - | - | - | [1] |
| GC-MS | Mass Spectrometer | - | - | [1] |
| LOD and LOQ values can vary based on the specific instrument and experimental conditions. |
Experimental Protocols
Protocol 1: Acid Hydrolysis and Extraction of this compound from Fenugreek Powder
-
Sample Preparation: Weigh 1g of dried fenugreek powder.
-
Hydrolysis: Reflux the powder with 50 mL of 2.5 M ethanolic sulfuric acid at 80°C for 4 hours.[4]
-
Filtration: Filter the resulting solution through Whatman® filter paper no. 1 to remove plant debris.[4]
-
Dilution: Dilute the filtered solution with 50 mL of ultra-distilled water.[4]
-
Liquid-Liquid Extraction: Extract the diluted solution three times with 50 mL of n-hexane.[4]
-
Evaporation: Pool the n-hexane extracts and evaporate to dryness at room temperature.[4]
-
Reconstitution: Dissolve the dry residue in 25 mL of acetonitrile:water (90:10) and filter through a 0.22 µm filter before HPLC analysis.[4]
Protocol 2: HPLC Quantification of this compound
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: An Agilent TC-C18 column or equivalent.[3]
-
Mobile Phase: Isocratic elution with acetonitrile:water (90:10, v/v).[3]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 203 nm.[3]
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) and create a series of dilutions (e.g., 0.0312 to 0.75 mg/mL) to generate a standard curve.[4]
-
Quantification: Inject the prepared samples and standards. Calculate the concentration of this compound in the samples based on the linear regression analysis of the standard curve.[4]
Visualizations
Caption: Simplified this compound biosynthetic pathway in plants.[5][6][18]
Caption: General experimental workflow for this compound extraction and analysis.
References
- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative analysis of this compound in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of this compound content from eleven different Indian varieties of fenugreek and fenugreek leaf powder fortified bread - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of genetic variants controlling this compound content in Dioscorea zingiberensis tuber by genome-wide association study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. plantsjournal.com [plantsjournal.com]
- 12. Guidelines for Sample Normalization to Minimize Batch Variation for Large-Scale Metabolic Profiling of Plant Natural Genetic Variance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Sample Normalization to Minimize Batch Variation for Large-Scale Metabolic Profiling of Plant Natural Genetic Variance | Springer Nature Experiments [experiments.springernature.com]
- 14. CN104774240A - Method for extracting this compound through dioscin hydrolysis - Google Patents [patents.google.com]
- 15. Metabolomics Batch Effects: Causes, Detection, and Correction Strategies-MetwareBio [metwarebio.com]
- 16. Improved batch correction in untargeted MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. This compound biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce the toxicity of diosgenin in cell culture
This guide provides researchers, scientists, and drug development professionals with practical strategies to manage and reduce the toxicity of diosgenin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound cytotoxic to my cells?
A1: this compound, a natural steroidal saponin, primarily induces cytotoxicity through apoptosis (programmed cell death).[1][2] Its mechanism involves several interconnected signaling pathways:
-
Generation of Reactive Oxygen Species (ROS): this compound treatment can lead to a buildup of ROS, causing oxidative stress.[3][4]
-
Mitochondrial Pathway Activation: It modulates the Bcl-2 family of proteins, increasing the pro-apoptotic Bax-to-Bcl-2 ratio. This leads to the release of cytochrome c from the mitochondria.[3][5]
-
Caspase Cascade Activation: The release of cytochrome c triggers the activation of caspase-9 and the executioner caspase-3, leading to the breakdown of key cellular components and cell death.[4][5][6]
-
MAPK Pathway Involvement: It activates stress-related kinases like JNK and p38 MAPK, which are involved in the apoptotic signaling cascade.[3]
Q2: At what concentration is this compound typically toxic?
A2: The cytotoxic concentration of this compound, often measured as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cell line and the duration of exposure.[7] For example, the IC50 in HCT-116 colon cancer cells was found to be approximately 20 µM after 24 hours, decreasing to 7-10 µM after 48 hours.[1] It is crucial to perform a dose-response experiment for your specific cell line. See the data summary table below for reported IC50 values in different cell lines.
Q3: My this compound is precipitating in the culture medium. How can I improve its solubility?
A3: this compound has poor aqueous solubility, which is a common issue.[8][9]
-
Primary Solvent: Dissolve this compound in a small amount of a sterile, cell culture-grade solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution before diluting it to the final concentration in your culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.5%).
-
Solubilizing Agents: For certain applications, using a solubilizing agent like hydroxypropyl-β-cyclodextrin (HPβCD) can help form hydrophilic complexes with this compound, improving its solubility in aqueous solutions without altering monolayer integrity in transport studies.[10]
-
Advanced Formulations: For in vivo or specialized in vitro models, nanoformulations such as niosomes, phytosomes, or polymeric nanoparticles can significantly enhance solubility and bioavailability.[8][11][12][13]
Q4: Does this compound's toxicity differ between cancerous and non-cancerous cells?
A4: Yes, some studies suggest that this compound and its derivatives can exhibit selective toxicity. For instance, certain synthesized derivatives have shown potent cytotoxic activity against cancer cells like HepG2 while displaying relatively low toxicity to normal human liver cells (L02).[14][15] Similarly, this compound glucosamine derivatives were found to induce apoptosis in cancer cell lines without significantly affecting non-tumor cells like human lymphocytes and keratinocytes.[16] This selectivity is a key area of research for developing this compound-based therapeutics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Excessive cell death in a non-cancerous cell line or at concentrations intended to be non-toxic. | 1. High sensitivity of the cell line to ROS-induced apoptosis. 2. Concentration is too high for the specific cell type. | 1. Co-administer an antioxidant: Add a ROS scavenger like N-acetylcysteine (NAC) to the culture medium along with this compound. Studies show NAC can reverse this compound-induced cell death.[3][4] 2. Perform a Dose-Response Curve: Determine the precise IC50 value for your cell line and choose a sub-lethal concentration for your experiments. 3. Reduce Exposure Time: Shorten the incubation period with this compound. |
| Inconsistent results or high variability between replicate wells/plates. | 1. Uneven compound distribution due to poor solubility and precipitation. 2. Inaccurate pipetting of the viscous DMSO stock solution. | 1. Ensure Complete Solubilization: After diluting the DMSO stock into the medium, vortex or pipette vigorously to mix thoroughly before adding to cells. Visually inspect for precipitates. 2. Use a Positive Displacement Pipette: For highly viscous stock solutions, a positive displacement pipette can improve accuracy. 3. Prepare Fresh Dilutions: Prepare working solutions fresh from the stock for each experiment. |
| Observed effects are less potent than reported in the literature. | 1. Cell line resistance or different passage number. 2. Degradation of the this compound stock solution. 3. Differences in experimental conditions (e.g., serum concentration). | 1. Verify Cell Line: Confirm the identity of your cell line. Use cells with a low passage number. 2. Store Stock Properly: Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles. 3. Standardize Protocol: Ensure your cell density, serum percentage, and other culture conditions are consistent and match those in reference literature where possible. |
Visualizations: Pathways and Workflows
This compound-Induced Apoptotic Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Workflow for Testing Toxicity Mitigation
Caption: Experimental workflow for evaluating a toxicity-reducing agent.
Troubleshooting Logic for High Cytotoxicity
Caption: Troubleshooting flowchart for unexpected this compound cytotoxicity.
Quantitative Data Summary
Table 1: IC50 Values of this compound and Derivatives in Various Cell Lines
This table provides a summary of reported IC50 values to guide concentration selection. Note that values can vary based on experimental conditions.
| Compound | Cell Line | Cell Type | IC50 Value (µM) | Exposure Time | Reference |
| This compound | HepG2 | Human Hepatocellular Carcinoma | ~32.6 µg/ml (~78.7 µM) | Not Specified | [17] |
| This compound | MCF-7 | Human Breast Adenocarcinoma | ~11.0 µg/ml (~26.6 µM) | Not Specified | [17] |
| This compound | HCT-116 | Human Colon Carcinoma | ~20 | 24 h | [1] |
| This compound | HCT-116 | Human Colon Carcinoma | 7 - 10 | 48-72 h | [1] |
| This compound | HeLa | Human Cervical Cancer | ~30 | Not Specified | [5] |
| This compound | SAS | Human Oral Squamous Carcinoma | 31.7 | Not Specified | [18] |
| This compound | HSC3 | Human Oral Squamous Carcinoma | 61 | Not Specified | [18] |
| This compound | CYP3A4 Inhibition | Enzyme Inhibition Assay | 17 | Not Specified | [10] |
| Derivative '8' | HepG2 | Human Hepatocellular Carcinoma | 1.9 | Not Specified | [14][19] |
| Derivative '8' | L02 | Normal Human Liver Cells | 18.6 | Not Specified | [14][19] |
Detailed Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
This protocol provides a standard method for determining the cytotoxic effect of this compound on a given cell line.
Materials:
-
Adherent cells of interest
-
Complete culture medium (e.g., DMEM/RPMI with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10-40 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your concentrated stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Mitigation of this compound Toxicity with N-Acetylcysteine (NAC)
This protocol is adapted from the finding that ROS scavengers can reverse this compound-induced cell death.[3]
Materials:
-
All materials from Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
Procedure:
-
Cell Seeding: Follow step 1 from Protocol 1.
-
Treatment Group Preparation: Prepare the following treatment groups in complete culture medium:
-
Group A (Vehicle Control): Medium + Vehicle (DMSO).
-
Group B (this compound): Medium + this compound at a target concentration (e.g., its IC50 or 2x IC50).
-
Group C (this compound + NAC): Medium + this compound (same concentration as Group B) + NAC (e.g., at a final concentration of 1-5 mM).
-
Group D (NAC Control): Medium + NAC (same concentration as Group C).
-
-
Cell Treatment: Follow step 3 from Protocol 1, adding the corresponding solutions to the appropriate wells.
-
Incubation & Analysis: Follow steps 4-8 from Protocol 1.
-
Interpretation: Compare the cell viability of the "this compound + NAC" group (C) to the "this compound" group (B). A significant increase in viability in Group C indicates that NAC mitigates this compound's cytotoxicity, likely by scavenging ROS.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-loaded niosome as an effective phytochemical nanocarrier: physicochemical characterization, loading efficiency, and cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJNANO - Synthesis and potent cytotoxic activity of a novel this compound derivative and its phytosomes against lung cancer cells [beilstein-journals.org]
- 13. Synthesis and Characterization of this compound Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Derivatives as Potential Antitumor Agents: Synthesis, Cytotoxicity, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Effects of this compound on Hypolipidemia and Its Underlying Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diosgenyl glucosamine conjugates increase pro-apoptotic and selective activities in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer and apoptotic effects on cell proliferation of this compound isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journal.waocp.org [journal.waocp.org]
- 19. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the permeability of diosgenin across cell membranes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the permeability of diosgenin across cell membranes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the cellular permeability of this compound?
A1: The primary challenges stem from this compound's poor water solubility (approximately 0.02 mg/L) and its hydrophobic nature.[1][2] These characteristics lead to low bioavailability and limited passive diffusion across the hydrophilic cell membrane, hindering its therapeutic efficacy.[2][3]
Q2: What are the most common strategies to enhance the permeability of this compound?
A2: Several strategies have been developed to overcome the permeability issues of this compound. The most successful approaches include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in polymeric nanoparticles, liposomes, or niosomes can improve its solubility, stability, and cellular uptake.[4][5][6][7]
-
Cyclodextrin inclusion complexes: Forming complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly enhance the aqueous solubility and membrane permeability of this compound.
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to improved dissolution rates and oral bioavailability.[3][8]
Q3: How do nanoparticle formulations improve this compound's permeability?
A3: Nanoparticle formulations enhance this compound's permeability through several mechanisms. They protect this compound from degradation, increase its local concentration at the cell surface, and can facilitate cellular uptake through endocytosis.[9] For instance, polymeric nanoparticles can be engineered for targeted delivery to specific cells, further enhancing their efficacy.[10]
Q4: Can this compound be chemically modified to improve its permeability?
A4: Yes, covalent modification of this compound is a viable strategy. For example, creating derivatives by combining it with other molecules, such as thio- and selenoureas, has been shown to improve its anti-proliferative and anti-oxidation properties, which can be linked to enhanced cellular interaction.[2]
Troubleshooting Guides
Low Encapsulation Efficiency of this compound in Nanoparticles
Problem: I am experiencing low encapsulation efficiency (%EE) of this compound in my polymeric nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent. | 1. Screen different organic solvents (e.g., acetone, dichloromethane) to find one that better solubilizes both this compound and the polymer. 2. Slightly warming the solvent may improve solubility, but be cautious of this compound's stability at higher temperatures. |
| Inappropriate polymer-to-drug ratio. | 1. Optimize the ratio of polymer to this compound. A higher polymer concentration can sometimes improve encapsulation, but excessive polymer may lead to larger particle sizes. 2. Experiment with different ratios to find the optimal balance for your specific polymer. |
| Rapid precipitation of this compound during nanoprecipitation. | 1. Increase the stirring speed during the addition of the organic phase to the aqueous phase to ensure rapid and uniform mixing. 2. Add the organic phase dropwise to the aqueous phase to allow for controlled nanoparticle formation. |
| Issues with the aqueous phase. | 1. Ensure the pH of the aqueous phase is optimal for the stability of your nanoparticles. 2. Consider the addition of a surfactant (e.g., Pluronic F-68) to the aqueous phase to stabilize the newly formed nanoparticles and prevent aggregation. |
Inconsistent Results in Caco-2 Permeability Assays
Problem: I am observing high variability in the apparent permeability coefficient (Papp) values for this compound in my Caco-2 cell assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Caco-2 cell monolayer integrity. | 1. Regularly monitor the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are fully differentiated and have formed tight junctions. TEER values should be stable and within the recommended range for your specific cell line batch before starting the experiment. 2. Visually inspect the monolayers under a microscope to check for uniformity and the absence of gaps. |
| Low solubility of this compound in the transport buffer. | 1. Use a transport buffer containing a solubilizing agent, such as a low concentration of a non-ionic surfactant or cyclodextrin, to ensure this compound remains in solution throughout the assay. 2. Always prepare fresh solutions of this compound for each experiment. |
| Efflux transporter activity. | 1. this compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which can actively transport it out of the cells, leading to lower apparent permeability in the apical-to-basolateral direction. 2. Perform bidirectional permeability assays (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux. 3. Consider co-incubating with a known P-gp inhibitor (e.g., verapamil) to confirm the role of this transporter. |
| Non-specific binding to the plate or apparatus. | 1. Use low-binding plates and pipette tips to minimize the loss of the hydrophobic this compound compound. 2. Perform a mass balance study to quantify the amount of this compound recovered from the donor and receiver compartments, as well as the cell monolayer itself, to account for any binding. |
Data Presentation
Table 1: Enhancement of this compound Permeability using β-Cyclodextrin Derivatives in Caco-2 Cell Monolayer Model
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Enhancement Ratio (vs. This compound alone) |
| This compound alone | 8.48 × 10⁻⁹ | 1.0 |
| This compound + β-CD | 30.8 × 10⁻⁹ | 3.6 |
| This compound + M-β-CD | 127 × 10⁻⁹ | 15.0 |
| This compound + HE-β-CD | 351 × 10⁻⁹ | 41.4 |
| This compound + HP-β-CD | 340 × 10⁻⁹ | 40.1 |
| Data sourced from studies on Caco-2 cell monolayers. |
Table 2: Cytotoxicity of this compound and its Nanoformulations in Cancer Cell Lines
| Formulation | Cell Line | IC50 Value (µM) |
| Free this compound | A549 (Lung Carcinoma) | 27.14 |
| This compound-loaded PGMD 7:3 Nanoparticles | A549 (Lung Carcinoma) | 15.15 |
| This compound-loaded PGMD 6:4 Nanoparticles | A549 (Lung Carcinoma) | 13.91 |
| Free this compound | DU145 (Prostate Cancer) | 23.21 |
| Free this compound | PC3 (Prostate Cancer) | 14.02 |
| Free this compound | LNCaP (Prostate Cancer) | 56.12 |
| IC50 values represent the concentration required to inhibit 50% of cell growth.[6][11] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Dissolve this compound and Polymer: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., PLGA, PCL) in a suitable organic solvent (e.g., acetone).[4]
-
Prepare Aqueous Phase: Prepare an aqueous solution, which may contain a surfactant (e.g., Pluronic F-68) to improve nanoparticle stability.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The solvent displacement will cause the polymer and drug to co-precipitate, forming nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove any unencapsulated this compound and excess surfactant.
-
Resuspension and Storage: Resuspend the purified nanoparticles in a suitable buffer or deionized water. For long-term storage, lyophilization is recommended.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Dosing Solution: Prepare a solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Apical Dosing: Remove the culture medium from the apical (upper) chamber of the Transwell® insert and replace it with the this compound dosing solution. Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At predetermined time points, collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for preparing and testing this compound nanoparticles.
Caption: this compound's inhibitory effects on NF-κB and STAT3 signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. scispace.com [scispace.com]
- 4. This compound Loaded Polymeric Nanoparticles with Potential Anticancer Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel this compound-Based Liposome Delivery System Combined with Doxorubicin for Liver Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of this compound Encapsulated Poly-ε-Caprolactone-Pluronic Nanoparticles and Its Effect on Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of diosgenin derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of diosgenin derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a straightforward question-and-answer format.
1. General Synthesis & Optimization
| Question/Issue | Potential Causes | Troubleshooting Suggestions |
| Why is my overall yield of the this compound derivative consistently low? | - Incomplete reaction. - Suboptimal reaction conditions (temperature, time, catalyst). - Degradation of starting material or product. - Inefficient purification. - Poor water solubility of this compound limiting reactivity.[1] | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and formation of the product.[2] - Optimize Conditions: Systematically vary reaction parameters such as temperature, reaction time, and catalyst concentration. Methodologies like Response Surface Methodology (RSM) or Design of Experiments (DoE) can be employed for efficient optimization. - Check Reagent Quality: Ensure all solvents and reagents are pure and dry, as moisture can interfere with many reactions. - Improve Solubility: For reactions in aqueous or biphasic systems, consider the use of co-solvents or phase transfer catalysts to enhance the solubility of this compound. |
| How can I improve the water solubility and bioavailability of my this compound derivative? | This compound itself has poor water solubility, which can limit its biological activity.[1] | - Glycosylation: Introduction of sugar moieties is a well-known method to improve the hydrophilicity of natural products. - Introduction of Polar Functional Groups: Incorporating groups like amino acids, hydroxamic acids, or quaternary ammonium salts can increase water solubility.[1][3] |
| What are the key challenges when scaling up the synthesis from a lab to a pilot or industrial scale? | - Heat and Mass Transfer: Exothermic reactions that are easily managed on a small scale can become difficult to control at a larger scale.[4] - Mixing Efficiency: Ensuring homogenous mixing in large reactors can be challenging. - Purification: Methods like column chromatography that are feasible in the lab may not be practical for large-scale production.[4] | - Process Engineering Consultation: Collaborate with chemical engineers to address challenges related to reactor design, heat exchange, and mixing. - Alternative Purification: Explore scalable purification techniques such as crystallization, precipitation, or large-scale chromatography systems. |
2. Specific Reaction Troubleshooting
| Reaction Type | Question/Issue | Potential Causes | Troubleshooting Suggestions |
| Esterification (e.g., Acylation) | Low yield of the desired ester. | - Equilibrium Limitations (Fischer Esterification): The reaction is reversible and may not proceed to completion. - Steric Hindrance: The hydroxyl group at C-3 of this compound can be sterically hindered. - Side Reactions: Prolonged reaction times or high temperatures can lead to by-products.[5] | - Use of Coupling Agents: Employ coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with a catalyst such as 4-Dimethylaminopyridine (DMAP) to drive the reaction to completion under milder conditions. - Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions, as water can hydrolyze the ester product or deactivate reagents. - Alternative Methods: Consider using acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). |
| Glycosylation | Low yield or formation of undesired anomers (α instead of β). | - Choice of Glycosyl Donor and Promoter: The reactivity and stereoselectivity are highly dependent on the glycosyl donor (e.g., bromide, chloride, imidate) and the promoter (e.g., silver triflate, TMSOTf).[6][7] - Reaction Procedure: The order of addition of reagents can significantly impact the efficiency.[7] - Solvent Effects: The solvent can influence the stereochemical outcome of the glycosylation.[7] | - "Reverse" Procedure: Adding a solution of the glycosyl donor and promoter to the this compound solution can be more effective than the "normal" procedure.[7] - Optimize Donor/Promoter System: Experiment with different combinations of glycosyl donors and promoters to find the optimal conditions for your specific substrate. - Solvent Screening: Test different solvents, such as dichloromethane or mixtures of dichloromethane and diethyl ether, to improve yield and stereoselectivity.[7] |
| Purification | Difficulty in separating the product from starting materials or by-products. | - Similar Polarity: The derivative may have a similar polarity to the starting this compound or other by-products, making separation by conventional column chromatography challenging. | - High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for separating compounds with similar polarities and has been successfully used for the purification of this compound.[8] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Optimize Chromatographic Conditions: Systematically screen different solvent systems (mobile phases) and stationary phases for column chromatography to achieve better separation. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of this compound derivatives, providing a comparative overview of different reaction conditions and their outcomes.
Table 1: Optimization of this compound Extraction and Hydrolysis
| Method | Key Parameters | Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | 80% ethanol, 60 min | 21.48% | [6] |
| Microwave-Assisted Extraction (MAE) | 80% ethanol, 6 min | 7.38% | [6] |
| Solid Acid Catalyzed Alcoholysis | 0.54 g SiO₂–SO₃H, 6.38 h, 6.30 mL ethanol, 100 °C | 2.45% | [9][10] |
| Microbial Biotransformation (Submerged Fermentation) | 11.89 days fermentation, 30.17 °C, 0.20% antifoam | 2.24% | [11] |
| Microbial Conversion (Solid-State Fermentation) | 5.5% sucrose, 0.6% NH₄H₂PO₄, 26.6% wheat bran | 0.439% |
Table 2: Synthesis of this compound-Amino Acid Derivatives
| Derivative | Reagents and Conditions | Yield | Reference |
| DG-1 to DG-9 (Esterification) | EDCI, DMAP, DCM, 12 h | 50-90% | [3] |
| Deprotection (Boc group) | TFA, DCM, ice bath, 1 h | - | [3] |
| Deprotection (Cbz group) | Pd(OH)₂/C, H₂, MeOH, r.t. 12 h | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of this compound derivatives.
1. General Protocol for Esterification of this compound with an Amino Acid (Boc-protected)
-
Dissolution: Dissolve this compound (1 equivalent) and the Boc-protected amino acid (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Coupling Agents: Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
2. General Protocol for Glycosylation of this compound (Reverse Procedure)
-
Preparation of Donor-Promoter Solution: In a separate flask, dissolve the glycosyl donor (e.g., a protected glycosyl bromide, 1.5 equivalents) and a promoter (e.g., silver triflate, 1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation of Acceptor Solution: In the main reaction flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Glycosylation Reaction: Slowly add the donor-promoter solution to the this compound solution at the desired temperature (e.g., 0 °C or room temperature) with stirring.
-
Monitoring: Monitor the reaction by TLC until the this compound is consumed.
-
Quenching: Quench the reaction by adding a few drops of a suitable quenching agent (e.g., pyridine or triethylamine).
-
Work-up: Dilute the reaction mixture with DCM, filter through a pad of Celite to remove insoluble salts, and wash the filtrate with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the resulting crude glycoside by flash column chromatography.
Visualizations
Signaling Pathways Modulated by this compound Derivatives
The following diagram illustrates the key signaling pathways often targeted by this compound and its derivatives in cancer cells, leading to apoptosis and inhibition of proliferation.
Caption: Signaling pathways modulated by this compound derivatives in cancer cells.
General Workflow for Synthesis and Purification of this compound Derivatives
This diagram outlines a typical experimental workflow for the synthesis, purification, and characterization of a novel this compound derivative.
Caption: General experimental workflow for this compound derivative synthesis.
References
- 1. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient protocol for purification of this compound and two fatty acids from Rhizoma dioscoreae by SFE coupled with high-speed counter-current chromatography and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development of a New Bioprocess for Clean this compound Production through Submerged Fermentation of an Endophytic Fungus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Diosgenin Extraction for Industrial Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information for scaling up diosgenin extraction. It includes frequently asked questions, a troubleshooting guide for common experimental issues, comparative data, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when transitioning this compound extraction from a laboratory to an industrial scale? A1: The main challenges include maintaining high extraction yields, ensuring product purity, managing and reducing the high consumption of acids and organic solvents, treating large volumes of wastewater, ensuring a consistent and high-quality raw material supply, and optimizing the process to be cost-effective and environmentally sustainable.[1][2][3]
Q2: What are the most common industrial-scale methods for this compound extraction? A2: The most established and widely used industrial method is acid hydrolysis of this compound-containing saponins from plant materials, followed by solvent extraction.[4][5][6] However, due to environmental concerns, greener and more efficient methods such as enzymatic hydrolysis, microbial biotransformation, supercritical fluid extraction (SFE), and pressurized biphase acid hydrolysis are gaining traction.[3][7][8][9]
Q3: Which plant sources are most commercially viable for large-scale this compound production? A3: The most commercially important sources are tubers from various Dioscorea species (e.g., Dioscorea zingiberensis, Dioscorea deltoidea) and seeds of fenugreek (Trigonella foenum-graecum).[10][11][12][13] These plants contain significant amounts of steroidal saponins, which serve as the precursors to this compound.[10]
Q4: What are the critical parameters to optimize for maximizing this compound yield during industrial extraction? A4: Key parameters that significantly affect yield include the particle size of the raw material, the solid-to-solvent ratio, extraction temperature, and extraction time.[11][14] For acid hydrolysis, the concentration of the acid and the duration of the hydrolysis step are also critical.[8][15]
Q5: How is the purity and quantity of this compound assessed in an industrial setting? A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the precise quantification and purity analysis of this compound.[10][12] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are also used for screening and quantification.[4][7][10]
Troubleshooting Guide
Issue 1: Consistently Low this compound Yield
| Question | Possible Cause | Recommended Solution |
| Why is my this compound yield significantly lower than expected after scaling up? | Incomplete Hydrolysis: The glycosidic bonds of the precursor saponins may not be fully cleaved. | Optimize the hydrolysis conditions. Increase the acid concentration (e.g., up to 3 M H₂SO₄), temperature (up to 120-140°C), or duration (2-4 hours).[15][16] Consider using pressurized biphase acid hydrolysis, which can enhance efficiency and protect the final product.[8] |
| Suboptimal Extraction: The solvent may not be effectively penetrating the plant matrix to extract the liberated this compound. | Reduce the particle size of the plant material (e.g., to 1.25 mm) to increase surface area.[14] Optimize the solid-to-solvent ratio (e.g., 1:45) and ensure sufficient extraction time (e.g., 45-60 minutes).[11][14] | |
| This compound Degradation: Harsh hydrolysis conditions (excessively high temperature or acid concentration) can degrade the this compound molecule. | Avoid prolonged exposure to strong acids at high temperatures. A novel strategy is to use a biphase system (e.g., acid solution and petroleum ether) where this compound moves to the organic phase as it is formed, protecting it from degradation.[8] |
Issue 2: High Levels of Impurities in the Final Product
| Question | Possible Cause | Recommended Solution |
| How can I reduce the level of impurities and improve the purity of my extracted this compound? | Co-extraction of Lipids and Pigments: Fats, waxes, and other non-polar compounds are often co-extracted with this compound. | Introduce a defatting step prior to hydrolysis. Reflux the raw plant powder with a non-polar solvent like petroleum ether or n-hexane to remove lipids.[12] |
| Insufficient Purification: The crystallization step may not be effectively removing all impurities. | Perform multiple recrystallizations using a suitable solvent like methanol, ethanol, or acetone.[5][17] Ensure the final product is washed thoroughly to remove residual solvents and soluble impurities. | |
| Formation of By-products: Side reactions during acid hydrolysis can create impurities. | Tightly control hydrolysis parameters. After hydrolysis, neutralize the mixture (e.g., with lime) before solvent extraction to precipitate impurities and prevent further side reactions.[5] |
Issue 3: Environmental and Safety Concerns
| Question | Possible Cause | Recommended Solution |
| How can we make our industrial extraction process greener and safer? | High Acid and Solvent Consumption: Traditional methods generate significant acidic wastewater and rely on large volumes of volatile organic solvents. | Explore cleaner production methods. Enzymatic hydrolysis or microbial fermentation can replace acid hydrolysis, significantly reducing pollution.[3][18] Supercritical CO₂ extraction is an eco-friendly alternative to organic solvents.[7] Implementing an efficient solvent recovery system is also crucial. |
| Wastewater Pollution: The wastewater from acid hydrolysis has a high Chemical Oxygen Demand (COD) and low pH, causing severe environmental pollution.[1] | Adopt processes that reduce wastewater. For example, a cleaning process involving enzymolysis followed by optimized acid hydrolysis can cut wastewater generation and acid use by 50% and decrease COD by over 80%.[15] |
Quantitative Data Summary
Table 1: Comparison of Industrial Scale this compound Extraction Methods
| Method | Key Advantages | Key Disadvantages | Typical Yield Range (%) |
| Conventional Acid Hydrolysis | Established, relatively low-cost technology. | High pollution (acidic wastewater), harsh conditions, potential product degradation.[1][3] | 1.0 - 2.5 |
| Enzymatic Hydrolysis / Biotransformation | Eco-friendly, mild reaction conditions, high specificity. | Higher cost of enzymes, slower reaction rates, potential feedback inhibition.[18] | 2.0 - 2.24[3] |
| Pressurized Biphase Acid Hydrolysis | Higher yield (up to 85% increase), significantly less acid consumption (over 90% reduction), cleaner process.[8] | Requires specialized high-pressure equipment. | ~1.87[8] |
| Supercritical Fluid (CO₂) Extraction | Environmentally friendly ("green" solvent), high purity of extract, tunable solvent properties. | High capital investment for equipment, may require a co-solvent (modifier) for efficiency.[7] | ~0.45 (higher than conventional solvent methods)[7] |
Table 2: Optimized Parameters for this compound Extraction from Dioscorea deltoidea
| Parameter | Optimal Value | Resulting Yield (% dry weight) | Reference |
| Solid-to-Solvent Ratio | 1:45 g/mL | 1.204% | [11][14] |
| Particle Size | 1.25 mm | 1.204% | [11][14] |
| Extraction Time | 45 minutes | 1.204% | [11][14] |
| Extraction Temperature | 45°C | 1.204% | [11][14] |
Experimental Protocols
Protocol 1: Industrial-Scale Acid Hydrolysis of Dioscorea Tubers
-
Raw Material Preparation: Dry the Dioscorea tubers and grind them into a fine powder (<40 mesh).
-
Defatting (Optional but Recommended): Extract the powder with petroleum ether or hexane in a large-scale Soxhlet extractor for 6-8 hours to remove lipids and waxes.
-
Acid Hydrolysis: Load the defatted powder into a glass-lined reactor. Add a mineral acid solution (e.g., 2-4 N H₂SO₄ or HCl). The mixture is heated under reflux in an autoclave for 2-6 hours at 100-120°C.[5][19]
-
Neutralization and Filtration: After cooling, filter the hydrolysate. Wash the resulting solid residue (marc) with water until it is neutral. Lime (calcium hydroxide) can be used to aid neutralization.[5]
-
Drying: Dry the washed residue completely in an industrial dryer.
-
Solvent Extraction: Extract the dried, hydrolyzed material exhaustively with a hydrocarbon solvent such as toluene or n-hexane for 6-8 hours.
-
Concentration and Crystallization: Concentrate the solvent extract under a vacuum to recover the solvent. Upon concentration, crude this compound will begin to crystallize.
-
Purification: Collect the crude crystals by filtration. Purify the this compound by recrystallizing from a suitable solvent like acetone or methanol to achieve the desired purity (e.g., >95%).[2]
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol. Create a series of dilutions (e.g., 10, 50, 100 µg/mL) to generate a calibration curve.[12]
-
Sample Preparation: Accurately weigh the extracted this compound sample, dissolve it in methanol to a known concentration, and filter it through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 90:10 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm.
-
Injection Volume: 20 µL.
-
-
Analysis: Run the standards and samples. Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the linear regression equation derived from the standard calibration curve.[12]
Visual Workflow and Logic Diagrams
Caption: General workflow for the industrial extraction and purification of this compound.
Caption: Troubleshooting logic diagram for diagnosing causes of low this compound yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. himpharm.com [himpharm.com]
- 3. Development of a New Bioprocess for Clean this compound Production through Submerged Fermentation of an Endophytic Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Industrial production,estimation and utilization of this compound | PPTX [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. ijcpa.in [ijcpa.in]
- 14. researchgate.net [researchgate.net]
- 15. Cleaning Process of this compound from Dioscorea nipponica: Ingenta Connect [ingentaconnect.com]
- 16. CN104774240A - Method for extracting this compound through dioscin hydrolysis - Google Patents [patents.google.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. course.cutm.ac.in [course.cutm.ac.in]
Technical Support Center: Managing Interfering Compounds in Diosgenin Analysis
Welcome to the technical support center for diosgenin analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to interfering compounds during this compound extraction and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: The primary sources of interference in this compound analysis stem from the plant matrix and the chemical processes used for extraction. Key interferents include:
-
Precursor Saponins: this compound naturally exists as steroidal saponins (like dioscin). Incomplete hydrolysis of these saponins is a major source of interference and leads to underestimation of the total this compound content.[1]
-
Intermediate Hydrolysis Products: During acid hydrolysis, if conditions are not optimal, intermediate compounds like this compound-triglucoside, this compound-diglucoside, and trillin can remain in the sample, complicating chromatographic analysis.[2][3]
-
Degradation Products: Harsh hydrolysis conditions (e.g., high acid concentration, high temperature, or prolonged reaction time) can degrade this compound into byproducts such as 25-spirosta-3, 5-dienes, which can interfere with accurate quantification.[2]
-
Structurally Similar Steroids: Other phytosterols and sapogenins present in the plant material may have similar chemical properties and retention times in chromatographic systems, leading to co-elution.[4]
-
Matrix Components: Other compounds from the plant extract, such as lipids, fatty acids, and pigments, can interfere with the analysis, often causing broad or tailing peaks in chromatograms.[5]
Q2: My this compound yield is consistently low. What are the likely causes related to interference?
A2: Low this compound yield is a common problem that can often be traced back to the hydrolysis and extraction steps. Potential causes include:
-
Incomplete Hydrolysis: The glycosidic bonds in the precursor saponins are strong. If the acid concentration, temperature, or reaction time is insufficient, a significant portion of the this compound will remain in its saponin form and will not be extracted with the this compound, leading to low yields.[1][6]
-
This compound Degradation: Overly aggressive hydrolysis conditions can lead to the degradation of the target this compound molecule itself, reducing the final yield.[2][7] Finding the optimal balance is critical.
-
Inefficient Extraction: After hydrolysis, this compound needs to be extracted into an organic solvent. The choice of solvent, pH of the aqueous phase, and the number of extraction cycles can all impact the recovery rate. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques used to improve purity and yield.[4][5]
-
Co-precipitation with Other Compounds: During extraction and purification, this compound may co-precipitate with other insoluble matrix components, leading to losses.
Q3: I am seeing multiple unexpected peaks in my HPLC/GC chromatogram. What could they be?
A3: Unexpected peaks are typically related to incomplete or overly aggressive sample preparation. These peaks could be:
-
Partially hydrolyzed saponins (e.g., this compound with one or two sugar molecules still attached).[2]
-
Degradation products of this compound caused by excessive heat or acid exposure during hydrolysis.[7]
-
Other steroidal compounds from the plant matrix that were co-extracted with this compound.
-
Excipients or other ingredients if you are analyzing a polyherbal formulation, which can cause significant interference.[5]
It is recommended to use a highly specific detection method, such as mass spectrometry (MS), to identify these unknown peaks.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing) in HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Overload | The injection of high concentrations of crude extract can overload the analytical column, leading to poor peak shape. Solution: Dilute the sample or incorporate a sample cleanup step. |
| Interference from Lipids/Fatty Acids | Lipophilic compounds from the plant matrix can interact with the stationary phase, causing peak distortion. Solution: Perform a defatting step on the initial plant powder using a non-polar solvent like petroleum ether.[9] Alternatively, use Solid Phase Extraction (SPE) with a suitable cartridge to remove these interferents.[5][10] |
| Inappropriate Mobile Phase | The mobile phase composition may not be optimal for separating this compound from matrix components. Solution: Optimize the mobile phase. A common mobile phase is a gradient or isocratic mixture of acetonitrile and water.[11][12] Adding a small amount of acid (e.g., 0.05% formic acid) can sometimes improve peak shape.[1] |
Issue 2: Inconsistent Quantification and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Variable Hydrolysis Efficiency | Minor variations in temperature, acid concentration, or time during hydrolysis can lead to significant differences in this compound yield. Solution: Strictly control all hydrolysis parameters. Use a temperature-controlled heating block or water bath. Prepare fresh acid solutions for each batch to ensure consistent concentration. Refer to an optimized protocol.[2][13] |
| Sample Inhomogeneity | The concentration of this compound precursors can vary within the plant material. Solution: Ensure the plant material is finely and uniformly powdered before taking samples for extraction. |
| Incomplete Solvent Evaporation/Reconstitution | If the final extract is not completely dried and then precisely reconstituted, concentration errors will occur. Solution: Ensure the organic solvent is completely evaporated under a gentle stream of nitrogen. Use a calibrated pipette to reconstitute the residue in a precise volume of mobile phase or a suitable solvent like methanol.[9] |
Experimental Protocols & Data
Optimized Protocol: Acid Hydrolysis and Liquid-Liquid Extraction (LLE) of this compound
This protocol is a generalized procedure based on common methodologies for liberating this compound from its saponins and extracting it for analysis.
1. Sample Preparation:
-
Dry the plant material (e.g., tubers, seeds) at 50-60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
(Optional but Recommended) Defat the powder by refluxing with petroleum ether for 2-4 hours to remove lipids. Discard the solvent and dry the plant material.
2. Acid Hydrolysis:
-
Accurately weigh about 1-2 g of the dried powder into a round-bottom flask.
-
Add 50 mL of an acid solution (e.g., 2 M H₂SO₄ or 2.5 M HCl).[9][13]
-
Reflux the mixture in a water bath at 90-100°C for 2-4 hours.[7][13] The optimal time and temperature can vary depending on the plant material and must be optimized.
-
After hydrolysis, allow the mixture to cool to room temperature.
3. Liquid-Liquid Extraction (LLE):
-
Filter the cooled mixture.
-
Neutralize the filtrate with a base (e.g., 5 M NaOH) to a pH of approximately 7.0.
-
Transfer the neutralized solution to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of an organic solvent such as n-hexane or chloroform.[11]
-
Pool the organic extracts.
4. Sample Cleanup and Preparation for Analysis:
-
Wash the pooled organic extract with distilled water to remove any residual acid or salts.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried residue in a precise volume (e.g., 1-5 mL) of a suitable solvent (e.g., methanol, acetonitrile).[9][14]
-
Filter the final solution through a 0.22 µm syringe filter before injecting it into the HPLC or GC system.[15]
Data Presentation: Comparison of Hydrolysis Conditions
Optimizing hydrolysis is key to maximizing this compound yield while minimizing degradation. The following table summarizes findings from various studies on the impact of different hydrolysis parameters.
| Acid Type & Concentration | Temperature (°C) | Time (hours) | Resulting this compound Yield | Source |
| 2 M H₂SO₄ | 70 | 1 | 151.65 µg/g (in aqueous extract of T. foenum-graecum) | [9] |
| 0.8 M H₂SO₄ | 120 | 6 | ~2.5% (from D. zingiberensis) | [2] |
| 3 M H₂SO₄ | 100 | 3 | 31.07% (from D. nipponica saponins) | [13] |
| 6 µL/mL H₂SO₄ (Pressurized) | 140 | 2 | 1.87% (from D. nipponica) | [16] |
Note: Yields are highly dependent on the starting plant material and its initial saponin content. This table illustrates the range of conditions tested in the literature.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for this compound analysis, highlighting the key stages where interfering compounds are managed.
Caption: Workflow for this compound analysis and interference management.
This compound Hydrolysis Pathway and Interference Points
This diagram shows the conversion of a precursor saponin to this compound and illustrates where interfering byproducts can arise.
Caption: Hydrolysis pathway showing key points of interference.
References
- 1. ijcpa.in [ijcpa.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Chemical Fingerprint Analysis and Quantitative Determination of Steroidal Compounds from Dioscorea villosa, Dioscorea Species, and Dietary Supplements using UHPLC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cleaning Process of this compound from Dioscorea nipponica: Ingenta Connect [ingentaconnect.com]
- 14. New ionic liquid-based preparative method for this compound from Rhizoma dioscoreae nipponicae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. plantarchives.org [plantarchives.org]
- 16. tandfonline.com [tandfonline.com]
Improving the efficiency of enzymatic hydrolysis of dioscin to diosgenin
Welcome to the technical support center for the enzymatic hydrolysis of dioscin to diosgenin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving experimental efficiency. Here you will find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during the conversion process.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of enzymatic hydrolysis over traditional acid hydrolysis for this compound production? A1: The primary advantage is that enzymatic hydrolysis is an environmentally friendly and milder process.[1][2] Traditional acid hydrolysis requires high temperatures (70°C to 175°C) and large quantities of strong acids like sulfuric and hydrochloric acid, which leads to significant environmental pollution and energy consumption.[1][2][3] Enzymatic methods operate under gentle conditions, are highly specific, and reduce the formation of unwanted byproducts, thus simplifying downstream purification.[4]
Q2: What types of commercial enzymes are effective for converting dioscin to this compound? A2: Various commercial enzymes have proven effective, primarily those with glycosidase activity. Cellulase is commonly used and has been shown to be effective in hydrolyzing glycosyl groups at both the C-3 and C-26 positions of steroidal saponins.[5][6] Other enzymes, such as β-dextranase, have also been successfully employed.[7] Additionally, specific dioscin-glycosidases isolated from fungal strains like Absidia sp. can hydrolyze the multiple glycosides of dioscin.[8][9]
Q3: What are the typical optimal pH and temperature ranges for the enzymatic reaction? A3: The optimal conditions depend on the specific enzyme used. For a commercial cellulase from Aspergillus niger, the highest yield was achieved at a pH of 5.0 and a temperature of 55°C.[5][6] For a novel dioscin-glycosidase from an Absidia strain, the optimal conditions were found to be a pH of 5.0 and a temperature of 40°C.[8] It is crucial to consult the manufacturer's specifications or perform optimization experiments for your specific enzyme.
Q4: How can I monitor the progress of the hydrolysis reaction? A4: The reaction progress can be monitored by quantifying the decrease in the substrate (dioscin and its intermediates) and the increase in the product (this compound). High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for this purpose.[10][11] Thin-Layer Chromatography (TLC) can also be used for a more qualitative or semi-quantitative assessment of the conversion.[12]
Q5: What are common inhibitors of dioscin-hydrolyzing enzymes? A5: Enzyme activity can be significantly affected by the presence of certain metal ions. For example, the activity of a dioscin-glycosidase from an Absidia strain was significantly inhibited by Cu²⁺ and Hg²⁺ ions.[8] Additionally, high concentrations of the substrate (dioscin) or the product (this compound) can cause substrate or feedback inhibition, respectively, which may slow down or stall the reaction.[4]
Q6: Is it better to use purified dioscin or crude plant material for the hydrolysis? A6: Using purified dioscin allows for a cleaner reaction with fewer potential inhibitors and simplifies downstream processing. However, extracting and purifying dioscin first adds significant cost and complexity to the overall process.[4] Direct biotransformation of raw or pre-treated plant material (like rhizomes of Dioscorea zingiberensis) is often more practical and economical for industrial applications, though it may require more robust enzymes and careful optimization to overcome inhibitors present in the crude extract.[4][13]
Troubleshooting Guides
Problem: Low or No this compound Yield
This is the most common issue. Follow these steps to diagnose the potential cause.
-
Verify Enzyme Activity:
-
Cause: The enzyme may have lost activity due to improper storage or handling. Free enzymes can be sensitive to temperature and pH fluctuations.[1]
-
Solution:
-
Check the enzyme's expiration date and storage conditions (typically -20°C or 4°C).
-
If possible, run a standard activity assay with a known substrate to confirm its viability.
-
Use a fresh batch of enzyme from a reliable supplier.
-
Consider using immobilized enzymes, which offer greater stability and reusability.[1][2]
-
-
-
Check Reaction Conditions:
-
Cause: The reaction environment (pH, temperature, mixing) may not be optimal for the enzyme.
-
Solution:
-
pH: Calibrate your pH meter and ensure the buffer was prepared correctly. The optimal pH is often around 5.0.[5][8]
-
Temperature: Verify the temperature of your incubator or water bath. The optimal temperature typically ranges from 40°C to 60°C.[6][7][8]
-
Mixing: Ensure adequate agitation to keep the substrate suspended and facilitate enzyme-substrate interaction, especially when using crude plant material.
-
-
-
Assess Substrate Quality and Concentration:
-
Cause: The substrate may contain inhibitors, or its concentration may not be optimal.
-
Solution:
-
Inhibitors: If using crude extracts, consider a partial purification step to remove potential inhibitors like specific metal ions.[8]
-
Concentration: Very high substrate concentrations can lead to inhibition.[4] Conversely, if the concentration is too low, the yield will naturally be minimal. An optimal balance is needed, which may require experimentation.[14]
-
-
-
Investigate Product Degradation or Byproduct Formation:
-
Cause: Extended reaction times or harsh conditions (even mild ones over time) can lead to the degradation of this compound into byproducts like 25-spirosta-3, 5-dienes.[3][5]
-
Solution:
-
Perform a time-course experiment to identify the point of maximum this compound yield, after which the concentration may begin to decrease.
-
Analyze your final product for the presence of known byproducts using HPLC-MS.
-
-
Problem: Inconsistent Results Between Batches
-
Standardize Raw Material:
-
Cause: The concentration of dioscin can vary significantly in plant materials based on harvest time, location, and storage.
-
Solution: Whenever possible, source your raw material from a single, reliable supplier. If sourcing from the wild, develop a standard operating procedure for pre-treatment (drying, grinding) to ensure uniformity.
-
-
Ensure Consistent Enzyme Activity:
-
Cause: If you are preparing your own enzyme solution, there may be batch-to-batch variations in activity.
-
Solution: Use a commercial enzyme with a specified activity level (U/g). Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles that can degrade its activity.
-
-
Validate Analytical Method:
-
Cause: Inaccuracies in your quantification method can lead to perceived inconsistencies.
-
Solution:
-
Ensure your HPLC or other analytical method is properly validated.
-
Construct a new calibration curve with a certified this compound standard for each batch of samples.
-
Use an internal standard to account for variations in sample preparation and injection volume.
-
-
Data Presentation
Table 1: Optimal Conditions for Enzymatic Hydrolysis of Dioscin
| Enzyme Type | Source Organism | Optimal pH | Optimal Temp. (°C) | Enzyme:Substrate Ratio | Max. Yield | Citation(s) |
|---|---|---|---|---|---|---|
| Cellulase | Commercial | 5.0 | 55 | 15 x 10³ U/g | 15.4% increase over acid | [5][6] |
| β-dextranase | Commercial | 4.81 | 56.7 | 5.0:1 (w/w) | 96.4% conversion | [7] |
| Dioscin-glycosidase | Absidia sp. d38 | 5.0 | 40 | Not specified | Not specified | [8] |
| Fungal Spawn | Penicillium dioscin | Not specified | 30 | 0.05 g mycelia/kg RDZ* | >90% of total this compound |[4] |
*RDZ: Rhizome of Dioscorea zingiberensis
Table 2: Comparison of Analytical Methods for this compound Quantification
| Method | Column | Mobile Phase | Detection | Linearity Range (µg) | LOD (µg) | LOQ (µg) | Citation(s) |
|---|---|---|---|---|---|---|---|
| HPLC | Agilent TC-C18 | Acetonitrile:Water (90:10, v/v) | 203 nm | 0.0625 - 1.000 | 0.0372 | 0.1127 | [11][15] |
| HPLC | Inertsil ODS-3V-C18 | Methanol:Water (95:5, v/v) | 211 nm | 1.00 - 12.00 | Not specified | Not specified | [16] |
| Microplate Spectrophotometry | N/A | Perchloric Acid Reagent | 410 nm | 2 - 10 | 0.6111 | 1.8518 |[11][15] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Hydrolysis
-
Substrate Preparation: Accurately weigh the dioscin-containing material (either purified dioscin or dried, powdered plant rhizome).
-
Buffer Preparation: Suspend the substrate in a suitable buffer (e.g., 0.2 M sodium acetate buffer, pH 4.8-5.0).
-
Enzyme Addition: Add the enzyme solution to the substrate suspension based on a pre-determined optimal enzyme-to-substrate ratio (e.g., 15 x 10³ U of cellulase per gram of substrate).
-
Incubation: Incubate the mixture in a shaking water bath or incubator at the optimal temperature (e.g., 55°C) for the determined reaction time (e.g., 6-24 hours).
-
Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 10 minutes) to denature the enzyme.
-
Extraction: After cooling, extract the product, this compound, from the aqueous mixture using a non-polar solvent like petroleum ether or n-hexane.
-
Analysis: Evaporate the solvent, redissolve the residue in a suitable solvent (e.g., methanol or acetonitrile), and analyze using HPLC to determine the yield.
Protocol 2: Quantification of this compound by HPLC
-
Standard Preparation: Prepare a stock solution of a certified this compound standard in HPLC-grade methanol or acetonitrile. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the final extracted product from the hydrolysis reaction with the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example): [11][15]
-
Column: C18 reverse-phase column (e.g., Agilent TC-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 203 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak area corresponding to this compound in both the standards and the samples. Plot the peak area of the standards against their concentration to create a linear regression curve. Use the equation from this curve to calculate the concentration of this compound in the experimental samples and determine the final yield.
Visualizations
Caption: General workflow from raw plant material to purified this compound.
Caption: Simplified enzymatic hydrolysis pathway of dioscin to this compound.
Caption: Troubleshooting flowchart for diagnosing low this compound yield.
References
- 1. The Isolation, Identification and Immobilization Method of Three Novel Enzymes with this compound-Producing Activity Derived from an Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Production of this compound from yellow ginger (Dioscorea zingiberensis C. H. Wright) saponins by commercial cellulase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New dioscin-glycosidase hydrolyzing multi-glycosides of dioscin from Absidia strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EC 3.2.1.189 [iubmb.qmul.ac.uk]
- 10. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. ijcpa.in [ijcpa.in]
- 13. Development of a New Bioprocess for Clean this compound Production through Submerged Fermentation of an Endophytic Fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Best Practices for Long-Term Storage of Diosgenin Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of diosgenin samples. Below you will find a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram (HPLC/TLC) | Sample degradation due to improper storage (exposure to light, high temperatures, or incompatible solvents). | Review storage conditions. Ensure samples are stored at -20°C for long-term storage, protected from light, and in a tightly sealed container.[1] Use a stability-indicating HPLC or TLC method to identify potential degradation products. |
| Contamination of the sample or solvent. | Use high-purity solvents and filter them before use. Ensure all glassware is thoroughly cleaned. | |
| Reduced biological activity of the sample | Degradation of this compound. | Re-evaluate storage conditions. Perform a purity check using a validated analytical method (HPLC or TLC) to confirm the integrity of the sample. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.[2] | |
| Precipitation of this compound in stock solution | Poor solubility in the chosen solvent at storage temperature. | Ensure the solvent has a high capacity for this compound at the storage temperature. Consider using DMSO, chloroform, or dimethylformamide.[1][3] Gentle warming and sonication may help redissolve the compound, but prolonged heating should be avoided. |
| Solvent evaporation. | Ensure vials are tightly sealed with appropriate caps to prevent solvent evaporation during storage. | |
| Discoloration of the sample | Oxidation or degradation. | Store samples under an inert atmosphere (e.g., argon or nitrogen) if possible, especially if stored for extended periods. Avoid exposure to oxidizing agents.[4] |
Frequently Asked Questions (FAQs)
1. What are the optimal conditions for the long-term storage of solid this compound?
For long-term storage (months to years), solid this compound should be stored at -20°C in a dry, dark environment.[1] The container should be tightly sealed to protect it from moisture and air.
2. What are the recommended conditions for short-term storage?
For short-term storage (days to weeks), this compound can be kept at 0-4°C in a dry and dark place.[1]
3. Which solvents are recommended for preparing this compound stock solutions for long-term storage?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating this compound stock solutions.[1][5] Chloroform and dimethylformamide are also suitable solvents.[3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to minimize oxidation.[3]
4. How should this compound stock solutions be stored?
Stock solutions should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use vials.[2]
5. Is this compound sensitive to light?
Yes, this compound can be sensitive to light. It is recommended to store both solid samples and stock solutions in amber vials or containers that protect them from light exposure.[1] Studies have shown that UV radiation can lead to slow degradation.[4]
6. What are the known incompatibilities for this compound?
This compound is known to be unstable in the presence of strong acids and bases, which can lead to degradation.[4][6][7] It should also be stored away from strong oxidizing agents.[4]
7. What are the potential degradation products of this compound?
Under forced degradation conditions, such as exposure to strong acids or bases, different degradation products can be formed. For instance, treatment with 1 M hydrochloric acid at 90°C can produce a degradation product with a specific RF value in TLC analysis.[4] Similarly, exposure to 1 M sodium hydroxide at 90°C leads to the formation of other distinct degradation products.[4]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Conditions | Duration | Reference |
| Short-Term | 0 - 4°C | Dry, Dark | Days to Weeks | [1] |
| Long-Term (Solid) | -20°C | Dry, Dark, Tightly Sealed | Months to Years | [1] |
| Long-Term (Solution) | -20°C | In a suitable solvent (e.g., DMSO), Aliquoted | Months to Years | [1][2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
This method is adapted from a validated stability-indicating HPLC method.[5][8]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Luna-C18 (4.6 mm x 150 mm, 5 µm particle size) or equivalent.[5][8]
-
Mobile Phase: A mixture of acetonitrile and distilled water (85:15, v/v).[5][8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Prepare the sample solution by dissolving the stored this compound in the mobile phase to a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms for the presence of the main this compound peak and any additional peaks that may indicate degradation products. The purity can be calculated by comparing the peak area of this compound to the total peak area of all components.
-
Protocol 2: Thin-Layer Chromatography (TLC) for Purity Assessment
This method is based on established TLC protocols for this compound analysis.[9][10]
-
Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F254.[10]
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (7:3, v/v).[9][10]
-
Sample Preparation: Dissolve a small amount of the this compound sample in chloroform.
-
Procedure:
-
Spot the prepared sample solution onto the TLC plate alongside a this compound standard.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches near the top of the plate.
-
Dry the plate after development.
-
Visualize the spots under UV light (if applicable) or by spraying with a suitable reagent, such as 20% antimony chloride in chloroform followed by heating.[10]
-
The Rf value of the sample spot should correspond to that of the this compound standard (approximately 0.48 in this system).[9] The presence of additional spots indicates impurities or degradation products.
-
Visualizations
Caption: Experimental workflow for assessing the purity of stored this compound samples.
Caption: Simplified diagram of signaling pathways inhibited by this compound, leading to apoptosis.
References
- 1. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. phcogres.com [phcogres.com]
- 4. researchgate.net [researchgate.net]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Isolation of this compound by Acid Hydrolysis of Saponin (1957) | J. W. Rothrock | 38 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
Validation & Comparative
A Comparative Guide to the Pro-Apoptotic Effects of Diosgenin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of diosgenin's pro-apoptotic efficacy across various cancer cell lines, supported by experimental data from in vitro studies. This compound, a naturally occurring steroidal saponin, has emerged as a promising candidate in cancer therapy due to its demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death.[1][2] This document summarizes key quantitative findings, details common experimental protocols, and visualizes the molecular pathways involved.
Data Presentation: Quantitative Comparison
The pro-apoptotic potential of this compound has been evaluated in numerous cancer cell lines. The following tables summarize the cytotoxic effects (IC50 values) and the modulation of key apoptotic proteins.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| MCF-7 | Breast Adenocarcinoma | 11.03 µg/ml | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | 32.62 µg/ml | Not Specified | [3] |
| HCT-116 | Colon Adenocarcinoma | ~20 µM | 24 hours | [4] |
| 7-10 µM | 48 & 72 hours | [4] | ||
| HeLa | Cervical Cancer | ~30 µM (half-maximal inhibition) | Not Specified | [5] |
| PC3 | Prostate Cancer | 14.02 µM | Not Specified | [6] |
| DU145 | Prostate Cancer | 23.21 µM | Not Specified | [6] |
| LNCaP | Prostate Cancer | 56.12 µM | Not Specified | [6] |
| PNT1A | Non-neoplastic Prostate | 66.10 µM | Not Specified | [6] |
Table 2: Effect of this compound on Key Apoptotic Proteins in Different Cancer Cell Lines
| Cell Line | Protein/Process | Effect | Reference |
| HepG2 | Bax/Bcl-2 Ratio | Increased | [7][8] |
| Caspase-3, -8, -9 | Activated | [7][8] | |
| Cytochrome c | Released from mitochondria | [7][8] | |
| PARP | Cleaved | [7][8] | |
| ROS Generation | Increased | [7][8] | |
| MCF-7 | Caspase-3 | Increased | [3] |
| DR4 (Death Receptor 4) | Increased | [3] | |
| p53 | Upregulated | [9] | |
| A549 | Bax | Upregulated | [10] |
| Bcl-2 | Downregulated | [10] | |
| Caspase-3 | Upregulated | [10] | |
| OVCAR-3 | PI3K/Akt/mTOR Pathway | Downregulated | [11] |
| Pro-apoptotic markers | Upregulated | [11] | |
| Prostate (General) | Caspase-3-like activity | Increased (Extrinsic Pathway) | [6] |
| HeLa | p53 | Activated | [12] |
| AIF | Released and translocated to nucleus | [12] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's pro-apoptotic effects.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 4 x 10⁴ cells per well.[7]
-
Treatment: Cells are treated with varying concentrations of this compound (e.g., 0-40 µM) for specific durations, typically 24 and 48 hours.[7]
-
MTT Incubation: After treatment, the culture medium is removed, and fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at a final concentration of 0.1 mg/mL is added. The plates are then incubated for 3 hours.[7]
-
Formazan Solubilization: The medium is removed, and isopropanol is added to each well to dissolve the formazan crystals formed by viable cells.[7]
-
Data Acquisition: The absorbance is measured spectrophotometrically at a wavelength of 570 nm. The cell viability is directly proportional to the formazan concentration.[7]
Apoptosis Detection - Annexin V-FITC/PI Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Approximately 1 x 10⁶ cells are harvested after treatment.[7]
-
Staining: Cells are washed and resuspended in a binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.[7]
-
Incubation: The cells are incubated in the dark at room temperature for a specified time according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed using a flow cytometer.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Expression - Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Lysate Preparation: Following treatment with this compound, both adherent and floating cells are collected. Total cell lysates are prepared using an appropriate lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).[13] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry software. A housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[10]
Mandatory Visualizations: Pathways and Workflows
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple interconnected signaling pathways. In many cancer cells, it triggers the mitochondrial (intrinsic) pathway by increasing the Bax/Bcl-2 ratio.[7][8] This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3.[7][8]
Furthermore, this compound can generate Reactive Oxygen Species (ROS) , which act as upstream signals to activate the ASK1-JNK/p38 MAPK pathway, further promoting apoptosis.[7][8] Evidence also points to the involvement of the death receptor (extrinsic) pathway through the upregulation of receptors like DR4.[3] Additionally, this compound has been shown to inhibit survival pathways like PI3K/Akt/mTOR and activate the tumor suppressor p53 .[11][12]
Caption: this compound's multi-pathway approach to inducing apoptosis.
Experimental Workflow Visualization
The process of validating this compound's pro-apoptotic effects follows a logical sequence from initial cytotoxicity screening to detailed mechanistic studies.
Caption: Standard workflow for in vitro apoptosis validation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound a steroidal compound: An emerging way to cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer and apoptotic effects on cell proliferation of this compound isolated from Costus speciosus (Koen.) Sm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits proliferation and migration of ovarian cancer cells and induce apoptosis via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Diosgenin Content in Dioscorea Species: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of high-yielding plant sources for phytochemicals is a critical first step. This guide provides a comparative analysis of diosgenin content across various Dioscorea species, supported by experimental data and detailed methodologies.
This compound, a steroidal sapogenin, is a vital precursor for the synthesis of numerous steroidal drugs, including corticosteroids, sex hormones, and oral contraceptives.[1][2] The genus Dioscorea, commonly known as yam, comprises over 600 species, with many being recognized as significant natural sources of this valuable compound.[3][4] However, the concentration of this compound can vary considerably among different species, making the selection of the most suitable species for commercial extraction a key consideration.[5] This guide aims to provide a clear and objective comparison of this compound content in prominent Dioscorea species, offering a valuable resource for research and development.
Quantitative Comparison of this compound Content
| Dioscorea Species | This compound Content (mg/g dry weight unless otherwise specified) | Reference |
| D. zingiberensis | up to 19.52 mg/g (average of 14.37 mg/g across ten batches) | [6] |
| D. septemloba | Detected, quantitative data variable | [6] |
| D. collettii | Detected, quantitative data variable | [6] |
| D. pubera | 1.22 mg/g (1220 µg/g) | [7] |
| D. spicata | 0.305 mg/g (305 µg/g) | [7] |
| D. hispida | 0.057 mg/g (57 µg/g) | [7] |
| D. hamiltonii | 0.003 mg/g (3 µg/g) | [7] |
| D. bulbifera | 0.021 - 0.023 mg/g (0.0021% - 0.0023%) | [3] |
| D. pentaphylla | Negligible amounts detected | [3] |
| D. alata | Detected, but often in low concentrations | [5] |
| D. oppositifolia | Negligible amounts detected | [3] |
| D. polygonoides | 0.2 - 26.4 mg/g (0.02% - 2.64%) | [8] |
| Unspecified Dioscorea spp. (Jalisco, Mexico) | 0.00002 - 0.00016 mg/g (0.02 - 0.16 mg/kg) | [9] |
| D. deltoidea | Maximum experimental yield of 12.04 mg/g (1.204%) | [10] |
| D. floribunda | 30 - 35 mg/g (3% - 3.5%) in improved varieties | [11] |
From the compiled data, Dioscorea zingiberensis and Dioscorea floribunda emerge as species with particularly high this compound content, making them attractive candidates for commercial extraction.[6][11] Dioscorea polygonoides also shows significant potential with a wide range of reported this compound concentrations.[8]
Experimental Protocols for this compound Analysis
The accurate quantification of this compound is crucial for comparative studies. Various analytical techniques have been employed, with High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) being among the most common and reliable methods.[12][13][14] Below are generalized experimental protocols for the extraction and quantification of this compound from Dioscorea tubers.
Sample Preparation and Extraction
-
Drying and Pulverization: Freshly harvested Dioscorea tubers are washed, sliced, and dried to a constant weight, typically in an oven at a controlled temperature (e.g., 50-60°C). The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[8]
-
Defatting (Optional but Recommended): The powdered tuber material is often defatted using a non-polar solvent like n-hexane in a Soxhlet apparatus. This step removes lipids that can interfere with subsequent extraction and analysis.[8]
-
Hydrolysis: this compound in plants exists primarily as glycosides (saponins). Therefore, an acid hydrolysis step is essential to cleave the sugar moieties and liberate the aglycone, this compound. This is typically achieved by refluxing the plant material with a mineral acid (e.g., 2N HCl) for several hours.[15] Enzymatic hydrolysis using enzymes like naringinase has also been reported as a milder alternative that can reduce the degradation of this compound.[8]
-
Extraction: Following hydrolysis, the liberated this compound is extracted using an organic solvent such as methanol, ethanol, or chloroform.[10][15] The choice of solvent can influence the extraction efficiency. The resulting extract is then filtered and concentrated under reduced pressure.
Quantification by HPLC
-
Chromatographic System: A standard HPLC system equipped with a C18 column and a UV or DAD detector is commonly used.[13][14]
-
Mobile Phase: The mobile phase is typically a mixture of acetonitrile and water, or methanol and water, often in an isocratic elution mode.[13][14]
-
Detection: this compound is detected by its UV absorbance, typically at a wavelength around 202-211 nm.[13][14]
-
Quantification: A calibration curve is generated using a series of standard solutions of pure this compound at known concentrations. The concentration of this compound in the plant extract is then determined by comparing its peak area to the calibration curve.[14]
Biosynthesis of this compound
The biosynthesis of this compound in Dioscorea species is a complex process that involves multiple enzymatic steps. It originates from the isoprenoid pathway, specifically the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways, which produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP).[16][17] These precursors are then utilized to synthesize squalene, which undergoes a series of cyclization, oxidation, and hydroxylation reactions, catalyzed by enzymes such as cycloartenol synthase (CAS) and various cytochrome P450 monooxygenases (CYPs), to ultimately form cholesterol, a key intermediate.[18][19] From cholesterol, further modifications lead to the formation of the steroidal sapogenin, this compound.
Caption: Simplified biosynthetic pathway of this compound in Dioscorea species.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the comparative analysis of this compound content in different Dioscorea species.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cultivation and Utilization of this compound-Contained Dioscorea Species | CoLab [colab.ws]
- 3. phytojournal.com [phytojournal.com]
- 4. brieflands.com [brieflands.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative analysis of this compound in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispgr.in [ispgr.in]
- 8. scielo.br [scielo.br]
- 9. academic.oup.com [academic.oup.com]
- 10. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eagri.org [eagri.org]
- 12. Comparative analysis of this compound in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid quantitative analysis of this compound in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. course.cutm.ac.in [course.cutm.ac.in]
- 16. This compound biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of Diosgenin and Other Key Phytosteroids
A comprehensive guide for researchers and drug development professionals on the anticancer, anti-inflammatory, and neuroprotective properties of diosgenin, β-sitosterol, and stigmasterol.
In the ever-expanding landscape of natural product research, phytosteroids have emerged as a promising class of bioactive compounds with diverse therapeutic potential. Among these, this compound, a steroidal sapogenin, has garnered significant attention for its wide-ranging pharmacological activities. This guide provides an objective comparison of the bioactivity of this compound with two other prominent phytosteroids, β-sitosterol and stigmasterol. By presenting available experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance their research and development efforts.
Comparative Bioactivity: A Quantitative Overview
Direct comparative studies evaluating this compound, β-sitosterol, and stigmasterol under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data from various independent studies. It is crucial to interpret these findings with the understanding that variations in experimental design, cell lines, and methodologies can influence the results.
Anticancer Activity
The anticancer potential of these phytosteroids has been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic efficacy.
Table 1: Anticancer Activity (IC50 Values) of this compound, β-Sitosterol, and Stigmasterol on Various Cancer Cell Lines
| Phytosteroid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | 1.9 | [1] |
| K562 (Leukemia) | 4.41 | [1] | |
| HT-29 (Colon Cancer) | >100 | [2] | |
| HCT-116 (Colon Cancer) | >100 | [2] | |
| β-Sitosterol | HT-29 (Colon Carcinoma) | Not specified (inhibits growth) | [3] |
| MCF-7 (Breast Cancer) | Not specified (stimulatory effect) | [3] | |
| MDA-MB-231 (Breast Cancer) | Not specified (induces apoptosis) | [4] | |
| Stigmasterol | MCF-7 (Breast Cancer) | 5.8 | [5] |
| A549 (Lung Cancer) | >100 | [5] | |
| HepG2 (Liver Cancer) | >100 | [5] | |
| HUVECs (Endothelial Cells) | 21.1 ± 2.1 | [6] | |
| SNU-1 (Gastric Cancer) | 15 | [6] |
Note: The data presented is a compilation from multiple sources and direct comparison should be approached with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of these phytosteroids are often assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS).
Table 2: Anti-inflammatory Activity of this compound, β-Sitosterol, and Stigmasterol
| Phytosteroid | Cell Line/Model | Assay | Key Findings | Reference |
| This compound | Murine Macrophages | NO, IL-1, IL-6 production | Reduction in inflammatory mediators | [7] |
| β-Sitosterol | RAW264.7 Macrophages | TNF-α, IL-6 secretion (LPS-induced) | Increased secretion, but to a lesser extent than cholesterol | [8] |
| Dextran sulfate sodium-induced colitis in mice | NF-κB activation, COX-2, CSF-1 expression | Attenuated colitis, moderately decreased NF-κB p65 | [9] | |
| Stigmasterol | Dextran sulfate sodium-induced colitis in mice | NF-κB activation, COX-2, CSF-1 expression | Attenuated colitis, significantly lowered inflammation score and COX-2 | [9] |
Neuroprotective Activity
The neuroprotective potential of these compounds is often investigated in cellular models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by assessing their ability to protect neurons from toxins and oxidative stress.
Table 3: Neuroprotective Activity of this compound, β-Sitosterol, and Stigmasterol
| Phytosteroid | Cell Line/Model | Assay | Key Findings | Reference |
| This compound | D-galactose-induced senescent mice | Learning and memory | Restored cognitive function | [10] |
| β-Sitosterol | APP/PS1 mice (Alzheimer's model) | Aβ deposition, learning and memory | Ameliorated memory impairment, decreased Aβ deposition | [11] |
| Stigmasterol | SH-SY5Y cells (H2O2-induced oxidative stress) | Cell viability, ROS levels | Prevented oxidative stress-induced cell death | |
| Glutamate-induced toxicity model | ROS and Ca2+ production | Inhibited ROS and Ca2+ production |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the comparison of this compound, β-sitosterol, and stigmasterol.
Assessment of Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound, β-sitosterol, or stigmasterol (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.[9][11]
Assessment of Anti-inflammatory Activity: Measurement of TNF-α and IL-6
This protocol describes the measurement of pro-inflammatory cytokines in macrophage cell cultures.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound, β-sitosterol, or stigmasterol for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the phytosteroids.
Assessment of Neuroprotective Activity: SH-SY5Y Cell Viability Assay
The SH-SY5Y neuroblastoma cell line is a common in vitro model for studying neurodegenerative diseases.
Protocol:
-
Cell Differentiation: Differentiate SH-SY5Y cells by treating them with retinoic acid (e.g., 10 µM) for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound, β-sitosterol, or stigmasterol for 24 hours.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's disease models for another 24 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described previously or other viability assays like the LDH release assay.
-
Data Analysis: Calculate the percentage of neuroprotection as: [(Viability of treated cells - Viability of toxin-treated cells) / (Viability of control cells - Viability of toxin-treated cells)] × 100.
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound, β-sitosterol, and stigmasterol are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Anticancer Signaling Pathway
This compound has been shown to exert its anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2] One of the key pathways is the PI3K/Akt/mTOR pathway.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to decreased cell proliferation and induced apoptosis.
Experimental Workflow for Assessing Neuroprotection
A typical experimental workflow for evaluating the neuroprotective effects of phytosteroids using the SH-SY5Y cell line is depicted below.
Caption: A streamlined workflow for in vitro assessment of phytosteroid neuroprotective efficacy.
Logical Relationship: Structural Comparison of Phytosteroids
The subtle structural differences between this compound, β-sitosterol, and stigmasterol, particularly in their side chains, may contribute to their varied biological activities.
Caption: Structural relationship of this compound, β-sitosterol, and stigmasterol to a common steroid core.
References
- 1. Anticancer Potential of Biologically Active this compound and its Derivatives: An Update [ouci.dntb.gov.ua]
- 2. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. β-Sitosterol and stigmasterol ameliorate dextran sulfate sodium-induced colitis in mice fed a high fat western-style diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and Neuroprotective Activities of Stigmasterol Against Oxidative Stress-Induced Neuronal Cell Death via Sirtuin Family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosterols: Potential Metabolic Modulators in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. A STUDY OF β-SITOSTEROL, STIGMASTEROL AND 2- HYDROXYHEXADECANOIC ACID METHYL ESTER AGAINST CYCLOXYGENASES (COX-1 & COX-2) AND 5-LIPOXYGENASE AS POTENTIAL PAIN INHIBITORS USING IN-SILICO APPROACH – ScienceOpen [scienceopen.com]
Diosgenin vs. Synthetic Progesterone: A Comparative Efficacy Study
A Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the efficacy of diosgenin and synthetic progestins, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and hormone therapy.
Introduction: Foundational Differences
It is critical to distinguish between this compound, synthetic progestins, and natural progesterone.
-
This compound: A phytosteroid sapogenin extracted from the tubers of wild yam (Dioscorea species).[1] It serves as a crucial chemical precursor for the industrial synthesis of various steroid hormones, including progesterone, cortisone, and pregnenolone.[1][2] The human body cannot convert this compound into progesterone; this conversion requires specific laboratory chemical reactions.[3]
-
Progesterone: The natural steroid hormone produced in the body. It plays a vital role in the menstrual cycle, pregnancy, and embryogenesis.[4] Medications using "natural" or "bioidentical" progesterone are also synthesized in a lab, typically using this compound as the starting material.[4]
-
Synthetic Progestins: A class of synthetic drugs created to mimic the effects of natural progesterone by binding to and activating progesterone receptors (PRs).[5][6][7] They are structurally different from natural progesterone, which results in varied pharmacological properties, half-lives, and affinities for other steroid receptors.[8][9]
This guide will compare the direct biological actions of synthetic progestins with the indirect role and inherent biological activities of this compound.
Mechanism of Action
The primary difference in efficacy lies in their fundamental mechanisms of action. Synthetic progestins are designed for direct receptor interaction, whereas this compound's effects are indirect and multifaceted.
Synthetic Progestins: Synthetic progestins exert their effects primarily by binding to progesterone receptors (PR-A and PR-B) within target cells.[5][9] This interaction triggers a conformational change in the receptor, which then translocates to the nucleus and modulates the transcription of target genes.[5][10] This mechanism is central to their use in contraception and hormone replacement therapy (HRT), leading to:
-
Suppression of ovulation by inhibiting the secretion of gonadotropin-leasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH).[5][6]
-
Transformation of the endometrium to a secretory state, which reduces the risk of endometrial hyperplasia.[5][10]
-
Thickening of cervical mucus to impede sperm penetration.[6][10]
Many progestins also exhibit cross-reactivity, binding to androgen, glucocorticoid, and mineralocorticoid receptors, which contributes to their side-effect profiles.[8]
This compound: this compound does not act as a direct agonist for progesterone or estrogen receptors.[11][12] Studies have shown it does not affect uterine weight or alter the expression of estrogen receptor alpha (ERα) or progesterone receptors (PR) in uterotrophic assays.[12] Its biological activities are not mediated by direct progestogenic action but through various other signaling pathways.[11] Preclinical studies suggest this compound can:
-
Inhibit inflammatory pathways such as NF-κB and PI3K/Akt/mTOR.[11]
-
Influence cell cycle progression and induce apoptosis in cancer cell lines.[2][13]
The following diagram illustrates the distinct pathways.
Comparative Data
Quantitative comparisons are challenging due to the fundamentally different nature of these compounds. Synthetic progestins are evaluated for direct hormonal efficacy, while this compound is assessed for its broader pharmacological effects or as a manufacturing precursor.
Table 1: Pharmacological Profile Comparison
| Parameter | Synthetic Progestins | This compound |
| Primary Target | Progesterone Receptors (PRs)[5][6] | Multiple non-hormonal signaling pathways (e.g., NF-κB, PI3K/Akt)[11] |
| Receptor Binding | Direct PR agonist; varying affinity for other steroid receptors[8][9] | No significant binding to progesterone or estrogen receptors[11][12] |
| In Vivo Conversion | Not applicable; active as administered | Not converted to progesterone in the human body[15] |
| Primary Use | Contraception, Hormone Replacement Therapy (HRT)[6][7] | Precursor for industrial steroid synthesis; investigated for anti-inflammatory, metabolic, and anticancer effects[1][2][14] |
| Half-Life | Varies by structure; generally longer than natural progesterone (several hours)[6] | Pharmacokinetic data is still emerging; subject to metabolism by gut bacteria[11] |
Table 2: Efficacy in Hormone Replacement Therapy (HRT)
| Application | Synthetic Progestins | This compound |
| Menopausal Symptom Relief | Effective in combination with estrogen for treating symptoms like hot flashes and preventing osteoporosis.[7][16] | No direct evidence of efficacy for treating menopausal symptoms via hormonal action.[1] Any benefits are likely through non-hormonal mechanisms. |
| Endometrial Protection | Opposes the proliferative effect of estrogen on the endometrium, reducing cancer risk.[5][10] | Does not provide endometrial protection.[12] |
| Clinical Outcome Measures | Assessed by changes in Kupperman Menopause Index (KMI), MENQOL scores, and hormone levels (FSH, E2).[17] | Not evaluated with standard hormonal efficacy metrics. Preclinical studies focus on markers of inflammation or cell proliferation.[2] |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitor Binding Assay
This protocol is used to determine the relative affinity of a test compound (e.g., a synthetic progestin) for the progesterone receptor.
-
Objective: To quantify the ability of a test compound to displace a fluorescently-labeled progesterone ligand from the PR ligand-binding domain (LBD).
-
Methodology: Fluorescence Polarization (FP).
-
Reagents & Materials: Human PR-LBD, fluorescent progesterone ligand (e.g., Fluormone PL Red), test compounds, assay buffer, and microplates.[18]
-
Procedure: a. A solution containing the PR-LBD and the fluorescent ligand is prepared. When the fluorescent ligand binds to the large receptor protein, it tumbles slowly, emitting highly polarized light. b. Test compounds (synthetic progestins) are added in serial dilutions to the wells of a microplate.[18] c. The PR-LBD/fluorescent ligand mixture is added to all wells. d. The plate is incubated to allow the binding reaction to reach equilibrium. e. A plate reader measures the fluorescence polarization in each well. If a test compound effectively competes with the fluorescent ligand for binding to the PR-LBD, the smaller, unbound fluorescent ligand will tumble faster, resulting in a decrease in polarization.[18]
-
Data Analysis: The decrease in polarization is plotted against the concentration of the test compound to calculate the IC50 value (the concentration of the compound that displaces 50% of the fluorescent ligand).
-
Protocol 2: Uterotrophic Assay in Immature Rats
This bioassay is a standard method to assess the estrogenic or anti-estrogenic activity of a compound. It was used to demonstrate that this compound lacks direct estrogenic effects.
-
Objective: To determine if a test compound (this compound) causes an increase in uterine weight in immature female rats, which is a hallmark of estrogenic activity.
-
Methodology:
-
Animal Model: Immature (e.g., 19-day-old) female rats are used as their uteri are highly sensitive to estrogens and their endogenous hormone levels are low.[12]
-
Procedure: a. Animals are divided into groups: vehicle control, positive control (e.g., 17α-ethynylestradiol), and test groups receiving different doses of this compound.[12] b. The compounds are administered orally or via injection for three consecutive days.[12] c. On the fourth day (24 hours after the final dose), the animals are euthanized. d. The uteri are carefully dissected, trimmed of fat, and weighed (wet weight).
-
Endpoint Analysis: Uterine wet weight is the primary endpoint. Histological examination of the uterine and vaginal epithelia, as well as immunohistochemical staining for ERα and PR, can provide secondary confirmation.[12]
-
Data Analysis: The mean uterine weight of the test groups is compared to the vehicle and positive control groups using statistical analysis (e.g., ANOVA). A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.
-
Conclusion for Drug Development
For drug development professionals, the distinction between this compound and synthetic progestins is clear:
-
Synthetic progestins are direct-acting hormonal agents designed to agonize progesterone receptors. Their development focuses on optimizing receptor affinity, selectivity, and pharmacokinetic profiles to achieve specific therapeutic outcomes in contraception and HRT. Efficacy is measured by direct hormonal endpoints.[9]
-
This compound is not a hormone and does not exhibit direct progestogenic activity.[15][12] Its value lies in two distinct areas:
-
As a Precursor: It remains a vital and cost-effective starting material for the semi-synthesis of bioidentical progesterone and other steroid drugs.[2][19] The efficiency of the chemical conversion process (e.g., Marker degradation) is the key metric.[19]
-
As a Bioactive Molecule: Its inherent anti-inflammatory, neuroprotective, and metabolic-modulating properties make it a candidate for development as a non-hormonal therapeutic agent for various chronic diseases.[2][14] Efficacy studies for this purpose must focus on relevant biomarkers for those conditions, not on hormonal activity.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purity.health [purity.health]
- 4. Progestin vs Progesterone: Are They the Same Thing? [healthline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical Use of Progestins and Their Mechanisms of Action: Present and Future (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciresliterature.org [sciresliterature.org]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Medicine Labs That Help Monitor Bioidentical Hormone Replacement Therapy [rupahealth.com]
- 17. Effectiveness and safety of hormone replacement therapy in the treatment of menopausal syndrome: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Progesterone Receptor Competitor Assay Kit, Red - Creative BioMart [creativebiomart.net]
- 19. Marker degradation - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Diosgenin Extraction Methods: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of various methods for the extraction of diosgenin, a critical starting material for the synthesis of steroidal drugs. Intended for researchers, scientists, and drug development professionals, this document outlines and contrasts conventional and modern extraction techniques, presenting supporting data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.
Introduction to this compound Extraction
This compound, a steroidal sapogenin, is predominantly found in plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species. Its extraction is a pivotal step in the pharmaceutical industry for the production of corticosteroids, sex hormones, and other steroid-based drugs. The efficiency, cost-effectiveness, and environmental impact of the extraction method are critical considerations. This guide explores traditional acid hydrolysis alongside modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and enzymatic hydrolysis.
Comparative Analysis of Extraction Methods
The selection of an extraction method depends on various factors, including yield, purity, extraction time, solvent consumption, and environmental impact. The following table summarizes the quantitative data from various studies to facilitate a direct comparison.
Table 1: Quantitative Comparison of this compound Extraction Methods
| Extraction Method | Plant Material | Key Parameters | Extraction Time | This compound Yield/Content | Purity | Source |
| Acid Hydrolysis | Dioscorea zingiberensis | 2M HCl, reflux for 3h. | 3 hours | 2.69% | Not specified | [1] |
| Dioscorea deltoidea | 10% HCl, 98°C. | 1 hour | 1.204% (dry weight) | Not specified | [2] | |
| Dioscorea tubers | 3N HCl, reflux with xylene. | 4 hours | Not specified | Good separation | [3] | |
| Ultrasound-Assisted Extraction (UAE) | Trigonella foenum-graecum (Fenugreek) seed | 80% ethanol, 35°C. | 60 minutes | 40.37 mg/100g | Not specified | [4] |
| Dioscorea zingiberensis | 70% ethanol, 100W ultrasonic power, 2 extractions. | 30 minutes per extraction | 2.57% | Not specified | [5] | |
| Microwave-Assisted Extraction (MAE) | Trigonella foenum-graecum (Fenugreek) seed | 80% ethanol, microwave power not specified. | 6 minutes | 35.50 mg/100g | Not specified | [4] |
| Dioscorea zingiberensis | 75% ethanol, 600W, 75°C, 3 cycles. | 6 minutes per cycle | Not specified | Not specified | [6] | |
| Supercritical Fluid Extraction (SFE) | Dioscorea nipponica | Pressure: 35.0 MPa, Temp: 45°C, Entrainer: 3% 95% ethanol. | 3 hours | Higher than traditional solvent extraction | Higher than traditional solvent extraction | [7] |
| Trigonella foenum-graecum (Fenugreek) | Pressure: 24.6 MPa, Temp: 43.5°C, CO2 consumption: 20.87 g/g dm. | 155 minutes | 0.84 g/g of hydro-isolate | Not specified | [8] | |
| Fermentation-Acid Hydrolysis | Dioscorea scutellariae | Pre-fermentation at 40°C for 24h, followed by 1.0M H2SO4 hydrolysis for 4h. | 28 hours (24h ferm. + 4h hydr.) | 2.402% | Not specified | [1] |
| Enzymatic Hydrolysis | Dioscorea zingiberensis | Biotransformation with Penicillium dioscin. | 50 hours | >90% of total this compound | Not specified | [9] |
Note: Direct comparison of yields between studies may be misleading due to variations in plant material, growing conditions, and analytical methods used.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Acid Hydrolysis Protocol
This method involves the use of strong acids to hydrolyze the glycosidic bonds of saponins, releasing the aglycone this compound.
Materials:
-
Dried and powdered plant material (e.g., Dioscorea zingiberensis rhizomes)
-
2M Hydrochloric acid (HCl)
-
Reflux apparatus
-
Filtration system
-
Organic solvent (e.g., petroleum ether) for extraction
-
Soxhlet apparatus
Procedure:
-
A specific amount of the powdered plant material is refluxed with a 2M HCl solution for 3 hours.[1]
-
After cooling, the hydrolysate is filtered.
-
The residue is washed with water until neutral and then dried.
-
The dried residue is then subjected to Soxhlet extraction with petroleum ether for an extended period (e.g., 12 hours) to extract the crude this compound.[1]
-
The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
Materials:
-
Powdered plant material (e.g., Trigonella foenum-graecum seeds)
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Mix the powdered fenugreek seeds with 80% ethanol in a flask.[4]
-
Place the flask in an ultrasonic bath maintained at a constant temperature (e.g., 35°C).[4]
-
Apply ultrasonic waves for a specified duration (e.g., 60 minutes).[4]
-
After sonication, centrifuge the mixture to separate the extract from the solid residue.
-
Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract containing this compound.
Microwave-Assisted Extraction (MAE) Protocol
MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of target compounds.
Materials:
-
Powdered plant material (e.g., Dioscorea zingiberensis)
-
75% Ethanol
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place the powdered plant material in the microwave extraction vessel with 75% ethanol at a solid/liquid ratio of 1:20 (g/mL).[6]
-
Set the extraction parameters: temperature at 75°C and microwave irradiation power at 600 W.[6]
-
Perform the extraction for a predetermined number of cycles (e.g., three cycles of 6 minutes each).[6]
-
After extraction, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to yield the crude this compound extract.
Enzymatic Hydrolysis Protocol
This green and highly specific method uses enzymes to hydrolyze saponins under mild conditions.
Materials:
-
Powdered plant material (e.g., Dioscorea zingiberensis rhizome)
-
Specific enzymes (e.g., cellulase, β-glucosidase) or a microorganism culture (Penicillium dioscin)[9][10]
-
Incubator/shaker
-
Filtration system
-
Solvent for extraction (e.g., petroleum ether)
Procedure:
-
Prepare a suspension of the plant material in a suitable buffer.
-
Inoculate with a microbial culture or add the specific enzyme(s).
-
Incubate the mixture under optimized conditions (e.g., 30°C for 50 hours for P. dioscin biotransformation).[9]
-
After incubation, the mixture is typically subjected to a mild acid treatment or direct solvent extraction to isolate the released this compound.
-
The product is then filtered, and the residue is extracted with a suitable solvent.
Visualizing the Extraction Workflows
The following diagrams, created using Graphviz, illustrate the general workflows for the described extraction methods.
Conclusion
The choice of a this compound extraction method is a critical decision in the pharmaceutical development pipeline. While traditional acid hydrolysis is effective, it often involves harsh conditions and significant solvent use. Modern techniques like UAE, MAE, and SFE offer faster extraction times and reduced environmental impact.[11] Enzymatic hydrolysis represents a green and highly specific alternative, though it may require longer incubation periods and careful optimization of biological conditions.[12] This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their specific laboratory capabilities, desired yield and purity, and environmental considerations.
References
- 1. CN104774240A - Method for extracting this compound through dioscin hydrolysis - Google Patents [patents.google.com]
- 2. Optimization of this compound extraction from Dioscorea deltoidea tubers using response surface methodology and artificial neural network modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simplified method of extraction of this compound from Dioscorea tubers and its determination by gas-liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of ultrasound and microwave assisted extraction of this compound from Trigonella foenum graceum seed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study on Ultrasound-assisted Extraction of this compound from Dioscorea zingiberensis C.H.Wright [aeeisp.com]
- 6. Microwave-assisted extraction and a new determination method for total steroid saponins from Dioscorea zingiberensis C.H. Wright - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Direct Biotransformation of Dioscin into this compound in Rhizome of Dioscorea zingiberensis by Penicillium dioscin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Isolation, Identification and Immobilization Method of Three Novel Enzymes with this compound-Producing Activity Derived from an Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Diosgenin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds like diosgenin is paramount. This compound, a steroidal sapogenin, is a vital precursor in the synthesis of various steroid drugs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for its quantification. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable technique for your research needs.
Methodological Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for this compound quantification hinges on several factors, including the nature of the analyte, the required sensitivity, and the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound.[1][2][3] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, Reverse-Phase HPLC (RP-HPLC) is the most common approach.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[3] Since this compound is not inherently volatile, a crucial derivatization step is required to increase its volatility and thermal stability for GC-MS analysis.[3] This method combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing excellent selectivity and identification.
A key difference lies in the sample preparation. While both methods require extraction and hydrolysis to liberate this compound from its glycosidic forms (saponins) in plant material, GC-MS necessitates an additional derivatization step.[1][3]
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and accurate quantification of this compound.
Sample Preparation (Common for both HPLC and GC-MS)
-
Extraction: The plant material (e.g., dried and powdered rhizomes or seeds) is typically extracted with a suitable solvent like ethanol or methanol.
-
Acid Hydrolysis: The crude extract undergoes acid hydrolysis (e.g., with hydrochloric or sulfuric acid) to cleave the glycosidic bonds and release the this compound aglycone.[1][4] This step is critical as this compound is often present as saponins in its natural source.
-
Liquid-Liquid Extraction (LLE): Following hydrolysis, this compound is extracted from the aqueous acidic solution using an organic solvent such as n-hexane or chloroform.[5]
-
Purification: The organic extract is then washed and dried. The solvent is evaporated to obtain the crude this compound extract, which can be reconstituted in a suitable solvent for chromatographic analysis.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.
-
Column: A C18 reversed-phase column is typically employed for the separation.[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is frequently used.[6][7]
-
Flow Rate: A flow rate of around 1.0 mL/min is common.[6]
-
Detection: UV detection at a wavelength of approximately 203 nm is often utilized for this compound.[6]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample with that of a standard this compound solution of known concentration.[7]
GC-MS Method Protocol
-
Derivatization: The extracted this compound is derivatized to increase its volatility. Silylation is a common derivatization technique for steroids, where active hydrogens are replaced by a trimethylsilyl (TMS) group.
-
Instrumentation: A GC system coupled with a mass spectrometer is required.
-
Column: A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the derivatized this compound.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to ensure optimal separation of the analytes.
-
Ionization: Electron ionization (EI) is commonly used to fragment the derivatized this compound molecules.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode for identification.[1]
-
Quantification: Quantification is achieved by comparing the peak area of a characteristic ion of the derivatized this compound in the sample to that of a derivatized standard.
Quantitative Data Comparison
The following table summarizes typical validation parameters for HPLC and GC-MS methods for this compound quantification, compiled from various studies. It is important to note that these values are not from a direct head-to-head comparison in a single study and can vary based on the specific experimental conditions and instrumentation.
| Parameter | HPLC | GC-MS |
| Linearity (Concentration Range) | 2-10 µg/mL | 0.5-1500 ng/mL |
| Limit of Detection (LOD) | ~0.03 µg/mL | - |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.5 ng/mL[5] |
| Accuracy (% Recovery) | 97-98% | - |
| Precision (%RSD) | < 2% | < 7%[5] |
Data compiled from multiple sources. A direct comparison from a single study is not available.
Visualizing the Workflow and Comparison
To better illustrate the processes and their distinctions, the following diagrams are provided.
Caption: A flowchart illustrating the general workflow for this compound quantification using HPLC and GC-MS.
Caption: A diagram comparing the advantages and disadvantages of HPLC and GC-MS for this compound analysis.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound.
-
HPLC is a straightforward and widely accessible technique that is well-suited for routine quality control and quantification of this compound in various samples without the need for derivatization. Its simplicity in sample preparation makes it an attractive option for high-throughput analysis.
-
GC-MS , on the other hand, offers superior sensitivity and selectivity, making it the preferred method when lower detection limits are required or when dealing with complex matrices where interferences may be a concern. The mass spectral data also provides an additional layer of confirmation for the identity of the analyte.
The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, available instrumentation, and the need for structural confirmation. For many applications, a validated HPLC method will provide accurate and precise results for this compound quantification. However, for trace-level analysis or in complex biological matrices, the enhanced capabilities of GC-MS may be necessary.
References
- 1. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. scielo.br [scielo.br]
- 5. Pharmacokinetic Analysis of this compound in Rat Plasma by a UPLC-MS/MS Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative Guide to the Biological Activities of Diosgenin and its Glycoside Precursor, Dioscin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diosgenin, a steroidal sapogenin, and its glycoside precursor, dioscin, are natural compounds predominantly extracted from plants of the Dioscorea (wild yam) and Trigonella (fenugreek) species.[1][2] Dioscin is composed of the aglycone this compound linked to a sugar chain at the C-3 position.[3] Both molecules have garnered significant scientific interest due to their diverse and potent pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.[3][4][5] After oral administration, dioscin can be metabolized into this compound, which is considered the primary active ingredient for some effects.[6][7]
This guide provides an objective comparison of the biological activities of this compound and dioscin, supported by experimental data and detailed methodologies. It aims to serve as a valuable resource for researchers investigating the therapeutic potential of these compounds.
Pharmacokinetics and Bioavailability: A Key Differentiator
A fundamental distinction between dioscin and this compound lies in their pharmacokinetic profiles. While dioscin exhibits better intestinal permeability, its stability in gastrointestinal fluids is poor, leading to significantly lower oral bioavailability compared to its aglycone, this compound.[8][9][10] This suggests that while dioscin has its own biological activities, it also functions as a prodrug, being converted to this compound within the body.[6][9]
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Dioscin | Reference |
| Oral Bioavailability | ~6% | ~0.2% | [8] |
| Intestinal Permeability | Moderate (subject to P-gp efflux) | Higher than this compound | [9][10] |
| Stability in GI Fluids | More stable | Unstable, converts to this compound | [9][10] |
| Metabolism | Primarily Phase II metabolism | Metabolically stable, but converts to this compound in GI tract | [10] |
| Half-life (t1/2) | 11.3 min (in S9 fraction) | 25.6 h (in rat, oral admin.) | [10][11] |
Comparative Biological Activities
Both compounds modulate a wide array of signaling pathways, leading to similar, yet sometimes distinct, biological outcomes.
Anticancer Activity
This compound and dioscin have demonstrated potent anticancer effects across various cancer types by inhibiting cell proliferation, inducing apoptosis and autophagy, and suppressing metastasis.[3][4][12] Dioscin, in particular, has been noted for its ability to reverse multidrug resistance in cancer cells.[4][13]
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | This compound (µM) | A this compound Derivative (7g) (µM) | Reference |
| K562 | Leukemia | 30.04 | 4.41 | [14] |
| HepG2 | Liver Cancer | - | 1.9 (Compound 8) | [14] |
Note: Direct comparative IC50 data for dioscin vs. This compound in the same study is limited in the reviewed literature. The table includes data on a this compound derivative to illustrate the potential for enhanced activity through structural modification.
Anti-inflammatory and Antioxidant Effects
Both molecules are effective anti-inflammatory and antioxidant agents.[15] They work by inhibiting pro-inflammatory signaling pathways like NF-κB and MAPK and reducing the expression of cytokines such as TNF-α, IL-6, and IL-1β.[8][15] Their antioxidant capacity stems from their ability to reduce reactive oxygen species (ROS) and enhance the body's endogenous antioxidant systems, including enzymes like SOD and CAT.[8][15]
Table 3: Comparison of Anti-inflammatory & Antioxidant Mechanisms
| Mechanism | This compound | Dioscin | Reference |
| NF-κB Pathway Inhibition | Yes | Yes | [8][15] |
| JNK/MAPK Pathway Inhibition | Yes | Yes | [3][8] |
| Pro-inflammatory Cytokine Suppression | Yes | Yes | [8] |
| ROS Production Reduction | Yes | Yes | [8] |
| Nrf2 Pathway Upregulation | Yes | Yes (via Sirt3) | [8] |
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by both this compound and dioscin.
Caption: General experimental workflow for in vitro bioactivity comparison.
Caption: Inhibition of the NF-κB inflammatory pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of this compound and dioscin on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.[16]
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of this compound and dioscin in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound and dioscin on the collective migration of cells, a key process in cancer metastasis.
Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close this gap over time is monitored. Inhibitory compounds will slow down or prevent this closure.[18]
Methodology:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and allow them to grow until they form a fully confluent monolayer (18-24 hours).[19]
-
Creating the Wound: Using a sterile 10 µL or 200 µL pipette tip, make a straight scratch across the center of the monolayer in each well.[19]
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.[19]
-
Treatment: Replace the PBS with a fresh culture medium containing the desired concentration of this compound, dioscin, or vehicle control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).[19][20]
-
Incubation and Monitoring: Incubate the plate at 37°C. Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control wells is nearly closed.[18][19]
-
Data Analysis: Quantify the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area at Time 0. Compare the migration rate between treated and control groups.
Conclusion and Future Perspectives
Both this compound and its glycoside precursor, dioscin, exhibit a remarkable range of biological activities with significant therapeutic potential, particularly in oncology and inflammatory diseases.[3][4] The primary difference lies in their pharmacokinetics; this compound has superior oral bioavailability, whereas dioscin acts as both a distinct bioactive molecule and a prodrug that is converted to this compound in the gastrointestinal tract.[8][9]
The choice between using this compound or dioscin in research may depend on the specific biological system and desired outcome. The poor bioavailability of both compounds remains a significant clinical hurdle.[14][21] Consequently, future research is heavily focused on the development of novel derivatives and advanced drug delivery systems, such as nano-formulations, to enhance their solubility, stability, and therapeutic efficacy.[4][9][14][22] These advancements are crucial for translating the promising preclinical findings of this compound and dioscin into effective clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Potential of this compound and Its Major Derivatives against Neurological Diseases: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer activity of Dioscin: an update and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. This compound: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. In Vivo Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. ibidi.com [ibidi.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dioscin and this compound: Insights into their potential protective effects in cardiac diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to the Metabolic Stability of Diosgenin and its Derivatives
For researchers and professionals in drug development, understanding the metabolic fate of a compound is a cornerstone of preclinical assessment. This guide provides a comparative analysis of the metabolic stability of diosgenin, a naturally occurring steroidal sapogenin, and its key derivatives. The information presented herein is supported by experimental data to facilitate informed decisions in the selection and development of this compound-based therapeutic agents.
Executive Summary
This compound exhibits favorable stability in the gastrointestinal tract but is susceptible to rapid Phase II metabolism, which can limit its systemic exposure. Its glycosidic form, dioscin, demonstrates greater metabolic stability in hepatic models but can be converted to this compound in the gut. Synthetic derivatives of this compound have been developed to enhance bioavailability and therapeutic efficacy, although comprehensive comparative metabolic stability data for many of these analogs remains limited in publicly available literature. This guide synthesizes the available quantitative data, details the experimental methodologies for assessing metabolic stability, and provides visual representations of key metabolic pathways and experimental workflows.
Comparative Metabolic Stability Data
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, clearance, and overall bioavailability. The following tables summarize the available quantitative data for this compound and its common glycoside derivative, dioscin.
Table 1: In Vitro Stability in Simulated Gastrointestinal Fluids
| Compound | Matrix | Incubation Time | Remaining Compound (%) | Reference |
| This compound | Simulated Gastric Fluid (SGF, pH 1.2) | 3 hours | > 90% | [1] |
| This compound | Simulated Intestinal Fluid (SIF, pH 6.8) | 3 hours | > 90% | [1] |
| Dioscin | Simulated Gastric Fluid (SGF, pH 1.2) | 3 hours | 71.7% | [1] |
| Dioscin | Simulated Intestinal Fluid (SIF, pH 6.8) | 3 hours | 87.6% | [1] |
Note: The degradation of dioscin in SGF and SIF is partially attributable to its conversion to this compound.[1]
Table 2: In Vitro Metabolic Stability in Human Liver Fractions
| Compound | System | Half-life (t1/2, min) | Intrinsic Clearance (CLint, mL/min/kg) | Primary Metabolic Pathway | Reference |
| This compound | Human Liver Microsomes (HLM) | Stable | Not Applicable | Negligible Phase I | [1] |
| This compound | Human Liver S9 Fraction | 11.3 | 7 | Phase II Conjugation | [1] |
| Dioscin | Human Liver Microsomes (HLM) | Stable | Not Applicable | Negligible Phase I | [1] |
| Dioscin | Human Liver S9 Fraction | Stable | Not Applicable | Metabolically Stable | [1] |
Table 3: In Vivo Pharmacokinetic Parameters in Rats
| Compound | Administration | Half-life (t1/2, h) | Oral Bioavailability (%) | Reference |
| This compound | Oral | 7.93 | 9.0 ± 0.2 | [2] |
| Dioscin | Oral | ~25.6 | 0.2 | [1][3] |
Metabolic Pathways and Rationale for Derivative Synthesis
This compound's metabolic profile is characterized by limited Phase I oxidation but significant Phase II conjugation. This suggests that the primary route of elimination in vivo is through the attachment of polar moieties, such as glucuronic acid or sulfate, to the hydroxyl group at the C-3 position, facilitating excretion.
The rapid Phase II metabolism and subsequent clearance of this compound contribute to its low oral bioavailability.[4] This has prompted the development of various derivatives with modifications aimed at:
-
Improving aqueous solubility and dissolution.
-
Masking the hydroxyl group to reduce Phase II conjugation.
-
Enhancing intestinal permeability.
-
Prolonging systemic circulation.
Examples of such derivatives include amino acid conjugates and quaternary phosphonium salts, which have been synthesized to improve water solubility and, consequently, antitumor activity.[5][6] However, a direct comparison of their metabolic stability with the parent this compound molecule using in vitro models is not extensively reported.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Stability in Simulated Gastric and Intestinal Fluids
This assay evaluates the chemical stability of a compound in environments mimicking the stomach and small intestine.
Materials:
-
Simulated Gastric Fluid (SGF): pH 1.2, with pepsin.
-
Simulated Intestinal Fluid (SIF): pH 6.8, with pancreatin.
-
Test compound stock solution (e.g., in DMSO).
-
Incubator (37°C).
-
Quenching solution (e.g., ice-cold acetonitrile/methanol).
-
Analytical instrumentation (e.g., UPLC-MS).
Procedure:
-
Prepare SGF and SIF solutions.
-
Add the test compound to pre-warmed SGF and SIF to a final concentration (e.g., 50-100 µM).
-
Incubate the samples at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 1, 2, 3 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated analytical method.
Metabolic Stability in Human Liver Microsomes (HLM) and S9 Fractions
This assay is the industry standard for assessing Phase I and Phase II metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM) or S9 fraction.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Cofactor solution:
-
For Phase I (HLM): NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
For Phase II (S9): UDPGA (for glucuronidation) and PAPS (for sulfation). Alamethicin may be added to improve UGT activity.
-
-
Test compound stock solution.
-
Positive control compounds (e.g., testosterone for Phase I, 7-hydroxycoumarin for Phase II).
-
Incubator (37°C).
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Analytical instrumentation (e.g., UPLC-MS/MS).
Procedure:
-
On ice, prepare a reaction mixture containing phosphate buffer and HLM or S9 fraction.
-
Add the test compound to the mixture to a final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
At various time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180 minutes), withdraw an aliquot.[1]
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold quenching solution.
-
Vortex and centrifuge the samples at high speed (e.g., 12,000 rpm) to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration by UPLC-MS/MS.
-
Calculate the elimination half-life (t1/2) from the slope of the natural logarithm of the percent remaining compound versus time plot. Intrinsic clearance (CLint) can then be derived from the half-life.
Conclusion and Future Directions
The available data indicates that this compound, while stable in the gastrointestinal tract, is rapidly cleared via Phase II metabolism. Its glycoside, dioscin, is more metabolically stable but exhibits poor bioavailability, likely due to a combination of poor permeability and hydrolysis to this compound in the gut.
The development of this compound derivatives is a promising strategy to overcome the pharmacokinetic limitations of the parent compound. However, for a comprehensive and objective comparison, it is imperative that future studies on novel this compound analogs include quantitative in vitro metabolic stability data (t1/2 and CLint in HLM and S9 fractions) alongside their pharmacological activity assessments. This will enable a more robust structure-metabolism relationship to be established, guiding the design of next-generation this compound-based therapeutics with optimized efficacy and safety profiles.
References
- 1. Characterization of in Vitro ADME Properties of this compound and Dioscin from Dioscorea villosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Characterization of the pharmacokinetics of dioscin in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and Its Analogs: Potential Protective Agents Against Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antitumor Activity of this compound Hydroxamic Acid and Quaternary Phosphonium Salt Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of this compound-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacological Activities of Various Sapogenins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activities of several prominent sapogenins: Diosgenin, Hederagenin, Asiatic Acid, Oleanolic Acid, and Ursolic Acid. The information is compiled from various scientific studies to offer an objective overview of their therapeutic potential, supported by experimental data and detailed methodologies for key assays.
Introduction to Sapogenins
Sapogenins are the aglycone components of saponins, a diverse group of naturally occurring glycosides found in a wide variety of plants. They possess a steroid or triterpenoid backbone and exhibit a broad spectrum of pharmacological activities. This has led to increasing interest in their potential as lead compounds for the development of new therapeutic agents. This review focuses on the comparative analysis of their anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular effects.
Comparative Pharmacological Activities
The following sections detail the observed pharmacological effects of the selected sapogenins, with quantitative data summarized in the subsequent tables.
Anticancer Activity
Sapogenins have demonstrated significant potential in oncology by influencing various cellular processes, including proliferation, apoptosis, and cell cycle regulation.
-
This compound has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human oral cancer (KB), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) cells.[1] The anticancer mechanism of this compound is often associated with the modulation of signaling pathways like PI3K/Akt/mTOR and NF-κB/STAT3.[2]
-
Hederagenin exhibits potent cytotoxic activity against several cancer cell lines, including human cervical cancer (HeLa), lung cancer (A549), and breast cancer (BT20) cells.[3][4] Its anticancer effects are attributed to the induction of apoptosis through the mitochondrial pathway, involving the upregulation of Bax and caspases and the downregulation of Bcl-2.[3]
-
Ursolic Acid is a well-studied sapogenin with broad-spectrum anticancer activity. It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cells.[5] Its mechanisms of action are multifaceted, involving the modulation of multiple signaling pathways, including Akt/ERK, COX-2/PGE2, and NF-κB.[6]
-
Asiatic Acid has demonstrated anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
-
Oleanolic Acid also exhibits anticancer activities through the induction of apoptosis and inhibition of tumor cell proliferation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Sapogenins have shown promising anti-inflammatory effects through the modulation of various inflammatory mediators and signaling pathways.
-
This compound exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][8] Its mechanism involves the inhibition of the NF-κB signaling pathway.[9]
-
Hederagenin has been reported to inhibit the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[3] This is achieved through the inhibition of the NF-κB and MAPK signaling pathways.[10]
-
Ursolic Acid demonstrates potent anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines and mediators.[11][12][13] It suppresses the activation of key inflammatory transcription factors such as NF-κB and AP-1.[12]
-
Asiatic Acid possesses anti-inflammatory properties, contributing to its neuroprotective and other therapeutic effects.
-
Oleanolic Acid has well-documented anti-inflammatory effects, which are mediated, in part, through the inhibition of inflammatory pathways.
Neuroprotective Activity
The potential of sapogenins to protect neuronal cells from damage and degeneration is an active area of research, with promising results in preclinical models of neurological disorders.
-
Asiatic Acid has shown significant neuroprotective effects in models of cerebral ischemia and neurodegenerative diseases.[14][15][16][17] Its mechanisms include reducing infarct volume, protecting the blood-brain barrier, and attenuating mitochondrial damage.[14][15] It also modulates the expression of apoptotic proteins like Bcl-2 and Bax.[14][18][19]
-
This compound has been investigated for its neuroprotective potential.
-
Hederagenin is being explored for its effects on the central nervous system.
-
Oleanolic Acid has demonstrated neuroprotective effects in various experimental models.
-
Ursolic Acid exhibits neuroprotective properties, contributing to its diverse pharmacological profile.
Cardiovascular Effects
Sapogenins have been shown to exert beneficial effects on the cardiovascular system, including vasodilation and protection against ischemia.
-
Oleanolic Acid induces vasodilation in a concentration-dependent manner in isolated rat arteries.[20][21][22] This effect is mediated, at least in part, by the endothelium-dependent release of nitric oxide (NO) through the activation of the PI3K/Akt/eNOS signaling pathway.[20][23][24]
-
This compound , Hederagenin , Asiatic Acid , and Ursolic Acid are also being investigated for their potential cardiovascular benefits.
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological activities of the selected sapogenins.
Table 1: Anticancer Activity (IC50 values)
| Sapogenin | Cancer Cell Line | IC50 Value | Reference |
| This compound | KB (Human oral cancer) | 63 µM | [1] |
| MCF-7 (Human breast cancer) | 11.03 µg/ml | ||
| HepG2 (Human liver cancer) | 32.62 µg/ml | ||
| HepG2 (Human liver cancer) | 1.9 µM (Derivative 8) | [25] | |
| Hederagenin | HeLa (Human cervical cancer) | 17.42 µg/mL | [3] |
| A549 (Human lung cancer) | 26.23 µM | [3] | |
| BT20 (Human breast cancer) | 11.8 µM | [3] | |
| LoVo (Human colon cancer) | 1.39 µM (24h), 1.17 µM (48h) | [3] | |
| KB, KBV, Hela, A549, etc. | 4.22–8.05 µM (Derivative 9) | [4] | |
| Ursolic Acid | Jurkat (Leukemic T-cells) | 32.5 µM | [5] |
Table 2: Cardiovascular Effects (Vasodilation)
| Sapogenin | Artery | Concentration for Effect | Mechanism | Reference |
| Oleanolic Acid | Rat superior mesenteric artery | 0.01–100 µM | Endothelium-dependent NO release | [20] |
| Rat small mesenteric artery | 0.01–100 µM | Endothelium-dependent NO release | [20] | |
| Rabbit aortic rings | 0.5 µg/ml | NO-mediated | [21] | |
| Rat aorta | - | Endothelium-dependent NO production | [26] |
Experimental Protocols
Detailed methodologies for key experiments cited in this review are provided below.
MTT Assay for Cell Viability (IC50 Determination)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3.5×10³ to 1x10⁵ cells/well and incubate overnight.[27]
-
Compound Treatment: Treat the cells with various concentrations of the sapogenin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][27]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][27]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[27]
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.[28]
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the BCA assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[29]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[7]
Carrageenan-Induced Paw Edema in Mice
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Dosing: Administer the test compound (sapogenin) to mice, typically via intraperitoneal or oral routes.[8]
-
Carrageenan Injection: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.[8][30]
-
Paw Volume Measurement: Measure the paw volume at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[30]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Measurement of Nitric Oxide (NO) Production in HUVECs
This assay measures the production of NO, a key signaling molecule in the cardiovascular system.
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence.
-
Compound Treatment: Treat the cells with the sapogenin for a specified time.
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent or a commercial NO assay kit.[2] The absorbance is measured at 540 nm.
Permanent Middle Cerebral Artery Occlusion (pMCAO) in Mice
This is a common model to induce focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of compounds.
-
Anesthesia and Incision: Anesthetize the mouse and make a midline neck incision to expose the common carotid artery (CCA).[20]
-
Vessel Ligation: Ligate the external carotid artery (ECA) and place a temporary ligature on the internal carotid artery (ICA).[31]
-
Filament Insertion: Introduce a coated filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[14][20][31]
-
Wound Closure: Suture the incision.
-
Neurological Assessment and Infarct Volume Measurement: After a specific period (e.g., 24 hours), assess neurological deficits and measure the infarct volume in the brain slices using TTC staining.[20][31]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows described in this review.
Caption: Anticancer signaling pathways modulated by sapogenins.
Caption: Experimental workflow for anti-inflammatory activity assessment.
Caption: Experimental workflow for neuroprotective activity evaluation.
Caption: Signaling pathway for sapogenin-induced vasodilation.
Conclusion
The sapogenins reviewed here—this compound, Hederagenin, Asiatic Acid, Oleanolic Acid, and Ursolic Acid—demonstrate a wide array of promising pharmacological activities. Their ability to modulate multiple signaling pathways involved in cancer, inflammation, neurodegeneration, and cardiovascular diseases makes them attractive candidates for further drug development. This comparative guide provides a foundation for researchers to explore the therapeutic potential of these natural compounds, with the provided experimental data and protocols serving as a valuable resource for future studies. Further research, including preclinical and clinical trials, is warranted to fully elucidate their efficacy and safety profiles for therapeutic applications.
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moodle2.units.it [moodle2.units.it]
- 4. revvity.com [revvity.com]
- 5. mpbio.com [mpbio.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. Carrageenan-induced paw edema in ICR mice [bio-protocol.org]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. biogot.com [biogot.com]
- 12. 2.5 Nitric oxide, peroxynitrite, and superoxide production and measurement of endothelial cell viability [bio-protocol.org]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modeling Stroke in Mice: Permanent Coagulation of the Distal Middle Cerebral Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. cusabio.com [cusabio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reprocell.com [reprocell.com]
- 24. Nitric-Oxide-Mediated Vasodilation of Bioactive Compounds Isolated from Hypericum revolutum in Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 28. origene.com [origene.com]
- 29. Western Blot Protocol | Proteintech Group [ptglab.com]
- 30. inotiv.com [inotiv.com]
- 31. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
Diosgenin's Therapeutic Potential: A Comparative Analysis in Animal Models
An Objective Guide for Researchers and Drug Development Professionals
Diosgenin, a naturally occurring steroidal saponin found in plants like Dioscorea species (wild yam) and Trigonella foenum-graecum (fenugreek), has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies using various animal models have demonstrated its potential in treating a spectrum of chronic conditions, including metabolic disorders, neurodegenerative diseases, and doxorubicin-induced cardiotoxicity.[3][4][5] This guide provides a comparative analysis of this compound's efficacy, presenting quantitative data from key animal studies, detailing experimental protocols, and illustrating the underlying molecular mechanisms.
Comparative Performance Data
The therapeutic efficacy of this compound has been evaluated across multiple disease models. The following tables summarize the quantitative outcomes compared to control groups or alternative treatments.
Table 1: Metabolic Disorders - Obesity and Insulin Resistance
| Animal Model & Disease Induction | Treatment Protocol (Duration) | Key Quantitative Results (Mean ± SD) | Comparison/Control | Reference |
| C57BL/6 Mice; High-Fat Diet (HFD) | This compound (DIOS): 100 mg/kg/day, oral (7 weeks) | Body Weight Gain: Significantly suppressedHOMA-IR: 20.84 ± 4.09 | HFD Control: 40.01 ± 4.60Atorvastatin (10 mg/kg): Positive Control | [3][6] |
| C57BL/6 Mice; High-Fat Diet (HFD) | This compound (DIOS): 200 mg/kg/day, oral (7 weeks) | Body Weight Gain: Significantly suppressedHOMA-IR: 15.17 ± 1.73Fasting Insulin: 1.65 ± 0.22 ng/mL | HFD Control: 40.01 ± 4.60HFD Fasting Insulin: 2.91 ± 0.33 ng/mL | [3][6] |
| Diabetic Zebra Fish; Streptozotocin (STZ) | This compound: 20 mg/kg/day (28 days) | Blood Glucose: Reduced from 175.87 to 105.68 mg/dL | Diabetic Control: Maintained high glucose | [1] |
| Diabetic Zebra Fish; Streptozotocin (STZ) | This compound: 40 mg/kg/day (28 days) | Blood Glucose: Reduced from 175.87 to 82.06 mg/dL | Diabetic Control: Maintained high glucose | [1] |
Table 2: Neuroprotection
| Animal Model & Disease Induction | Treatment Protocol (Duration) | Key Quantitative Results | Comparison/Control | Reference |
| Male C57 Mice; HFD + STZ (Diabetic Neuropathy) | This compound: 50 mg/kg/day (8 weeks) | Blood Glucose: Significantly reducedBody Weight: Increased | Diabetic Control: High blood glucose, lower body weight | [1][5] |
| Male C57 Mice; HFD + STZ (Diabetic Neuropathy) | This compound: 100 mg/kg/day (8 weeks) | Blood Glucose: Significantly reducedBody Weight: IncreasedSciatic Nerve: Ameliorated edema and degeneration | Diabetic Control: High blood glucose, lower body weight, nerve damage | [1][5] |
Table 3: Cardioprotection
| Animal Model & Disease Induction | Treatment Protocol (Duration) | Key Quantitative Results | Comparison/Control | Reference |
| Male Balb/c Mice; Doxorubicin (DOX) Induced Cardiotoxicity | This compound: Pre-treatment before DOX | Serum CK-MB: Significantly reducedSerum LDH: Significantly reducedCardiac cGMP levels: Increased | DOX Control: Elevated CK-MB and LDH, reduced cGMP | [4] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms.
PI3K/Akt Pathway in Insulin Resistance
In high-fat diet-induced obesity, this compound improves insulin sensitivity by activating the PI3K/Akt signaling pathway in adipose tissue.[3][6] This enhances glucose uptake and utilization, counteracting insulin resistance.
References
- 1. This compound: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Protective Effects of this compound against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound in a mouse model of diabetic peripheral neuropathy involves the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Alleviates Obesity-Induced Insulin Resistance by Modulating PI3K/Akt Signaling Pathway in Mice Fed a High-Fat Diet [jstage.jst.go.jp]
Comparative Transcriptomics: Unraveling the Cellular Response to Diosgenin Versus Other Steroids
A guide for researchers and drug development professionals on the differential gene expression profiles induced by the plant-derived steroid, diosgenin, in comparison to classic steroidal compounds.
This guide provides a comparative overview of the transcriptomic effects of this compound, a steroidal sapogenin of plant origin, and other well-characterized steroids, such as glucocorticoids. While direct comparative transcriptomic studies are scarce, this document synthesizes findings from multiple independent studies to offer insights into the unique and overlapping molecular pathways modulated by these compounds. The information presented is intended to support further research and drug development efforts by highlighting key differences in their mechanisms of action at the genomic level.
Introduction to this compound and Its Steroidal Counterparts
This compound is a naturally occurring steroid saponin found in a variety of plants, including yams (Dioscorea species) and fenugreek (Trigonella foenum-graecum). It serves as a crucial precursor for the synthesis of several steroid hormones, including progesterone, and has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] Unlike synthetic steroids such as dexamethasone, a potent glucocorticoid, or estradiol, the primary female sex hormone, the complete picture of this compound's interaction with cellular signaling and gene regulation is still emerging. Transcriptomic analysis, the study of the complete set of RNA transcripts in a cell, provides a powerful tool to elucidate these mechanisms.
Comparative Analysis of Gene Expression Profiles
Due to the lack of head-to-head comparative transcriptomic studies, this section presents a summary of key findings from separate research on this compound and the synthetic glucocorticoid, dexamethasone. The breast cancer cell line MCF-7 is frequently used in this compound research, while the A549 lung carcinoma cell line is a common model for studying glucocorticoid effects.
Table 1: Summary of Differentially Regulated Genes and Pathways
| Feature | This compound | Dexamethasone (a representative glucocorticoid) |
| Commonly Used Cell Line | MCF-7 (breast cancer)[1][2], Prostate cancer cells[3][4] | A549 (lung cancer)[5], Osteoarthritis chondrocytes[6] |
| Key Upregulated Genes | p53, p21, Caspase-3, Checkpoint Kinase 1 (Chk1)[1][7] | Glucocorticoid-induced leucine zipper (GILZ), Mitogen-activated protein kinase phosphatase 1 (MKP-1), FK506 binding protein 5 (FKBP5)[3][6] |
| Key Downregulated Genes | Bcl-2, Cyclin B, HMG-CoA Reductase[1][8] | Pro-inflammatory cytokines (e.g., CCL2, TNFSF15), Cyclooxygenase-2 (COX-2)[6] |
| Signaling Pathways Activated | Apoptosis, Cell Cycle Arrest (G2/M phase), p53 signaling, cAMP/PKA/Creb pathway, Glucocorticoid Receptor (GR) signaling[1][3][9] | Glucocorticoid Receptor (GR) signaling, Anti-inflammatory pathways[5] |
| Signaling Pathways Inhibited | PI3K/Akt, MAPK, NF-κB signaling[1][9] | Pro-inflammatory pathways (e.g., NF-κB, AP-1)[3] |
Note: This table is a synthesis of findings from multiple studies and direct quantitative comparison is not possible due to variations in experimental conditions.
Key Signaling Pathways
This compound's Interaction with the Glucocorticoid Receptor Pathway
Recent studies suggest that this compound's anti-inflammatory effects may be mediated through its interaction with the glucocorticoid receptor (GR).[3] this compound has been shown to enhance the expression and activation of GRα, leading to the suppression of pro-inflammatory transcription factors like NF-κB.[3] This interaction provides a significant point of comparison with classic glucocorticoids like dexamethasone, which are potent GR agonists.
Caption: this compound's interaction with the Glucocorticoid Receptor pathway.
Experimental Protocols
This section outlines a typical experimental workflow for comparative transcriptomic analysis of steroid compounds.
Cell Culture and Treatment
-
Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Starvation: Prior to treatment, cells are often cultured in phenol red-free DMEM with charcoal-stripped FBS for 24-48 hours to reduce the influence of hormones present in the serum.
-
Treatment: Cells are treated with this compound (typically 10-50 µM), dexamethasone (100 nM), or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as TRIzol reagent or a column-based kit, according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform, such as the Illumina NovaSeq 6000.
Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like HISAT2 or STAR.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Differential gene expression between the treatment and control groups is determined using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Functional Enrichment Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) are performed on the list of differentially expressed genes to identify over-represented biological processes and pathways.
Caption: A typical experimental workflow for comparative transcriptomics.
Conclusion and Future Directions
The available transcriptomic data, while not from direct comparative studies, suggests that this compound modulates a distinct set of genes and pathways compared to classic steroids like dexamethasone. While both can influence inflammatory responses, potentially through the glucocorticoid receptor, this compound also strongly impacts cell cycle regulation and apoptosis in cancer cells through pathways like p53 signaling.
To fully elucidate the comparative transcriptomic landscape of these compounds, future research should focus on direct, head-to-head RNA-seq analyses in multiple cell types. Such studies will be invaluable for understanding the unique therapeutic potential of this compound and for the development of novel steroid-based therapies with improved efficacy and safety profiles.
References
- 1. Pro-Apoptotic and Anti-Cancer Properties of this compound: A Comprehensive and Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound in Suppressing Viability and Promoting Apoptosis of Human Prostate Cancer Cells: An Interplay with the G Protein-Coupled Oestrogen Receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genomic determination of the glucocorticoid response reveals unexpected mechanisms of gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptomic data of MCF-7 breast cancer cells treated with G1, a G-protein coupled estrogen receptor (GPER) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a naturally occurring steroid [corrected] saponin suppresses 3-hydroxy-3-methylglutaryl CoA reductase expression and induces apoptosis in HCT-116 human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activities of Natural and Synthetic Steroids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potency of Diosgenin Isomers: A Comparative Analysis for Researchers
A detailed examination of the cytotoxic effects of diosgenin and its stereoisomer, yamogenin, on various cancer cell lines reveals subtle differences in their potency. This guide provides a comprehensive comparison of their biological activities, supported by available experimental data, to aid researchers in drug development and scientific investigation.
This compound, a naturally occurring steroidal sapogenin found in plants like yams and fenugreek, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. Its stereoisomer, yamogenin (also known as neothis compound or (25S)-spirost-5-en-3beta-ol), which differs only in the spatial arrangement at the C-25 position, is often found alongside this compound in the same plant sources.[1][2] While structurally similar, emerging research suggests potential variations in their biological potency.
This guide aims to provide a comparative assessment of the cytotoxic potency of this compound and yamogenin, drawing from published in vitro studies. We present available quantitative data, detail the experimental methodologies employed, and illustrate the key signaling pathways implicated in their mechanism of action.
Comparative Cytotoxicity: A Look at the Numbers
While a direct head-to-head comparison of this compound and yamogenin across a wide range of cancer cell lines within a single study is not yet available in the published literature, we can collate data from different studies to provide an initial assessment of their relative potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and yamogenin on different human cancer cell lines.
| Isomer | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| This compound | MCF-7 | Breast Cancer | 12.05 ± 1.33 | [3] |
| Yamogenin | AGS | Gastric Cancer | 18.50 ± 1.24 | [4] |
| Yamogenin | SKOV-3 | Ovarian Cancer | 23.90 ± 1.48 | [5] |
Note: The provided IC50 values are from different studies and were determined using different cancer cell lines. Therefore, a direct comparison of potency should be made with caution. A peer-reviewed commentary has highlighted the need for direct comparative studies to definitively assess the relative efficacy of these two isomers.[6]
Unraveling the Mechanism: Key Signaling Pathways
Both this compound and its isomer, yamogenin, exert their cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and apoptosis. The primary mechanism involves the induction of programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The diagram below illustrates the generalized signaling cascade initiated by these this compound isomers, leading to apoptosis.
Experimental Corner: Methodologies for Potency Assessment
The cytotoxic activity and IC50 values presented in this guide were determined using established in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future comparative studies.
Cell Viability and Cytotoxicity Assays
The most common method to assess the cytotoxic effect of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The general workflow for such an assay is depicted below:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systems and in vitro pharmacology profiling of this compound against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yamogenin-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecules | Free Full-Text | Yamogenin-Induced Cell Cycle Arrest, Oxidative Stress, and Apoptosis in Human Ovarian Cancer Cell Line [mdpi.com]
Safety Operating Guide
Proper Disposal of Diosgenin: A Guide for Laboratory Professionals
The proper disposal of diosgenin is a critical component of laboratory safety and environmental responsibility. As a substance classified as hazardous, adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
This compound is considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is also identified as very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all personnel handling this compound waste must use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[3] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[3][4]
Step 1: Waste Identification and Segregation
-
Identify Waste: Any unused this compound, contaminated materials (e.g., absorbent pads from a spill), or solutions containing this compound are considered hazardous waste.[2]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Store it separately from incompatible materials, particularly strong oxidizing agents.[2][5]
Step 2: Waste Collection and Containment
-
Select a Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original product container is often a suitable choice.[3] The container must have a secure, tight-fitting lid.
-
Keep Container Closed: The hazardous waste container must remain closed at all times, except when adding waste.[3] This prevents the release of vapors and potential spills.
Step 3: Labeling Hazardous Waste
-
Properly Label: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[3] Include the date when the first waste was added to the container. Your institution's EHS department will provide specific hazardous waste tags that must be completed and attached to the container.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[3]
Step 5: Arranging for Disposal
-
Request Pickup: Once the waste container is full, or before it has been in the SAA for one year, contact your institution's EHS office to schedule a waste pickup.[5] Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA.[3]
Step 6: Decontamination of Empty Containers
-
Rinsing Procedure: To render an "empty" this compound container non-hazardous for disposal as regular trash, it must be thoroughly decontaminated. The first rinse must be collected and disposed of as hazardous waste.[3] A common practice is a triple rinse with a suitable solvent.
-
Container Disposal: After thorough rinsing and air-drying, deface or remove all hazardous labels from the container before disposing of it in the appropriate glass or solid waste stream.[3]
Quantitative Data and Hazard Summary
The following table summarizes key information derived from Safety Data Sheets (SDS) for this compound.
| Parameter | Value / Information | Source |
| Chemical State | Crystalline Solid | [2] |
| Hazard Classification | Hazardous Substance | [2] |
| Skin Irritation (Category 2) | [1] | |
| Serious Eye Irritation (Category 2A) | [1] | |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | [1] | |
| Environmental Hazard | Very toxic to aquatic organisms, may cause long-term adverse effects. | [1][2] |
| Disposal Classification | Must be disposed of as hazardous waste. | [2] |
| Incompatible Materials | Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches). | [2] |
| Solubility | Insoluble in water; Soluble in chloroform. | [2] |
Disposal Workflow Diagram
The logical steps for the proper disposal of this compound are illustrated in the workflow diagram below. This visual guide reinforces the procedural steps from waste generation to final collection by authorized personnel.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Diosgenin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diosgenin, a naturally occurring steroid sapogenin. Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] It is also recognized as being very toxic to aquatic life with long-lasting effects.[3][4] Therefore, stringent adherence to safety protocols during handling and disposal is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is imperative to inspect all PPE before use and to follow the manufacturer's instructions regarding permeability and breakthrough time.[5]
| PPE Category | Item | Specifications & Remarks |
| Eye and Face Protection | Safety Glasses or Goggles | Should be chemical splash-resistant with side shields.[2][5] Contact lenses may absorb and concentrate irritants and should be avoided.[3] A face shield may be appropriate for certain procedures.[2] |
| Hand Protection | Chemical Protective Gloves | PVC gloves are suggested.[3] Glove suitability and durability depend on the frequency and duration of contact, chemical resistance, thickness, and dexterity.[3] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6] |
| Body Protection | Protective Clothing | A lab coat or long-sleeved overalls are required.[5][7] Protective clothing must be selected based on the potential hazards and physical environment of the workplace.[2] |
| Foot Protection | Safety Footwear | Safety footwear or rubber gumboots are recommended.[3] |
| Respiratory Protection | Dust Respirator | Use a NIOSH-approved respirator if user operations generate dust, fume, or mist to keep airborne contaminant exposure below the limit.[7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following step-by-step operational plan provides guidance from preparation to disposal.
1. Preparation:
-
Ensure a well-ventilated area, preferably a fume hood, is used for all procedures involving this compound.[2][3]
-
Assemble all necessary PPE as outlined in the table above and inspect for any damage.
-
Have an eyewash station and safety shower readily accessible.[2]
-
Keep away from all sources of ignition as fine dust can form explosive mixtures with air.[2][3]
2. Handling and Use:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Minimize the generation of dust.[2]
-
Keep containers tightly closed when not in use.[2]
3. Spill Management:
-
In case of a minor spill, remove all ignition sources and clean up immediately using appropriate PPE.[3]
-
For major spills, alert personnel in the area and contact emergency services.[3]
-
Prevent spillage from entering drains or water courses.[3]
-
Absorb spills with an inert material and place in a suitable, labeled container for disposal.[2]
4. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste and handled in accordance with local, state, and federal regulations.[3]
-
Disposal options include burial in a licensed landfill or incineration in a licensed facility.[3]
-
Do not dispose of with household garbage.[1]
-
Decontaminate empty containers before disposal.[3] Contaminated packaging must be disposed of according to official regulations.[8]
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound|512-04-9|MSDS [dcchemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. cloudfront.zoro.com [cloudfront.zoro.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
